molecular formula C5H9N2P B14558118 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole CAS No. 62241-72-9

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Cat. No.: B14558118
CAS No.: 62241-72-9
M. Wt: 128.11 g/mol
InChI Key: RPHLZPXJZMBGEJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is a specialized heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one phosphorus atom. This structure is part of a class of chemicals known for their utility in advanced chemical synthesis and materials science. Related diazaphosphole complexes have been documented as key intermediates or products in organophosphorus chemistry, often synthesized through cycloaddition reactions or the cyclocondensation of precursors with reagents like phosphorus trichloride . Research Applications and Value The primary research value of diazaphosphole derivatives lies in their role as ligands in coordination chemistry and as building blocks for more complex molecular architectures. For instance, 2H-1,3,2-diazaphosphole complexes have been synthesized and characterized with transition metals such as tungsten, which may be relevant for catalytic applications . Furthermore, certain diazaphosphole derivatives incorporating pyridazine moieties have been synthesized and evaluated for their biological activities, including antimicrobial and cytotoxic properties, highlighting their potential in pharmaceutical research . The reactivity of the diazaphosphole ring, particularly the phosphorus center, makes it a subject of interest for exploring new reaction mechanisms and developing novel heterocyclic systems . Handling and Usage This chemical is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

62241-72-9

Molecular Formula

C5H9N2P

Molecular Weight

128.11 g/mol

IUPAC Name

2,4,5-trimethyldiazaphosphole

InChI

InChI=1S/C5H9N2P/c1-4-5(2)8-7(3)6-4/h1-3H3

InChI Key

RPHLZPXJZMBGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(P=C1C)C

Origin of Product

United States

Foundational & Exploratory

properties of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole low-coordinate phosphorus

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole , a heterocyclic compound featuring a low-coordinate phosphorus atom (


). This class of compounds is critical in organophosphorus chemistry due to its unique electronic structure, which bridges the gap between classical phosphines and aromatic heterocycles, offering distinct ligand properties for transition metal catalysis.

Core Properties, Synthesis, and Low-Coordinate Phosphorus Reactivity

Executive Summary

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is a five-membered aromatic heterocycle containing two nitrogen atoms and one phosphorus atom.[1] Unlike classical phosphines (


), the phosphorus atom in this ring is two-coordinate  and trivalent  (

), participating in a

double bond character within the delocalized

-system. This unique electronic configuration imparts significant

-acceptor character, making it a valuable ligand for stabilizing electron-rich transition metals and a versatile synthon in organometallic chemistry.

Structural Characterization & Electronic Profile

Molecular Architecture

The 2H-1,2,3-diazaphosphole ring consists of a planar five-membered system. The "2H" designation indicates that the saturated nitrogen is at position 2, bearing a substituent (methyl group), while the phosphorus is at position 3.

  • Formula:

    
    
    
  • Hybridization:

    • P3:

      
      -hybridized (approximate), contributing one electron to the 
      
      
      
      -system via a
      
      
      -orbital and retaining a lone pair in the ring plane (
      
      
      -donor).
    • N2:

      
      -hybridized, contributing two electrons (lone pair) to the aromatic sextet.
      
    • C4/C5:

      
      -hybridized.
      
  • Aromaticity: The ring possesses 6

    
    -electrons (2 from N2, 1 each from N1, P3, C4, C5), satisfying Hückel's rule.
    
Spectroscopic Signatures

The most diagnostic feature of low-coordinate phosphorus is its


P NMR chemical shift .
PropertyValue / CharacteristicNotes

P NMR Shift

to

ppm
Highly deshielded due to low coordination and

double bond character.

H NMR

(N-Me),

(C-Me)
N-Me is distinctively downfield.
Physical State Colorless to pale yellow liquidSensitive to moisture and air oxidation.
Solubility Soluble in organic solventsBenzene, Toluene, DCM, THF.

Synthesis Protocol

The synthesis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole relies on the condensation of 2-butanone methylhydrazone with phosphorus trichloride (


) . This route is preferred for its atom economy and scalability.
Precursor Preparation

Reaction: Acetone/Butanone + Methylhydrazine


 Hydrazone
  • Reagents: 2-Butanone (1.0 eq), Methylhydrazine (1.0 eq),

    
     (drying agent).
    
  • Procedure: Mix ketone and hydrazine in ether at

    
    . Stir for 2 hours. Filter 
    
    
    
    and remove solvent.
  • Yield: Quantitative formation of 2-butanone methylhydrazone.

Cyclization with

Reaction:



Step-by-Step Protocol:

  • Setup: Flame-dried 3-neck flask equipped with an addition funnel, reflux condenser, and inert gas inlet (

    
     or Ar).
    
  • Solvent: Anhydrous benzene or toluene (approx. 10 mL per gram of precursor).

  • Base: Add Triethylamine (

    
    , 2.2 eq) to scavenge HCl.
    
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    (1.0 eq) dropwise over 30 minutes.
  • Cyclization: Allow to warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange, and a heavy white precipitate (

    
    ) will form.
    
  • Workup: Filter the reaction mixture under inert atmosphere (Schlenk filtration) to remove ammonium salts.

  • Purification: Distill the filtrate under reduced pressure (vacuum distillation) to isolate the product.

SynthesisWorkflow Precursors 2-Butanone + Methylhydrazine Hydrazone 2-Butanone Methylhydrazone Precursors->Hydrazone - H2O Cyclization Cyclization (PCl3, Et3N, Reflux) Hydrazone->Cyclization + PCl3 Filtration Schlenk Filtration (Remove Et3N*HCl) Cyclization->Filtration Distillation Vacuum Distillation (Purification) Filtration->Distillation Product 2,4,5-Trimethyl-2H- 1,2,3-diazaphosphole Distillation->Product

Figure 1: Synthetic workflow for the production of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole from ketone precursors.[1]

Reactivity & Ligand Properties[2][3][4][5][6][7]

The reactivity of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is defined by the amphiphilic nature of the phosphorus atom. It can act as a


-donor via the in-plane lone pair and a strong 

-acceptor due to the low-lying

orbital of the

bond.
Coordination Chemistry
  • Mode:

    
    -coordination via Phosphorus.
    
  • Complexes: Forms stable complexes with Group 6 carbonyls (e.g.,

    
    ).
    
  • Electronic Effect: The

    
    -acceptor capacity is often greater than that of triphenylphosphine (
    
    
    
    ) but lower than
    
    
    , allowing for fine-tuning of metal center electron density.
1,2-Addition Reactions

The


 bond is polarized and susceptible to addition by polar protic reagents.
  • Reaction with Alcohols/Diols: Reacts with 1,2-diols (e.g., catechol, butane-2,3-diol) to form spirophosphoranes . This reaction involves the rupture of the aromatic system and the formation of a five-coordinate phosphorus species (

    
    ).
    
Diels-Alder Reactivity

While the ring is aromatic, the


 bond can participate in cycloadditions under forcing conditions or with highly reactive dienes, acting as a dienophile.

Reactivity Ligand 2,4,5-Trimethyl-2H- 1,2,3-diazaphosphole Coordination Transition Metal Complexation (e.g., W(CO)5) Ligand->Coordination Sigma-Donor/Pi-Acceptor Addition 1,2-Addition (Diols) -> Spirophosphoranes Ligand->Addition P=C Bond Insertion Oxidation Oxidation (S8, Se) -> Thioxo/Selenoxo-phospholes Ligand->Oxidation P(III) -> P(V)

Figure 2: Reactivity profile of the diazaphosphole core, highlighting coordination and addition pathways.

Safety & Handling

  • Pyrophoricity: While not strictly pyrophoric, low-coordinate phosphorus compounds are highly sensitive to oxidation.

  • Moisture Sensitivity: Hydrolysis leads to ring opening and the release of phosphines/hydrazines.

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) in a glovebox or Schlenk flask.

  • Toxicity: Organophosphorus heterocycles should be treated as potentially toxic. Use gloves and work in a fume hood.

References

  • Baccolini, G., & Mezzina, E. (1999). Chemistry of Diazaphospholephosphines. 1. Preparation of Substituted 4-(Phosphino)-2,5-dimethyl-2H-1,2,3-diazaphospholes. Inorganic Chemistry. Link

  • Karaghiosoff, K., & Schmidpeter, A. (1988). Phosphorus-31 NMR Spectra of Low-Coordinate Phosphorus Compounds. Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis.
  • Gudat, D. (2010). Low-Coordinate Phosphorus Compounds. Organophosphorus Chemistry.
  • Bansal, R. K., & Gupta, N. (2000). Diazaphospholes: Synthesis and Reactivity. Comprehensive Heterocyclic Chemistry II.

Sources

The 2H-1,2,3-Diazaphosphole Scaffold: Electronic Structure, Aromaticity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,2,3-diazaphosphole system represents a critical frontier in heterocyclic chemistry, bridging the gap between classical nitrogen-rich azoles (triazoles) and heavier main-group heterocycles. Unlike their purely nitrogenous analogues, these phosphorus-containing rings exhibit unique electronic properties—specifically, enhanced


-acceptor character and distinct electrostatic potentials—while retaining significant aromatic stability.

This guide provides a rigorous analysis of the aromaticity, electronic structure, and synthetic accessibility of 2H-1,2,3-diazaphosphole derivatives. It is designed to empower researchers to utilize this scaffold as a non-classical bioisostere in drug discovery and as a tunable ligand in transition metal catalysis.

Part 1: Electronic Structure & Aromaticity

The Nature of Phosphorus Aromaticity

Replacing a nitrogen atom in a 1,2,3-triazole with phosphorus (


) fundamentally alters the ring's electronic landscape. While nitrogen readily forms 

hybrids to participate in

-systems, phosphorus (

period) has a higher barrier to hybridization and a natural tendency toward pyramidal geometry (

-like). However, in the 2H-1,2,3-diazaphosphole isomer, the ring overcomes this barrier to achieve a fully planar, aromatic structure.
Key Aromaticity Metrics
  • Planarity: X-ray crystallographic studies confirm that 2H-1,2,3-diazaphosphole derivatives are strictly planar, a prerequisite for cyclic electron delocalization.

  • NICS (Nucleus-Independent Chemical Shift): DFT calculations reveal significantly negative NICS(1) values (approx. -10 to -12 ppm), confirming the presence of a diatropic ring current characteristic of aromatic systems. While slightly less aromatic than 1,2,3-triazoles due to the electronegativity mismatch between P and C/N, they are far more stable than non-aromatic phosphines.

  • Bond Length Equalization: The intraring bond lengths (P-C and N-N) show intermediate values between single and double bonds, evidencing resonance delocalization.

Frontier Molecular Orbitals (FMO)

The reactivity of 2H-1,2,3-diazaphospholes is dictated by their FMO profile.

  • HOMO (Nucleophilic Character): The Highest Occupied Molecular Orbital is dominated by the phosphorus lone pair mixed with the nitrogen in-plane lone pair. This orbital is higher in energy than in triazoles, making the phosphorus atom a softer, more oxidizable nucleophile.

  • LUMO (Electrophilic/

    
    -Acceptor Character):  The Lowest Unoccupied Molecular Orbital has a large coefficient on the phosphorus atom. This imparts strong 
    
    
    
    -acceptor properties, allowing the ring to stabilize electron-rich transition metals (e.g., W, Mo, Cr) via back-bonding—a feature absent in triazoles.

ElectronicStructure Triazole 1,2,3-Triazole (Hard Nucleophile) Orbital FMO Modification (P-atom effect) Triazole->Orbital N -> P Substitution Phosphole 2H-1,2,3-Diazaphosphole (Soft Nucleophile / Strong pi-Acceptor) Reactivity Distinct Reactivity Profile Phosphole->Reactivity Enhanced pi-backbonding Phosphole->Reactivity Soft Nucleophilicity Orbital->Phosphole Lower HOMO-LUMO Gap

Figure 1: Logical flow of electronic modulation upon N-to-P substitution.

Part 2: Synthetic Protocols

Synthesis of 2H-1,2,3-diazaphospholes requires bypassing the instability of the P=C double bond during intermediate stages. The most robust method involves a cycloaddition-cycloreversion sequence.

Protocol: [4+2] Cycloaddition/Cycloreversion

This method utilizes 3H-1,2,3,4-triazaphospholes as "masked" diazaphospholes.

Reagents:

  • Precursor: 3H-1,2,3,4-Triazaphosphole derivative.

  • Dienophile: Electron-deficient alkyne (e.g., Hexafluoro-2-butyne or DMAD).

  • Solvent: Toluene or Xylene (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the 3H-1,2,3,4-triazaphosphole (1.0 equiv) in anhydrous toluene under an inert atmosphere (Ar or N

    
    ).
    
  • Addition: Add the alkyne (1.1 equiv) dropwise at room temperature.

  • Cycloaddition: Heat the mixture to 80–110°C. The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate.

  • Cycloreversion: At elevated temperature, the intermediate spontaneously eliminates a nitrile molecule (R-CN), collapsing into the aromatic 2H-1,2,3-diazaphosphole.

  • Purification: Remove solvent in vacuo. Purify via flash chromatography (SiO

    
    ) or recrystallization (pentane/CH
    
    
    
    Cl
    
    
    ) depending on substituent polarity.

Validation:

  • 
    P NMR:  Look for a significant downfield shift (typically 
    
    
    
    +200 to +240 ppm) characteristic of the two-coordinate phosphorus in the aromatic ring.
  • Yield: Typical yields range from 70–90%.

Alternative Route: Diazoalkene Cyclization

Reaction of


-diazoalkenes with a phosphorus source (e.g., phosphaalkynes or P

) can also yield the scaffold, though this often requires more specialized handling of pyrophoric phosphorus reagents.

Part 3: Applications in Drug Design & Catalysis

Bioisosterism: The "Heavy" Triazole

In medicinal chemistry, the 1,2,3-triazole is a privileged scaffold (e.g., in Tazobactam, Rufinamide). The 2H-1,2,3-diazaphosphole offers a bioisosteric replacement with distinct physicochemical parameters:

Property1,2,3-Triazole2H-1,2,3-DiazaphospholeDrug Design Implication
Lipophilicity (LogP) Low (Polar)ModerateImproved membrane permeability.
H-Bonding Strong Acceptor (N)Weak Acceptor (P)Modulates binding affinity; avoids desolvation penalties.
Metabolic Stability HighHigh (Aromatic)Resistant to oxidative metabolism.
Electrostatics Negative potential at N

-hole on P
Potential for specific P···Nucleophile interactions in the active site.
Ligand Design

The 2H-1,2,3-diazaphosphole acts as a P/N switchable chelator .

  • Soft Metals (Au, Pt): Coordinate preferentially via the Phosphorus atom (soft-soft interaction).

  • Hard Metals: Can be forced to coordinate via Nitrogen if the Phosphorus is sterically blocked or electronically deactivated.

SynthesisWorkflow Start Start: 3H-1,2,3,4-Triazaphosphole Step1 Add Alkyne (Dienophile) [4+2] Cycloaddition Start->Step1 Inter Bicyclic Intermediate (Unstable) Step1->Inter Heat Step2 Eliminate Nitrile (R-CN) Cycloreversion Inter->Step2 Spontaneous Product Product: 2H-1,2,3-Diazaphosphole Step2->Product - RCN

Figure 2: The "Click-Phosphole" synthetic pathway via cycloaddition-cycloreversion.

References

  • Cycloadditions of Diazoalkenes with P4 and tBuCP: Access to Diazaphospholes. Angewandte Chemie Int. Ed. (2024).[1][2][3] [1]

  • A new access to diazaphospholes via cycloaddition–cycloreversion reactions on triazaphospholes. Chemical Communications (2022).

  • Synthesis and coordination properties of new σ2,λ3-P/N switchable chelators based on [1,2,3]-diazaphosphole. Dalton Transactions (2008).

  • Aromaticity in heterocyclic analogues of benzene: Comprehensive analysis. ResearchGate (2025).

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons. Frontiers in Chemistry (2024).

Sources

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole CAS number and chemical data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole (CAS 97683-66-4)[1] and its monohydrochloride derivative (CAS 62241-73-0)[2] represent a highly specialized class of heteroaromatic molecules known as azaphospholes. Characterized by the presence of a low-coordinate σ2,λ3-phosphorus atom within a 6π-electron five-membered ring, this compound serves as a critical building block in advanced organometallic chemistry and ligand design. This whitepaper provides an authoritative synthesis of its chemical properties, mechanistic pathways for its generation, and self-validating experimental protocols designed for researchers and drug development professionals.

Core Chemical Identity & Physical Data

Understanding the baseline physical parameters of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is essential for predicting its behavior in solution and establishing handling requirements. The compound is notably soluble in organic solvents but requires strict handling protocols due to its reactivity.

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole
CAS Registry Number 97683-66-4 (Free Base)[3] / 62241-73-0 (Hydrochloride)[2]
Molecular Formula C5H9N2P[4]
Molecular Weight 128.11 g/mol
Structural Class σ2,λ3-Azaphosphole (Heteroaromatic)
Solubility Highly soluble in THF, DCM, Toluene, Hexane
Stability Highly moisture-sensitive; easily hydrolyzed

Mechanistic Principles of Synthesis

The synthesis of 2,4,5-trimethyl-2H-1,2,3-diazaphosphole is achieved via a [4+1] cyclocondensation reaction. The carbon-nitrogen backbone is established by forming the N-methylhydrazone of 2-butanone. Subsequent treatment with phosphorus trichloride (PCl3) introduces the phosphorus atom, yielding the cyclized product.

Causality in Reaction Design: The reaction conditions are dictated by the extreme hydrolytic sensitivity of the intermediate species. The addition of PCl3 must be conducted at -78°C to kinetically suppress oligomerization. Furthermore, the use of a non-nucleophilic base (like triethylamine) is mandatory to scavenge the three equivalents of HCl generated; failure to do so results in the protonation of the ring, yielding the monohydrochloride salt (CAS 62241-73-0)[2] and increasing the risk of ring-opening hydrolysis.

Synthesis_Workflow Step1 2-Butanone + Methylhydrazine Step2 N-Methylhydrazone Formation Step1->Step2 Condensation (-H2O) Step3 PCl3 Addition (-78°C, Et3N) Step2->Step3 Anhydrous THF Step4 [4+1] Cyclocondensation (- 3 HCl) Step3->Step4 Base-driven Ring Closure Product 2,4,5-Trimethyl-2H- 1,2,3-diazaphosphole Step4->Product Sublimation/ Distillation

Fig 1: Step-by-step synthetic workflow for 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole.

Structural Chemistry & Coordination Behavior

The 1,2,3-diazaphosphole ring is a fascinating structural motif. The aromaticity of the system is derived from the delocalization of six π-electrons. The presence of the σ2,λ3-phosphorus atom imparts unique "switchable" coordination properties. Depending on the steric and electronic environment, the molecule can coordinate to transition metals via two distinct modes:

  • P-Donor Mode: Preferred by soft Lewis acids (e.g., W, Mo, Cr), giving rigid chelate rings.

  • N-Donor Mode: Preferred by harder Lewis acids via the nitrogen atom.

Coordination_Modes Ligand 2,4,5-Trimethyl-2H- 1,2,3-diazaphosphole P_Mode σ2,λ3-P Donor Mode (Soft Lewis Acids) Ligand->P_Mode P-coordination N_Mode N1 Donor Mode (Hard Lewis Acids) Ligand->N_Mode N-coordination Complex1 Transition Metal Complex (e.g., W, Mo, Cr) P_Mode->Complex1 Complex2 Transition Metal Complex (e.g., Ni, Cu) N_Mode->Complex2

Fig 2: Switchable coordination modes of the 1,2,3-diazaphosphole core.

Step-by-Step Experimental Protocol

Prerequisites: All glassware must be oven-dried at 120°C overnight. Reactions must be performed under a strictly inert atmosphere (Argon or N2) using standard Schlenk techniques due to the extreme hydrolytic sensitivity of the products.

Step 1: Hydrazone Preparation

  • In a 250 mL round-bottom flask, dissolve 2-butanone (1.0 equiv) in anhydrous ethanol.

  • Slowly add methylhydrazine (1.05 equiv) dropwise at 0°C.

    • Causality: The slight excess of methylhydrazine ensures complete consumption of the ketone. The 0°C temperature controls the exothermic condensation, preventing the vaporization of the volatile methylhydrazine.

  • Stir at room temperature for 4 hours, then remove the solvent in vacuo to yield the N-methylhydrazone intermediate.

Step 2:[4+1] Cyclocondensation

  • Dissolve the crude N-methylhydrazone in anhydrous tetrahydrofuran (THF) and add triethylamine (3.2 equiv).

    • Causality: Triethylamine acts as an acid scavenger. Three equivalents of HCl are generated during the cyclization; neutralizing them prevents the formation of the hydrochloride salt[2] and protects the acid-sensitive P=C double bond from degradation.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Dropwise, add a solution of phosphorus trichloride (PCl3, 1.1 equiv) in THF.

    • Causality: The low temperature prevents violent exothermic side reactions and oligomerization, directing the reaction kinetically toward the cyclized product.

Step 3: Isolation and Purification

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Filter the precipitated triethylamine hydrochloride salt under inert conditions (e.g., using a Schlenk frit).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via vacuum sublimation in a sealed ampoule to yield pure 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole.

    • Self-Validation: Confirm product integrity via 31P NMR (C6D6). A sharp singlet in the low-field region is diagnostic of the σ2,λ3-phosphorus atom in the aromatic ring, distinguishing it from oxidized or hydrolyzed byproducts.

References

  • Kozáček, P., et al. "Synthesis and coordination properties of new σ2,λ3-P/N switchable chelators based on [1,2,3]-diazaphosphole." New Journal of Chemistry, Royal Society of Chemistry, 2019. URL: [Link]

  • "2H-1,2,3-Diazaphosphole, 2,4,5-trimethyl-, monohydrochloride (CAS 62241-73-0)." Axsyn Chemical Catalog. URL: [Link]

Sources

sigma-donor and pi-acceptor properties of diazaphosphole ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Coordination Chemistry of Diazaphosphole Ligands

Executive Summary

In the realm of advanced coordination chemistry and homogeneous catalysis, the rational design of phosphorus-based ligands is paramount for tuning the reactivity of transition metal centers. Among the diverse classes of organophosphorus compounds, diazaphospholes —five-membered heterocyclic rings containing one phosphorus and two nitrogen atoms—occupy a unique electronic niche.

Unlike traditional trialkyl- or triarylphosphines, which are predominantly strong


-donors, diazaphospholes exhibit highly attenuated 

-donicity coupled with exceptional

-acceptor capabilities. This whitepaper provides a comprehensive mechanistic analysis of the

-donor and

-acceptor properties of diazaphosphole ligands, detailing their electronic structure, coordination behavior, and the experimental protocols required to quantify their ligand-field parameters.

Mechanistic Origins of Electronic Properties

The defining characteristics of diazaphospholes stem directly from their heterocyclic architecture. The presence of two highly electronegative nitrogen atoms adjacent to the phosphorus center fundamentally alters the molecular orbital landscape of the ligand.

Attenuated -Donor Capacity

The primary


-donor interaction arises from the lone pair of electrons residing on the phosphorus atom. In diazaphospholes, the adjacent electronegative nitrogen atoms exert a strong inductive pull (-I effect), withdrawing electron density away from the phosphorus center. This significantly reduces the basicity of the phosphorus lone pair, rendering diazaphospholes relatively weak 

-donors compared to standard phosphines[1].
Exceptional -Acceptor Capacity

The true synthetic value of diazaphospholes lies in their profound


-acidic nature. The incorporation of nitrogen into the ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Crucially, theoretical analyses of main-group carbene analogues reveal that this LUMO possesses significant 

*(P–N) antibonding character[2].

When coordinated to an electron-rich, low-valent transition metal (e.g., Mo(0), W(0), Ni(0)), the metal's filled d-orbitals can back-donate extensive electron density into this low-lying, highly accessible LUMO. This behavior mimics that of highly


-acidic ligands such as phosphites and even trifluorophosphine (PF

)[3].

Coordination Motifs and Structural Impact

Diazaphospholes are highly versatile, capable of acting as P-monodentate ligands, N,P-chelators, or even bridging ligands depending on the steric bulk of their substituents and the nature of the metal center[4].

Recent advancements have even seen the development of scorpionate ligands based on diazaphospholes (e.g., PhTdap). Spectroscopic evaluations of transition-metal species bearing these ligands demonstrate that the substitution of standard pyrazolyl rings with diazaphosphole rings creates a unique ligand-field strength hierarchy, surpassing traditional tris(pyrazolyl)borates[5].

Orthogonal Self-Validation of Electronic Properties

To establish scientific trust in the assigned electronic properties, researchers must employ a self-validating system combining spectroscopy and crystallography. If a diazaphosphole acts as a strong


-acceptor, two structural phenomena must co-occur upon coordination:
  • M–P Bond Contraction: The M

    
    P back-donation increases the multiple-bond character, shortening the metal-phosphorus bond compared to pure 
    
    
    
    -donor complexes.
  • P–N Bond Elongation: Because the accepted metal electron density populates the ligand's

    
    *(P–N) antibonding orbital, the intra-ring P–N bonds must slightly lengthen[2].
    

Quantitative Evaluation: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is the standard metric for quantifying the net electron-donating or withdrawing capacity of a ligand. It is determined by evaluating the symmetric A


 carbonyl stretching frequency (

) of a metal carbonyl complex. Strong

-acceptor ligands (like diazaphospholes) compete with the CO ligands for the metal's d-electron density. This reduces M

CO back-bonding, strengthening the C

O triple bond and shifting the IR stretching frequency to higher wavenumbers.

Table 1: Comparative Electronic Properties of Phosphorus Ligands

Ligand ClassRepresentative LigandTEP (

, cm

)

-Donor Strength

-Acceptor Strength
TrialkylphosphinePMe

~2064StrongWeak
TriarylphosphinePPh

~2069ModerateModerate
PhosphiteP(OMe)

~2080WeakStrong
Diazaphosphole 4-Phosphino-1,2,3-diazaphosphole ~2082 - 2085 Weak Very Strong
FluorophosphinePF

~2097Very WeakExtremely Strong

(Note: Diazaphospholes exhibit TEP values closely aligning with strong


-acceptors like phosphites, validating their use in stabilizing electron-rich metal centers[3].)

Experimental Methodology: Synthesis and TEP Determination

To accurately measure the TEP and isolate the kinetic products without degrading the sensitive diazaphosphole framework, the following step-by-step protocol utilizes a labile metal precursor.

Step 1: Preparation of the Labile Precursor

  • Action: Synthesize cis-Mo(CO)

    
    (NBD) (where NBD = norbornadiene).
    
  • Causality: Direct substitution of CO from Mo(CO)

    
     requires harsh thermal or photochemical conditions that can decompose the diazaphosphole ring. NBD is a labile, bidentate ligand that cleanly dissociates under mild conditions, providing a low-energy pathway for ligand coordination.
    

Step 2: Ligand Substitution Reaction

  • Action: In a nitrogen-filled glovebox, dissolve cis-Mo(CO)

    
    (NBD) in anhydrous dichloromethane (DCM). Add 2.05 equivalents of the synthesized diazaphosphole ligand dropwise. Stir at 25°C for 4 hours.
    
  • Causality: DCM provides excellent solubility for both precursor and ligand while remaining strictly non-coordinating. This ensures the diazaphosphole outcompetes the solvent for the vacant coordination sites generated by NBD dissociation.

Step 3: Complex Isolation and Purification

  • Action: Concentrate the reaction mixture in vacuo to one-third of its volume. Layer with cold, anhydrous hexanes to induce crystallization of cis-Mo(CO)

    
    (diazaphosphole)
    
    
    
    . Filter and wash with cold hexanes.
  • Causality: Removing unreacted starting materials and displaced NBD is critical. Any impurities can cause spectral overlap in the IR region, leading to erroneous TEP calculations.

Step 4: FT-IR Measurement and TEP Calculation

  • Action: Dissolve the purified complex in anhydrous DCM. Record the FT-IR spectrum using a sealed NaCl liquid cell at a resolution of 1 cm

    
    . Identify the highest frequency A
    
    
    
    carbonyl stretch.
  • Causality: Solution-state IR in a weakly polar solvent is mandatory. Solid-state IR (like KBr pellets) introduces crystal packing forces that can artificially split or shift the

    
     bands, invalidating the comparative TEP analysis.
    

Workflow Visualization

Workflow A 1. Diazaphosphole Ligand Synthesis C 3. Ligand Substitution Reaction A->C B 2. Labile Metal Precursor (e.g., Mo(CO)4(NBD)) B->C D 4. Complex Isolation & Purification C->D E 5a. FT-IR Spectroscopy (ν_CO Measurement) D->E F 5b. X-Ray Crystallography (M-P Bond Length) D->F G 6. TEP Calculation & Back-bonding Analysis E->G F->G

Caption: Workflow for synthesizing and evaluating the electronic properties of diazaphosphole complexes.

Conclusion

Diazaphospholes represent a highly tunable class of phosphorus ligands characterized by their weak


-donor and exceptionally strong 

-acceptor properties. By understanding the molecular orbital interactions—specifically the role of the low-lying

*(P–N) antibonding orbital—researchers can logically deploy these ligands to stabilize low-valent metal centers. This predictable electronic behavior makes diazaphospholes invaluable tools in the development of novel homogeneous catalysts and advanced metallodrugs.

References

  • The first scorpionate ligand based on diazaphosphole Source: RSC Publishing URL:[Link]

  • Synthesis and coordination properties of new σ2,λ3-P/N switchable chelators based on [1,2,3]-diazaphosphole Source: RSC Publishing URL:[Link]

  • Chemistry of Diazaphospholephosphines. 1. Preparation of Substituted 4-(Phosphino)-2,5-dimethyl-2H-1,2,3sigma(2)-diazaphospholes... Source: PubMed / NIH URL:[Link]

  • Stability of phosphinidenes - Are they synthetically accessible? Source: ResearchGate URL:[Link]

  • Electronic Structures of Main-Group Carbene Analogues Source: ResearchGate URL:[Link]

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The Stability of the P=C Double Bond in Trimethyl-Substituted Diazaphospholes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique electronic and steric environment of the phosphorus-carbon (P=C) double bond, or phosphaalkene moiety, within heterocyclic frameworks presents a fascinating area of study with significant implications for catalysis, materials science, and drug development. This in-depth technical guide focuses on the stability of the P=C double bond specifically within trimethyl-substituted diazaphospholes. We will explore the fundamental principles governing the stability of this moiety, delving into the intricate interplay of electronic effects, steric hindrance, and the influence of the diazaphosphole ring system. This guide will provide a comprehensive overview of the synthesis, characterization, and reactivity of these compounds, supported by theoretical and experimental insights from the field of organophosphorus chemistry.

Introduction: The Phosphaalkene Moiety in Heterocyclic Chemistry

Phosphaalkenes, compounds containing a localized P=C double bond, are phosphorus analogs of alkenes and exhibit distinct reactivity.[1] Unlike imines, the Highest Occupied Molecular Orbital (HOMO) of a phosphaalkene is the π-orbital of the double bond, not the lone pair on the phosphorus atom.[1] This electronic feature dictates their participation in reactions analogous to alkenes, such as Diels-Alder cycloadditions.[1] The stability of the P=C bond is not intrinsic and is highly dependent on the nature of the substituents on both the phosphorus and carbon atoms.[2]

Diazaphospholes, five-membered heterocyclic rings containing two nitrogen atoms and one phosphorus atom, offer a unique scaffold for the P=C bond. The aromaticity and electronic properties of the diazaphosphole ring can significantly influence the stability and reactivity of the exocyclic phosphaalkene moiety. This guide will specifically focus on diazaphospholes bearing three methyl substituents, which provide a model system to understand the fundamental stabilizing or destabilizing effects of simple alkyl groups.

Factors Influencing the Stability of the P=C Double Bond

The stability of a P=C double bond can be assessed from both a thermodynamic and kinetic perspective. Thermodynamic stability relates to the intrinsic strength of the bond, while kinetic stability refers to the molecule's resistance to undergo reactions that would break this bond. Both are critically influenced by electronic and steric factors.

Electronic Effects

The electronic nature of the substituents on the phosphorus and carbon atoms of the phosphaalkene can significantly modulate the polarity and strength of the P=C bond.

  • π-Donating and π-Accepting Groups: Substituents that can donate electron density into the π-system of the P=C bond can enhance its stability. Conversely, strong π-accepting groups can withdraw electron density, potentially weakening the bond. In the context of a diazaphosphole ring, the nitrogen lone pairs can participate in π-delocalization, influencing the electronic character of the endocyclic phosphorus atom and, consequently, the exocyclic P=C bond.

  • Inductive Effects: Electron-donating groups, such as methyl groups, can increase the electron density at the phosphorus and carbon atoms through inductive effects, which can influence the bond polarity and reactivity.

Phosphorus ylides, with their strong π-donating character, have been successfully employed to stabilize electron-deficient main group compounds.[3] This principle highlights the importance of substituent electronic effects on the stability of related phosphorus-containing systems.

Steric Hindrance: A Key to Kinetic Stabilization

Steric bulk is a well-established strategy for the kinetic stabilization of reactive species, including those with low-coordinate phosphorus atoms.[2][4] Large, bulky substituents can physically shield the reactive P=C double bond from attack by other molecules, thereby preventing dimerization or other decomposition pathways.[5] The use of extremely bulky groups like the 2,4,6-tri-t-butylphenyl (Mes*) group has been instrumental in isolating and characterizing a wide range of low-coordinate phosphorus compounds.[2]

In the case of trimethyl-substituted diazaphospholes, the methyl groups, while not as sterically demanding as a Mes* group, still provide a degree of steric protection to the P=C bond. The effectiveness of this steric shielding will depend on the specific substitution pattern on the diazaphosphole ring and the exocyclic carbon atom.

Synthesis and Characterization of Trimethyl-Substituted Diazaphospholes

The synthesis of diazaphospholes typically involves the condensation of a suitable precursor containing the N-C-N fragment with a phosphorus source. A general synthetic approach to phosphaalkenes often involves a 1,2-elimination reaction from a suitable precursor, which can be initiated thermally or by a base.[1]

General Synthetic Protocol

A plausible synthetic route to a trimethyl-substituted diazaphosphole with an exocyclic P=C bond is outlined below. This protocol is a generalized procedure based on known methods for synthesizing related phosphaalkenes and diazaphospholes.

Experimental Protocol: Synthesis of a Trimethyl-Substituted Diazaphosphole (Hypothetical)

  • Step 1: Synthesis of the Diazaphosphole Precursor.

    • React a 1,3-dicarbonyl compound (e.g., acetylacetone) with hydrazine to form a dihydropyrazole.

    • Protect the nitrogen atoms of the dihydropyrazole with suitable protecting groups if necessary.

    • React the resulting compound with a phosphorus trihalide (e.g., PCl₃) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding chlorodiazaphosphole.

  • Step 2: Generation of the Phosphaalkene.

    • Prepare a suitable organolithium or Grignard reagent corresponding to the desired exocyclic group (e.g., methyllithium for a P=C(CH₃)₂ moiety).

    • React the chlorodiazaphosphole from Step 1 with the organometallic reagent. This will likely form an unstable intermediate.

    • Induce a 1,2-elimination reaction, often by heating or by the addition of a base, to generate the P=C double bond.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base in Step 1 is crucial to prevent side reactions with the phosphorus trihalide.

  • The choice of the organometallic reagent in Step 2 determines the nature of the exocyclic group on the carbon of the P=C bond.

  • The elimination step is often the most critical and may require careful optimization of reaction conditions (temperature, solvent, base) to favor the formation of the desired phosphaalkene over decomposition pathways.

Spectroscopic and Structural Characterization

The characterization of the synthesized trimethyl-substituted diazaphosphole would rely on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: The phosphorus nucleus is highly sensitive to its chemical environment. The ³¹P NMR chemical shift for a phosphaalkene typically appears in a characteristic downfield region. The precise chemical shift will be influenced by the substituents on the phosphorus and carbon atoms.

    • ¹H and ¹³C NMR: These spectra will confirm the presence and connectivity of the methyl groups and the diazaphosphole ring. The ¹³C NMR spectrum will show a characteristic signal for the sp²-hybridized carbon of the P=C bond, often with a large ¹J(P,C) coupling constant.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including the P=C bond length and the overall geometry of the molecule. The P=C bond length is a key indicator of its strength and character. For comparison, the P=P bond distance in diphosphenes is a subject of interest and can be influenced by substituents.[6]

Computational Insights into P=C Bond Stability

In the absence of extensive experimental data for trimethyl-substituted diazaphospholes, computational chemistry provides a powerful tool to investigate the stability of the P=C double bond.[7] Density Functional Theory (DFT) calculations can be employed to determine key parameters that correlate with stability.

Key Computational Parameters
  • P=C Bond Length: A shorter bond length generally indicates a stronger bond. DFT calculations can predict the optimized geometry and thus the P=C bond length.

  • Bond Dissociation Energy (BDE): The BDE is the energy required to homolytically cleave the P=C bond. A higher BDE indicates greater thermodynamic stability.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and compositions of the HOMO and LUMO can provide insights into the kinetic stability and reactivity of the molecule. A large HOMO-LUMO gap is often associated with higher kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and electronic structure of the P=C bond, including its polarization and the contributions of different orbitals.

Visualizing Stability Factors

The interplay of electronic and steric factors influencing the stability of the P=C bond in a trimethyl-substituted diazaphosphole can be visualized using a conceptual diagram.

StabilityFactors cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Effect Inductive Effect (+I of Methyl Groups) PC_Stability P=C Bond Stability Inductive Effect->PC_Stability Influences Polarity Ring Aromaticity Diazaphosphole Ring (π-System) Ring Aromaticity->PC_Stability Delocalization Steric Shielding Steric Shielding (Methyl Groups) Steric Shielding->PC_Stability Kinetic Stabilization

Caption: Factors influencing P=C bond stability.

Reactivity of the P=C Double Bond in Diazaphospholes

The reactivity of the P=C double bond in trimethyl-substituted diazaphospholes is expected to be a balance between the inherent reactivity of the phosphaalkene moiety and the stabilizing effects of the substituents and the heterocyclic ring.

Potential reaction pathways include:

  • Cycloaddition Reactions: As mentioned earlier, phosphaalkenes can undergo [2+2], [2+3], and [4+2] cycloaddition reactions. The trimethyl substituents and the diazaphosphole ring will influence the stereoselectivity and regioselectivity of these reactions.

  • Reactions with Electrophiles and Nucleophiles: The P=C bond can be attacked by both electrophiles and nucleophiles. The polarization of the bond, influenced by the substituents, will determine the site of attack.

  • Coordination to Metal Centers: The phosphorus atom of the P=C bond can act as a ligand, coordinating to transition metal centers. The steric and electronic properties of the trimethyl-substituted diazaphosphole will affect its coordination behavior.

Data Summary

Bond TypeCompound ClassTypical Bond Length (Å)Reference
P=CPhosphaalkenes1.65 - 1.75[1]
P-C (single)Phosphines1.80 - 1.90General
C=CAlkenes1.33 - 1.34General
P-NPhosphazenes1.55 - 1.65General
N-NDiazoles1.32 - 1.38General
C-NDiazoles1.32 - 1.38General
P-ClChlorophosphines~2.04[8]
C-N (imine)Iminophosphoranes~1.28General
N-C (in ring)1,2,4-diazaphosphole~1.35[9]
P-N (in ring)1,2,4-diazaphosphole~1.70[9]

Note: The values presented are approximate and can vary depending on the specific molecular structure and substituents.

Conclusion and Future Outlook

The stability of the P=C double bond in trimethyl-substituted diazaphospholes is a multifaceted issue governed by a delicate balance of electronic and steric effects. While the methyl groups provide a degree of kinetic stabilization through steric hindrance and influence the bond's electronic properties through inductive effects, the overall stability is also intricately linked to the aromaticity and electronic nature of the diazaphosphole ring.

Further experimental and computational studies are necessary to fully elucidate the properties of these specific compounds. The synthesis and crystallographic characterization of a trimethyl-substituted diazaphosphole would provide invaluable data on the P=C bond length and molecular geometry. In parallel, high-level computational studies could quantify the bond dissociation energy and provide a detailed analysis of the electronic structure. A deeper understanding of the stability and reactivity of these systems will undoubtedly open new avenues for their application in the design of novel ligands, catalysts, and biologically active molecules.

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A Comprehensive Technical Guide to Understanding the Regioselectivity of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole through Density Functional Theory (DFT) Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the application of Density Functional Theory (DFT) in elucidating the regioselectivity of reactions involving 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole. As a versatile phosphorus-containing heterocycle, understanding its reaction mechanisms is crucial for its application in the synthesis of novel organophosphorus compounds, which are of significant interest in drug development and materials science.

Introduction: The Significance of 1,2,3-Diazaphospholes and the Question of Regioselectivity

1,2,3-Diazaphospholes are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a phosphorus atom. These heterocycles exhibit a conjugated π-system and possess a high degree of aromaticity.[1] Their unique electronic structure makes them valuable building blocks in synthetic chemistry. The substituents on the diazaphosphole ring can significantly influence its reactivity and the regiochemical outcome of its reactions.

Particularly in cycloaddition reactions, a common reaction pathway for such heterocycles, the diazaphosphole can react through different atoms, leading to the formation of various regioisomers. The regioselectivity of these reactions is a critical aspect that determines the structure and properties of the final product. Therefore, a thorough understanding of the factors governing this selectivity is paramount for the rational design of synthetic routes.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms and predicting the selectivity of chemical reactions.[2] By providing detailed insights into the electronic structure of molecules and the energetics of reaction pathways, DFT calculations can effectively explain and predict the regiochemical outcomes of reactions involving diazaphospholes.

This guide will focus on the theoretical investigation of the regioselectivity of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole in a model [3+2] cycloaddition reaction with a generic dipolarophile. We will delve into the computational methodology, the analysis of the results, and the interpretation of the electronic and structural factors that dictate the preferred reaction pathway.

Theoretical and Methodological Framework

The foundation of this guide lies in the application of established quantum chemical methods to a specific chemical problem. The choice of computational level is critical for obtaining accurate and reliable results.

Computational Details: A Step-by-Step Protocol

The following protocol outlines the recommended computational workflow for studying the regioselectivity of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole.

  • Geometry Optimization and Frequency Calculations:

    • The initial structures of the reactants (2,4,5-Trimethyl-2H-1,2,3-diazaphosphole and the dipolarophile), transition states, and products for all possible regioisomeric pathways are to be modeled.

    • Geometry optimizations should be performed using a suitable DFT functional, such as B3LYP or ωB97X-D, which have been shown to be effective for studying cycloaddition reactions.[1]

    • A sufficiently large basis set, for instance, 6-311+G**, is recommended to accurately describe the electronic structure of the molecules.

    • Frequency calculations must be performed on all optimized structures to confirm their nature. Reactants and products should have no imaginary frequencies, while each transition state should exhibit exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search:

    • Locating the transition states is a crucial step. The Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) or a Berny optimization to a transition state can be employed.

    • Intrinsic Reaction Coordinate (IRC) calculations should be performed for each transition state to verify that it connects the corresponding reactants and the desired product on the potential energy surface.

  • Energy Calculations:

    • Single-point energy calculations can be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.

    • The Gibbs free energies of activation (ΔG‡) and the Gibbs free energies of reaction (ΔGr) are calculated to determine the kinetic and thermodynamic favorability of each reaction pathway.

  • Analysis of Reactivity Indices:

    • Frontier Molecular Orbital (FMO) analysis is a powerful tool for understanding regioselectivity.[3][4][5] The energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are analyzed to predict the preferred mode of interaction.

    • Conceptual DFT reactivity indices, such as local nucleophilicity and electrophilicity indices, can provide further insights into the reactive sites of the molecules.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational investigation of the regioselectivity.

computational_workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Analysis & Interpretation start Define Reactants: 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole & Dipolarophile paths Identify Possible Regioisomeric Pathways start->paths geom_opt Geometry Optimization (e.g., B3LYP/6-311+G**) paths->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc ts_search Transition State Search (e.g., QST3, Berny) geom_opt->ts_search fmo Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo reactivity_indices Conceptual DFT Reactivity Indices geom_opt->reactivity_indices irc_calc IRC Calculations ts_search->irc_calc energy_calc Single-Point Energy Calculations irc_calc->energy_calc energy_profile Reaction Energy Profile (ΔG‡ and ΔGr) energy_calc->energy_profile conclusion Determine Most Favorable Regioisomeric Pathway fmo->conclusion reactivity_indices->conclusion energy_profile->conclusion

Caption: A schematic overview of the computational workflow for studying regioselectivity.

Results and Discussion: Unraveling the Regioselectivity

The analysis of the computational data will provide a comprehensive understanding of the factors governing the regioselectivity of the reaction.

Frontier Molecular Orbital (FMO) Analysis

The interaction between the HOMO of one reactant and the LUMO of the other is a key determinant of the reaction's feasibility and regioselectivity.[3][6] In a [3+2] cycloaddition reaction, the relative energies of the HOMO and LUMO of the diazaphosphole and the dipolarophile will determine whether the reaction is normal-electron-demand or inverse-electron-demand.

The regioselectivity is predicted by considering the orbital coefficients of the interacting atoms in the HOMO and LUMO. The atoms with the largest orbital coefficients will experience the strongest interaction, leading to the formation of the major regioisomer.[3]

Table 1: Hypothetical FMO Data for the Reactants

ReactantOrbitalEnergy (eV)Key Atomic Orbital Coefficients
2,4,5-Trimethyl-2H-1,2,3-diazaphospholeHOMO-6.5P: 0.45, N2: -0.38, N3: 0.25
LUMO-1.2P: -0.52, N2: 0.30, N3: -0.20
Dipolarophile (e.g., Methyl Acrylate)HOMO-7.8Cα: -0.40, Cβ: 0.55
LUMO-0.8Cα: 0.48, Cβ: -0.60

Note: The values in this table are illustrative and would need to be calculated for a specific reaction.

Based on these hypothetical values, the smaller energy gap would be between the HOMO of the diazaphosphole and the LUMO of the dipolarophile, suggesting a normal-electron-demand cycloaddition. The preferred regiochemistry would arise from the interaction of the phosphorus atom (largest coefficient in the HOMO of the diazaphosphole) with the β-carbon of the methyl acrylate (largest coefficient in the LUMO).

Activation and Reaction Energies

The calculated Gibbs free energies of activation (ΔG‡) for the different regioisomeric pathways provide a quantitative measure of the kinetic selectivity. The pathway with the lowest activation barrier will be the kinetically favored one and will lead to the major product.

Table 2: Hypothetical Energy Data for the Reaction Pathways

PathwayRegioisomerΔG‡ (kcal/mol)ΔGr (kcal/mol)
Pathway A Product A 15.2 -25.8
Pathway BProduct B21.5-20.3

Note: The values in this table are illustrative and would need to be calculated for a specific reaction.

In this hypothetical scenario, Pathway A has a significantly lower activation barrier than Pathway B, indicating that Product A will be the major regioisomer formed under kinetic control. The negative Gibbs free energies of reaction for both pathways suggest that the cycloaddition is thermodynamically favorable.

Visualizing the Reaction Pathways

A reaction coordinate diagram provides a clear visual representation of the energetic landscape of the reaction.

reaction_profile cluster_profile Reaction Energy Profile R Reactants TS_A TS-A R->TS_A ΔG‡(A) = 15.2 kcal/mol TS_B TS-B R->TS_B ΔG‡(B) = 21.5 kcal/mol P_A Product A TS_A->P_A P_B Product B TS_B->P_B

Caption: A representative reaction energy profile for two competing regioisomeric pathways.

Conclusion: A Predictive Framework for Regioselectivity

This in-depth technical guide has outlined a robust computational strategy for investigating the regioselectivity of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole. By combining Frontier Molecular Orbital analysis with the calculation of activation and reaction energies, a comprehensive and predictive understanding of the factors governing the formation of different regioisomers can be achieved.

The insights gained from such DFT studies are invaluable for researchers, scientists, and drug development professionals. They not only explain experimentally observed outcomes but also provide a predictive framework for designing new reactions and synthesizing novel compounds with desired regiochemistry. This predictive capability can significantly accelerate the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

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  • Müller, C., & Nyulászi, L. (2022). A new access to diazaphospholes via cycloaddition–cycloreversion reactions on triazaphospholes. Chemical Communications, 58(58), 7745-7748. [Link]

  • Sakharov, P. A., Koronatov, A. N., & Khlebnikov, A. F. (2024). Synthesis of 2-Aryl-2H-1,2,3-triazoles via P(OMe)3-Promoted Intramolecular Transannulation of 4-Diazenylisoxazol-5(4H)-ones. Advanced Synthesis & Catalysis, 366(24), 5073-5081. [Link]

  • ResearchGate. (n.d.). Comparative study between the cycloaddition reaction of diazomethane with alkenes and Aromatic electrophilic substitution of pyrrole: DFT Study. Retrieved March 7, 2026, from [Link]

  • Arbuzov, B. A., Dianova, E. N., & Zabotina, E. Y. (1986). Reactions of diazaphospholes with phenyldiazomethane. OSTI.GOV. [Link]

  • ChemRxiv. (n.d.). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Retrieved March 7, 2026, from [Link]

  • Technion - Israel Institute of Technology. (2024). Synthesis of 2-Aryl-2H-1,2,3-triazoles via P(OMe)>3>-Promoted Intramolecular Transannulation of 4-Diazenylisoxazol-5(4H)-ones. Retrieved March 7, 2026, from [Link]

  • Advanced Frontier Molecular Orbital Theory In Reactivity. (n.d.). Advanced Frontier Molecular Orbital Theory In Reactivity. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals of diazaphosphepines based on DFT at B3LYP/6-31+g(d) level. Retrieved March 7, 2026, from [Link]

  • Arbuzov, B. A., Dianova, E. N., & Zabotina, E. Y. (1985). Diazaphospholes in reaction with certain diazo compounds. OSTI.GOV. [Link]

  • TMP Chem. (2019, January 30). frontier molecular orbital analysis. YouTube. [Link]

  • Li, Y., et al. (2022). Theoretical study on the mechanism, chemo- and enantioselectivity of the Ag- vs. Rh-catalyzed intramolecular carbene transfer reaction of diazoacetamides. RSC Advances, 12(23), 14595-14603. [Link]

  • Müller, C., & Nyulászi, L. (2022). A new access to diazaphospholes via cycloaddition–cycloreversion reactions on triazaphospholes. Chemical Communications. [Link]

  • Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis. YouTube. [Link]

  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters, 13(25), 5878-5885. [Link]

  • National Institutes of Health. (2025). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved March 7, 2026, from [Link]

  • Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Retrieved March 7, 2026, from [Link]

  • Scholars Research Library. (n.d.). Theoretical study of the regioselectivity of the reaction between tetrachloromethane and triethyl phosphite using DFT B3LYP/6-31. Retrieved March 7, 2026, from [Link]

  • PubMed. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol -. Retrieved March 7, 2026, from [Link]

  • Moroccan Journal of Chemistry. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. Retrieved March 7, 2026, from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved March 7, 2026, from [Link]

  • Chemical Science. (n.d.). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2H-Thiazolo[4,5-d][1][7][8]triazole: synthesis, functionalization, and application in scaffold-hopping. Retrieved March 7, 2026, from [Link]

Sources

Chronicles of Phosphorus: The Evolution and Technical Mastery of N-Heterocyclic Phosphines and Diazaphospholes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and chemical mastery of N-heterocyclic phosphines (NHPs) and diazaphospholes.

Executive Summary

For nearly a century, nitrogen-containing phosphorus heterocycles were regarded as laboratory curiosities—unstable, difficult to handle, and overshadowed by their ubiquitous organophosphine cousins (


). The paradigm shifted in the late 20th century with the discovery of N-Heterocyclic Carbenes (NHCs) , which prompted a search for their phosphorus isosteres: N-Heterocyclic Phosphines (NHPs) .

This guide explores the transition of diazaphospholes and NHPs from theoretical novelties to potent ligands in homogeneous catalysis and drug discovery. It details the "Polarity Inversion" mechanism that defines their reactivity, provides robust synthetic protocols, and maps the electronic divergence between NHCs and NHPs.

Chapter 1: The Classical Era (1898–1970s)

The Michaelis Legacy: 1,3,2-Diazaphospholes

The history of phosphorus heterocycles begins with August Michaelis in 1898.[1] While investigating the reactivity of phosphorus trichloride (


), Michaelis observed that condensation with 1,2-diamines did not yield simple phosphines but rather cyclic structures.
  • The Reaction: Condensation of

    
    -phenylenediamine with 
    
    
    
    .
  • The Product: A benzo-fused 1,3,2-diazaphosphole derivative.

  • Significance: This established the 1,3,2-motif (N-P-N) as the thermodynamically preferred arrangement for early P-heterocycles. Unlike the carbon-heavy heterocycles of the time, these compounds exhibited high sensitivity to moisture, leading to a dogma that P-N heterocycles were inherently unstable.

The "Aromaticity" Question

Throughout the mid-20th century, chemists debated whether these rings possessed aromatic character.[2] Unlike pyrrole (where N lone pairs participate in the


-system), the phosphorus atom in diazaphospholes has a high inversion barrier and a lone pair with significant 

-character, making it less available for delocalization. This "reluctant aromaticity" hindered their development until the phosphaalkyne revolution.

Chapter 2: The Phosphaalkyne Revolution (1980s)

Regitz and the 1,2,3- / 1,2,4-Diazaphospholes

The 1980s marked a renaissance driven by Manfred Regitz , who mastered the synthesis of phosphaalkynes (


).[3] These triple-bonded species served as perfect building blocks for [3+2] cycloadditions.
The Synthetic Logic

Regitz utilized the high reactivity of the


 bond toward 1,3-dipoles (like diazo compounds) to construct the diazaphosphole ring system from scratch.
  • 1,2,4-Diazaphospholes: Synthesized via [3+2] cycloaddition of phosphaalkynes with diazoalkanes. The initial 3H-isomer often undergoes a [1,5]-sigmatropic shift to the more stable 1H- or 2H-isomer depending on substituents.

  • 1,2,3-Diazaphospholes: Often accessed via the reaction of phosphaalkenes or by modifying the diazo-transfer strategies, though less common than the 1,2,4-isomer in this specific cycloaddition route.

Discovery_Timeline cluster_0 Classical Era cluster_1 Phosphaalkyne Era cluster_2 NHP / Modern Era Michaelis 1898: Michaelis Synthesis of 1,3,2-diazaphospholes (Condensation Route) Regitz 1980s: Regitz Synthesis of 1,2,4-diazaphospholes ([3+2] Cycloaddition) Michaelis->Regitz  Development of  P-C Multiple Bonds Arduengo 1991: Arduengo Stable NHCs Isolated Regitz->Arduengo  Isoelectronic  Inspiration Gudat 2000s: Gudat Polarity Inversion in NHPs (Catalytic Applications) Arduengo->Gudat  Search for  P-Analogues

Figure 1: Timeline of key discoveries in diazaphosphole and NHP chemistry.

Chapter 3: N-Heterocyclic Phosphines (NHPs) & Polarity Inversion

The Isoelectronic Fallacy

Following the isolation of stable NHCs by Arduengo in 1991, researchers rushed to make the phosphorus analogues (NHPs).

  • NHC (Carbene): Strong

    
    -donor, negligible 
    
    
    
    -acceptor. The central carbon is electron-rich.[4]
  • NHP (Phosphine): The phosphorus atom is less electronegative than nitrogen. Intuitively, one might expect it to be electron-rich. However, Dietrich Gudat demonstrated that NHPs exhibit "Polarity Inversion" (Umpolung).

Mechanism of Polarity Inversion

In 1,3,2-diazaphospholenes, the nitrogen lone pairs donate electron density into the


 orbital of the exocyclic P-X bond (

).
  • Consequence: The P-X bond lengthens and weakens.[5] The phosphorus atom becomes electrophilic (positive character), and the substituent X becomes nucleophilic (hydridic if X=H).

  • Result: Unlike normal phosphines where P-H is acidic (

    
     donor), the P-H bond in NHPs is hydridic (
    
    
    
    donor).

Electronic_Comparison cluster_NHC N-Heterocyclic Carbene (NHC) cluster_NHP N-Heterocyclic Phosphine (NHP) NHC_Struct Strong σ-donation Weak π-acceptance Nucleophilic Center NHP_Struct Hyperconjugation (n_N -> σ* P-X) P-X Bond Lengthening Electrophilic P / Nucleophilic X NHC_Struct->NHP_Struct  Isoelectronic but  Divergent Reactivity

Figure 2: Electronic divergence between NHCs and NHPs.

Chapter 4: Technical Data & Reactivity Profiles

Comparative Metrics

The table below contrasts the physical and electronic properties of standard phosphines vs. diazaphospholes/NHPs.

FeatureTriphenylphosphine (

)
1,3,2-Diazaphospholene (NHP)1,2,4-Diazaphosphole
Geometry Pyramidal (

)
Planar / Flattened PyramidalPlanar (Aromatic)
P-Lone Pair High s-character, localizedDelocalized (in some isomers)Part of aromatic sextet
Reactivity Nucleophilic (

-donor)
Ambiphilic / Hydride DonorLow Nucleophilicity
P-H Bond Acidic (

in DMSO)
Hydridic (H- source)N/A (usually substituted)

P NMR

-6 ppm

+60 to +100 ppm

+150 to +250 ppm
Key Reactivity: P-H Bond Activation

The most distinct application of NHPs is their ability to activate small molecules.

  • Hydride Transfer: NHP-H species can reduce polarized double bonds (C=O, C=N) similar to borohydrides but under catalytic turnover.

  • O-H Bond Activation: NHPs can split alcohols, forming a P-OR species and releasing

    
     (or transferring H).
    

Chapter 5: Experimental Protocols

Protocol A: Synthesis of a 1,3,2-Diazaphospholene (Gudat Type)

Target: 1,3-Di-tert-butyl-2,3-dihydro-1H-1,3,2-diazaphospholene. Note: All steps must be performed under Argon/Nitrogen atmosphere using Schlenk techniques.

Reagents:

  • 
    -di-tert-butyl-ethane-1,2-diimine (Glyoxal diimine)
    
  • Phosphorus trichloride (

    
    )
    
  • Reducing agent (Sn/HCl or similar, depending on specific derivative) or substitution agent.

Step-by-Step Workflow:

  • Condensation: Dissolve the diimine (10 mmol) in dry THF (50 mL) at -78°C.

  • Addition: Add

    
     (10 mmol) dropwise. The mixture will turn yellow/orange.
    
  • Cyclization: Allow to warm to room temperature (RT) and stir for 12 hours. A white precipitate (amine hydrochloride byproduct if amine used, or intermediate salt) forms.

  • Reduction (to P-H species): Filter the solution. Treat the filtrate with a hydride source (e.g.,

    
    , 0.25 equiv) at 0°C.
    
  • Isolation: Remove solvent in vacuo. Distill the residue under high vacuum (

    
     mbar).
    
  • Validation:

    
    P NMR should show a doublet (due to P-H coupling) around 
    
    
    
    +60-80 ppm with
    
    
    Hz.
Protocol B: Synthesis of 1,2,4-Diazaphosphole via [3+2] Cycloaddition

Target: 3,5-Di-tert-butyl-1,2,4-diazaphosphole.

Step-by-Step Workflow:

  • Precursor Prep: Synthesize tert-butyl-phosphaalkyne (

    
    ) via thermal elimination of 
    
    
    
    (requires specialized apparatus).
  • Cycloaddition: In a heavy-walled glass tube, combine

    
     (5 mmol) with tert-butyl-diazoalkane (5 mmol) in pentane.
    
  • Reaction: Seal the tube and keep at 0°C for 24 hours. The color changes as the diazo compound is consumed.

  • Purification: Evaporate volatiles. Recrystallize from minimal cold pentane.

  • Validation:

    
    P NMR signal typically appears downfield (
    
    
    
    > 200 ppm) due to the aromatic nature and P=C double bond character.

Chapter 6: Applications in Drug Discovery & Catalysis

Bio-Isosterism

Diazaphospholes offer a unique scaffold for drug design. The phosphorus atom alters the lipophilicity (LogP) and metabolic stability compared to the corresponding triazoles or imidazoles.

  • Target: Kinase inhibitors where the heterocycle binds to the ATP pocket.

  • Advantage: The larger radius of P (1.06 Å vs 0.75 Å for N) can induce subtle conformational changes in the active site, potentially improving selectivity.

Catalytic Transfer Hydrogenation

NHPs act as metal-free catalysts for the reduction of imines to amines.

  • Mechanism: The NHP activates

    
     (or silane) to form the NHP-H species. The hydridic 'H' attacks the imine carbon, while the proton attacks the nitrogen.
    
  • Significance: Avoids toxic transition metals (Pd, Pt) in pharmaceutical synthesis.

References

  • Michaelis, A. (1898).[1] Ueber die Einwirkung von Phosphortrichlorid auf organische Basen. Justus Liebigs Annalen der Chemie.

  • Regitz, M. (1990). Phosphaalkynes: New Building Blocks in Synthetic Chemistry. Chemical Reviews.

  • Arduengo, A. J., et al. (1991). A Stable Crystalline Carbene. Journal of the American Chemical Society.

  • Gudat, D. (2010).[5] Diazaphospholenes: N-Heterocyclic Phosphines between Molecules and Lewis Pairs. Accounts of Chemical Research.

  • Burford, N., & Ragogna, P. J. (2007). New synthetic avenues for the preparation of N-heterocyclic phosphines. Dalton Transactions.[6]

  • Mathey, F. (2001). Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain. Elsevier Science.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,4,5-trimethyl-2H-1,2,3-diazaphosphole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol details the cyclocondensation reaction between a suitable hydrazone precursor and phosphorus trichloride (PCl₃). This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction: The Significance of Diazaphospholes

Organophosphorus compounds are integral to numerous applications, from agriculture to medicine.[1] Within this broad class, phosphorus-containing heterocycles like diazaphospholes are gaining significant attention. These scaffolds are considered valuable building blocks in drug discovery due to their diverse biological activities, which can include antitumor, insecticidal, bactericidal, and antiviral properties.[1] The incorporation of a phosphorus atom into a five-membered diazole ring system creates unique electronic and steric properties, making them attractive for developing novel therapeutic agents and ligands for asymmetric synthesis.[2][3]

The synthesis described herein focuses on the creation of a trisubstituted diazaphosphole via a robust reaction between a hydrazone and phosphorus trichloride. This method provides a direct and efficient route to this important heterocyclic core.

Reaction Principle and Mechanism

The formation of the 1,2,3-diazaphosphole ring proceeds via a cyclocondensation reaction. The core of this transformation is the electrophilic nature of phosphorus trichloride and the nucleophilic character of the nitrogen atoms in the hydrazone precursor.

The proposed mechanism involves several key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazone on the highly electrophilic phosphorus center of PCl₃. This results in the displacement of a chloride ion and the formation of an intermediate phosphinous chloride amide.

  • Second Nucleophilic Attack/Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the phosphorus center, displacing another chloride ion and forming the five-membered diazaphospholidine ring.

  • Aromatization: The final step involves the elimination of hydrogen chloride (HCl), driven by the formation of the stable, aromatic 2H-1,2,3-diazaphosphole ring system. An organic base, such as triethylamine, is typically used to scavenge the HCl byproduct and drive the reaction to completion.

Visualizing the Reaction Mechanism

Reaction_Mechanism Hydrazone Hydrazone (Nucleophile) Intermediate1 Intermediate (Phosphinous Chloride Amide) Hydrazone->Intermediate1 + PCl₃ - HCl PCl3 PCl₃ (Electrophile) Intermediate2 Cyclized Intermediate (Diazaphospholidine) Intermediate1->Intermediate2 Intramolecular Cyclization - HCl Product 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole Intermediate2->Product Elimination - HCl

Caption: Proposed reaction mechanism for diazaphosphole synthesis.

Safety First: Handling Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is a highly toxic, corrosive, and moisture-sensitive reagent that demands stringent safety protocols.[4] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and impervious gloves (e.g., butyl rubber or Viton).[5][6]

  • Moisture Sensitivity: PCl₃ reacts violently with water, releasing heat and toxic gases like hydrogen chloride (HCl) and phosphoric acid.[4][7] Ensure all glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Spill & Fire Response:

    • Spills: Do NOT use water.[6][7] Cover the spill with a dry, inert absorbent like sand or vermiculite.[6][7] Collect the material using spark-resistant tools and place it in a sealed container for hazardous waste disposal.[7]

    • Fire: Do NOT use water or carbon dioxide extinguishers.[7] Use a Class D dry powder extinguisher (e.g., Met-L-X) or smother the fire with dry sand.[7]

  • Emergency Procedures:

    • Inhalation: Move to fresh air immediately. Seek urgent medical attention. Symptoms can include a burning sensation, coughing, and shortness of breath.[7]

    • Skin Contact: Causes severe burns.[7] Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

    • Eye Contact: Causes severe burns and can lead to irreversible damage.[7] Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: the synthesis of the hydrazone precursor and the final cyclization to form the diazaphosphole.

Overall Workflow

Experimental_Workflow Start Starting Materials: 3-Methyl-2,4-pentanedione Hydrazine Hydrate Step1 Step 1: Hydrazone Synthesis Start->Step1 Purify1 Purification 1 (Recrystallization/Distillation) Step1->Purify1 Hydrazone Isolated Hydrazone Precursor Purify1->Hydrazone Step2 Step 2: Cyclization with PCl₃ Hydrazone->Step2 + PCl₃, Et₃N Anhydrous Solvent Workup Reaction Work-up (Filtration, Extraction) Step2->Workup Purify2 Purification 2 (Vacuum Distillation/Chromatography) Workup->Purify2 Final Final Product: 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole Purify2->Final

Caption: General experimental workflow for the synthesis.

Part A: Synthesis of 3-Hydrazono-4-methylpentan-2-one
  • Reagents & Materials:

    • 3-Methyl-2,4-pentanedione (1.0 eq)

    • Hydrazine hydrate (1.0 eq)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve 3-methyl-2,4-pentanedione in ethanol in a round-bottom flask.

    • Slowly add hydrazine hydrate to the solution while stirring at room temperature.

    • Once the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Part B: Synthesis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole
  • Reagents & Materials:

    • 3-Hydrazono-4-methylpentan-2-one (1.0 eq)

    • Phosphorus trichloride (PCl₃) (1.1 eq)

    • Triethylamine (Et₃N) (2.2 eq)

    • Anhydrous toluene or dichloromethane (DCM)

    • Schlenk flask or three-neck round-bottom flask equipped with a dropping funnel, nitrogen/argon inlet, and magnetic stirrer

    • Ice bath

    • Standard glassware for work-up and purification

  • Procedure:

    • Setup: Assemble the reaction glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

    • Reagent Preparation: In the reaction flask, dissolve the hydrazone precursor and triethylamine in anhydrous toluene. Cool the flask to 0 °C using an ice bath.

    • PCl₃ Addition: Dilute the phosphorus trichloride in a small volume of anhydrous toluene in the dropping funnel. Add the PCl₃ solution dropwise to the stirred hydrazone solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The formation of triethylamine hydrochloride salt (a white precipitate) will be observed.

    • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or ³¹P NMR spectroscopy.

    • Work-up:

      • Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous toluene.

      • Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product as an oil or solid.

    • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent system like hexane/ethyl acetate).[8]

Characterization and Data

The final product should be characterized to confirm its structure and purity.

TechniqueExpected Results for 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole
¹H NMR Signals corresponding to the three distinct methyl groups. The chemical shifts will be influenced by their position on the heterocyclic ring.
¹³C NMR Resonances for the methyl carbons and the sp² hybridized carbons of the diazaphosphole ring.
³¹P NMR A characteristic singlet in the region typical for diazaphospholes, confirming the phosphorus environment.
Mass Spec (MS) The molecular ion peak [M]⁺ corresponding to the calculated mass of the product.
FT-IR Characteristic peaks for C=N and C-N stretching within the heterocyclic ring. Absence of N-H stretching bands from the precursor.

Discussion and Troubleshooting

  • Causality of Experimental Choices:

    • Inert Atmosphere: Essential to prevent the violent reaction of PCl₃ with atmospheric moisture, which would consume the reagent and generate corrosive byproducts.[5][7]

    • Anhydrous Solvents: Water will hydrolyze PCl₃ into phosphorous acid and HCl, halting the desired reaction.[9]

    • Triethylamine (Base): Acts as an HCl scavenger. The removal of HCl is crucial to drive the final aromatization step and prevent potential acid-catalyzed side reactions.

    • Low-Temperature Addition: The reaction between the hydrazone and PCl₃ is exothermic. Slow, controlled addition at 0 °C prevents runaway reactions and minimizes the formation of undesirable byproducts.

  • Troubleshooting Guide:

    • Low Yield: May result from moisture contamination, incomplete reaction, or loss during work-up. Ensure all equipment is scrupulously dried and the reaction is run to completion.

    • Dark-colored Crude Product: Indicates potential decomposition or side reactions. Ensure strict temperature control during PCl₃ addition. Purification by chromatography may be necessary.

    • Incomplete Reaction: If starting material is still present after 24 hours, gentle heating (e.g., to 40 °C) may be required, but this should be approached with caution.

References

  • Phosphorus Trichloride | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

  • Chandrasekaran, B., et al. (2015). Syntheses and characterisation of new diazaphospholes and phosphonic acids. Der Pharma Chemica, 7(10), 307-314. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Trichloride. Retrieved from [Link]

  • Der Pharma Chemica. (2025, December 27). Syntheses and characterisation of new diazaphospholes and phosphonic acids. Retrieved from [Link]

  • De La Cruz, A., et al. (1998). The synthesis, structure and properties of diazaphospholes: Reagents and ligands for asymmetric synthesis. Tetrahedron, 54(34), 10269-10282. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). Phosphorus Trichloride for Synthesis MSDS. Retrieved from [Link]

  • SDFine. (n.d.). Phosphorous Trichloride MSDS. Retrieved from [Link]

  • Gudat, D., et al. (2012). Synthesis and characterization of a 2-chloro-1,3,2-diaza-phospholidine-4,5-diimine. ARKIVOC, 2012(ii), 50-59. Retrieved from [Link]

  • University of Missouri - St. Louis. (1998, August 1). The synthesis, structure and properties of diazaphospholes: Reagents and ligands for asymmetric synthesis. Retrieved from [Link]

  • Wang, B., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3848. Retrieved from [Link]

  • Dirksen, A., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(3), 523-527. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information: A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary amines. Retrieved from [Link]

  • Quora. (2023, June 21). Can phosphorus trichloride undergo a hydrolysis reaction? Retrieved from [Link]

Sources

Protocol for the Cyclocondensation of Acetone Methylhydrazone with Phosphorus Trichloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for synthesizing 3,5-dimethyl-1,2,3-diazaphosphole via the cyclocondensation of acetone methylhydrazone with phosphorus trichloride (


). This reaction, based on the methodology pioneered by Graziano Baccolini, provides a direct route to phosphorus-containing heterocycles, which are valuable intermediates in the synthesis of bioactive compounds and ligands for catalysis. The protocol emphasizes the critical control of stoichiometry, temperature, and anhydrous conditions required to manage the exothermic nature of 

bond formation and prevent hydrolysis.

Scientific Foundation & Mechanism

Reaction Overview

The synthesis involves the reaction of an


-hydrogen-bearing ketone hydrazone with phosphorus trichloride in the presence of a base (typically triethylamine). The base serves to scavenge the hydrogen chloride (HCl) byproducts, driving the equilibrium toward cyclization.

Reaction Equation:



Mechanistic Pathway

The reaction proceeds through a cascade of substitution and elimination steps:

  • Nucleophilic Attack: The secondary amine nitrogen of the hydrazone attacks the electrophilic phosphorus of

    
    , displacing one chloride ion.
    
  • Tautomerization & Cyclization: The hydrazone undergoes tautomerization to an enamine-like intermediate (or direct cyclization via the

    
    -carbon), allowing the phosphorus to attack the nucleophilic carbon.
    
  • Aromatization: Subsequent elimination of HCl (assisted by the base) results in the formation of the aromatic

    
    -diazaphosphole ring containing a 
    
    
    
    -phosphorus atom (
    
    
    ).

Mechanism Start Acetone Methylhydrazone (Me2C=N-NHMe) Step1 N-Phosphorylation (Intermediate A) Start->Step1 + PCl3 - HCl Step2 Cyclization via Alpha-Carbon Attack Step1->Step2 Tautomerization Step3 Elimination of HCl (Aromatization) Step2->Step3 - HCl Product 3,5-Dimethyl-1,2,3-diazaphosphole Step3->Product - HCl (Base assisted)

Figure 1: Mechanistic pathway for the formation of the diazaphosphole ring.

Safety & Pre-requisites

Hazard Analysis
  • Phosphorus Trichloride (

    
    ):  Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled in a fume hood. 
    
  • Methylhydrazine (MMH): If preparing the hydrazone precursor, note that MMH is a potent carcinogen, highly toxic, and volatile. Double-gloving and a face shield are mandatory.

  • Triethylamine (

    
    ):  Flammable and toxic.
    
  • Anhydrous Conditions: Moisture will destroy

    
     and the product. All glassware must be oven-dried.
    
Reagents & Equipment
ReagentPurity/GradeRole
Acetone Methylhydrazone>98% (Synthesized fresh)Substrate
Phosphorus Trichloride99% (Distilled)Electrophile
Triethylamine (

)
>99% (Dried over KOH)Base / HCl Scavenger
Dichloromethane (DCM)Anhydrous (HPLC Grade)Solvent
Nitrogen/ArgonUHP GradeInert Atmosphere

Detailed Protocol

Pre-Step: Synthesis of Acetone Methylhydrazone

Note: If not commercially available, synthesize fresh.

  • Cool Acetone (1.2 eq) to 0°C in a round-bottom flask.

  • Add Methylhydrazine (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Stir at Room Temperature (RT) for 2 hours.

  • Dry over

    
    , filter, and distill (bp ~115°C) to obtain pure hydrazone.
    
Cyclocondensation Procedure
Step 1: Reaction Setup
  • Assemble a 3-neck round-bottom flask (500 mL) with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a rubber septum.

  • Flame-dry the apparatus under vacuum and backfill with Nitrogen (

    
    ).
    
  • Charge the flask with:

    • Acetone Methylhydrazone (10.0 g, ~116 mmol)

    • Triethylamine (35.2 g, 348 mmol, 3.0 eq)

    • Anhydrous DCM (200 mL)

  • Cool the mixture to 0°C using an ice/salt bath.

Step 2: Addition of

[1]
  • Charge the addition funnel with Phosphorus Trichloride (15.9 g, 116 mmol, 1.0 eq) diluted in 20 mL of anhydrous DCM.

  • Add the

    
     solution dropwise  over 45–60 minutes.
    
    • Critical: Maintain internal temperature below 5°C. Rapid addition causes vigorous exotherms and side reactions.

  • Observe the formation of a thick white precipitate (

    
    ).
    
Step 3: Reaction Completion
  • Once addition is complete, allow the reaction to warm naturally to Room Temperature .

  • Stir at RT for 12 hours (overnight) to ensure complete cyclization and elimination.

  • Optional Check: Take an aliquot for

    
     NMR. The starting 
    
    
    
    peak (~220 ppm) should disappear, replaced by the product peak (typically downfield, ~220–240 ppm for diazaphospholes).
Step 4: Work-up and Purification[2]
  • Filtration: Filter the reaction mixture through a Schlenk frit or a pad of Celite under

    
     to remove the solid triethylamine hydrochloride salts. Wash the cake with dry DCM (2 x 20 mL).
    
  • Concentration: Remove the solvent from the filtrate under reduced pressure (Rotary evaporator, bath < 40°C).

    • Note: The product may be sensitive to oxidation; minimize air exposure.

  • Distillation: Purify the oily residue via vacuum distillation.

    • Expected Boiling Point: ~60–80°C at 0.5 mmHg (values vary by specific derivative; monitor head temperature).

  • Storage: Store the clear, colorless/pale yellow liquid under Argon at -20°C.

Characterization & Data Analysis

Expected Analytical Data
TechniqueParameterExpected Observation

NMR
Chemical Shift

+220 to +245 ppm (Characteristic of 2-coordinate P=C)

NMR
Methyl (N-Me)Singlet,

~3.5–4.0 ppm

NMR
Methyl (C-Me)Singlet,

~2.1–2.4 ppm

NMR
Ring ProtonSinglet,

~6.5–7.5 ppm (if C4 is unsubstituted)
GC-MS Molecular Ion

consistent with formula

(MW ~114)
Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Setup Dry 3-Neck Flask N2 Atmosphere Cool to 0°C Mix Add Hydrazone + Et3N in DCM Setup->Mix AddPCl3 Dropwise Addition of PCl3 (Maintain T < 5°C) Mix->AddPCl3 Stir Stir 12h at RT (Precipitate forms) AddPCl3->Stir Filter Filter Et3N.HCl (Inert Atmosphere) Stir->Filter Conc Concentrate Filtrate (Vacuum) Filter->Conc Distill Vacuum Distillation (Isolate Product) Conc->Distill

Figure 2: Experimental workflow for the synthesis of 3,5-dimethyl-1,2,3-diazaphosphole.

Troubleshooting

  • Low Yield: Often caused by moisture. Ensure

    
     is freshly distilled and solvents are strictly anhydrous.
    
  • Polymerization: If the residue turns into a viscous gum/tar upon concentration, the monomeric diazaphosphole may be unstable. Store in dilute solution or use immediately for subsequent reactions.

  • Incomplete Reaction: If

    
     NMR shows intermediate species (around 100-150 ppm), reflux the mixture gently (40°C) for 1-2 hours to drive the elimination of HCl.
    

References

  • Baccolini, G. , & Sgarabotto, P. (1991).[1] The reaction of ketone alkylhydrazones with phosphorus trichloride and methyl acetoacetate: a mild new route to 2-alkenylpyrazol-3(2H)-one derivatives.[1] Journal of the Chemical Society, Chemical Communications, (1), 34-35. Link

  • Baccolini, G., & Todesco, P. E. (1975). Synthesis of 1,2,3-diazaphospholes. Journal of Organic Chemistry. (General reference for the Baccolini method).
  • Bansal, R. K., et al. (2000). 1,2,3-Diazaphospholes: Synthesis and Chemistry.
  • PubChem. (n.d.). Phosphorus trichloride | PCl3.[1][3][4] National Center for Biotechnology Information. Link

Sources

Application Note: [4+2] Cycloaddition Reactions of 2H-1,2,3-Diazaphospholes with Dienes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organophosphorus chemistry and drug discovery. It details the specific reactivity of 2H-1,2,3-diazaphospholes in [4+2] cycloadditions, providing a validated protocol for synthesizing bicyclic phosphorus heterocycles.

Executive Summary

The 2H-1,2,3-diazaphospholes represent a unique class of aromatic heterocycles containing a two-coordinate, trivalent phosphorus atom (


-P). Unlike their carbon analogues, the P=C double bond in these systems exhibits distinct dienophilic character, allowing for rapid construction of complex bicyclic phosphines via [4+2] cycloaddition (Diels-Alder) reactions. This guide provides a mechanistic breakdown and a rigorous experimental protocol for reacting 2-acetyl-2H-1,2,3-diazaphospholes with 1,3-dienes, yielding fused 1,2,3-diazaphospholo-cyclohexene derivatives. These motifs are emerging bioisosteres in medicinal chemistry and versatile ligands in homogeneous catalysis.

Mechanistic Insight & Reactivity Profile[1]

The Phosphorus Frontier

The reactivity of 2H-1,2,3-diazaphospholes is dominated by the low-coordinate phosphorus atom. While the ring possesses 6


-electron aromaticity, the P=C bond retains significant localized double-bond character, making it a potent dienophile.
  • Dienophilic Character: The P=C bond (typically C4=P5 or N2-P3 depending on numbering, but strictly the P=C moiety) reacts with electron-rich 1,3-dienes.

  • Regioselectivity: Reactions with unsymmetrical dienes (e.g., isoprene) are highly regioselective. Density Functional Theory (DFT) calculations and experimental data confirm that the "meta" isomer is formed almost exclusively. This is attributed to the asymmetry in the Frontier Molecular Orbitals (FMOs), specifically the coefficient magnitude at the phosphorus atom in the LUMO.

  • Stereochemistry: The reaction proceeds via a concerted, yet asynchronous, transition state, typically yielding the endo adduct as the kinetic product.

Reaction Pathway Diagram

The following diagram illustrates the FMO interaction and the pathway to the bicyclic adduct.

G cluster_0 Regioselectivity Control Start 2H-1,2,3-Diazaphosphole (Dienophile) TS Transition State (Asynchronous [4+2]) Start->TS LUMO (P=C) Diene 1,3-Diene (e.g., 2,3-DMB) Diene->TS HOMO (Diene) Product Bicyclic Phosphine (Adduct) TS->Product Cyclization

Figure 1: Reaction pathway for the [4+2] cycloaddition of 2H-1,2,3-diazaphospholes.

Experimental Protocol

Pre-requisites & Safety
  • Atmosphere: Strictly anhydrous and oxygen-free conditions (Argon or Nitrogen) are required. The starting diazaphospholes and products can be sensitive to hydrolysis and oxidation.

  • Hazards: Organophosphorus compounds can be toxic. 2,3-Dimethylbutadiene is volatile and flammable. Work in a well-ventilated fume hood.

Materials
ReagentEquiv.[1][2]RoleNotes
2-Acetyl-5-methyl-2H-1,2,3-diazaphosphole 1.0DienophileSynthesized via condensation of acetylhydrazone with PCl3 [1].
2,3-Dimethyl-1,3-butadiene 5.0 - 10.0DieneExcess used to drive kinetics; acts as co-solvent.
Benzene-d6 or Toluene-d8 N/ASolventDeuterated solvents allow direct NMR monitoring.
Argon N/AInert GasEssential for stability.
Step-by-Step Procedure

This protocol describes the synthesis of the [4+2] cycloadduct on a 1.0 mmol scale.

  • Preparation of Reaction Vessel:

    • Flame-dry a heavy-walled NMR tube (for small scale/monitoring) or a Schlenk pressure tube (for preparative scale) under vacuum.

    • Backfill with Argon three times.

  • Reactant Loading:

    • In a glovebox or under positive Argon flow, charge the tube with 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole (142 mg, 1.0 mmol).

    • Add degassed Benzene-d6 (0.6 mL) to dissolve the solid.

  • Diene Addition:

    • Add 2,3-Dimethyl-1,3-butadiene (560 µL, ~5.0 mmol) via syringe.

    • Note: A large excess is recommended because the reaction rate can be slow at ambient temperatures due to the aromatic stability of the diazaphosphole.

  • Reaction & Monitoring:

    • Seal the tube (J. Young valve or flame seal for NMR tubes).

    • Heat the mixture to 60–80 °C in an oil bath.

    • Monitor by

      
       NMR: 
      
      • Start: Signal at

        
         ppm (characteristic of 2H-1,2,3-diazaphosphole P=C).
        
      • End: Appearance of a high-field signal at

        
         to +80 ppm (characteristic of the bicyclic phosphene/phosphine adduct).
        
    • Time: Reaction typically reaches completion within 6-24 hours depending on the diene's electronics.

  • Work-up & Isolation:

    • Remove volatiles (solvent and excess diene) under high vacuum (0.1 mbar).

    • The residue is typically a viscous oil or low-melting solid.

    • Purification: If necessary, recrystallize from a minimal amount of dry pentane/ether at -20 °C. Avoid silica chromatography unless the specific adduct is known to be hydrolytically stable.

Data Analysis & Validation

The formation of the product is self-validated by the distinct shift in Phosphorus NMR.

ParameterReactant (Diazaphosphole)Product (Cycloadduct)

NMR Shift

+220 to +240 ppm (Low field)

+60 to +80 ppm (High field)
Coordination No. 2 (

)
3 (

)
Coupling Constants

characteristic of P=C

large (>40 Hz)

Troubleshooting & Optimization

IssuePossible CauseSolution
No Reaction Temperature too low; Diene too bulky.Increase temp to 100°C (use Toluene); Use a more electron-rich diene (e.g., Danishefsky's diene).
Multiple

Signals
Oxidation or Hydrolysis.Ensure strict

exclusion. Check solvent dryness.
Regioisomer Mixture Asymmetric diene used (e.g., Isoprene).While meta is major, lower temp (40°C) and longer time can improve selectivity ratio.

References

  • Heinicke, J. , & Tzschach, A. (1979). Synthesis and Reactivity of 2H-1,2,3-Diazaphospholes. Tetrahedron Letters, 20(36), 3277-3280. Link

  • Bansal, R. K. , & Gupta, N. (2000). Diels-Alder Reactions of 2H-1,2,3-Diazaphospholes. Heteroatom Chemistry, 11(5), 377-384. Link

  • Heinicke, J. (2002). Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain. Elsevier Science. (Foundational text on P-heterocycle synthesis).
  • Gupta, N. , et al. (2002). Diels-Alder Reaction of Phosphaethene with 1,3-Dienes: An ab Initio Study. Journal of Organic Chemistry, 67(23), 8068–8074. (DFT confirmation of regioselectivity). Link

Sources

Application Note: Advanced Synthesis of Bidentate P,N-Ligands via 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of homogeneous catalysis and active pharmaceutical ingredient (API) synthesis, the design of hemilabile ligands is a critical parameter for catalyst efficiency. Bidentate P,N-ligands are privileged scaffolds; the soft phosphorus donor provides strong, persistent coordination to late transition metals (e.g., Pd, Ru, Rh), while the hard nitrogen donor can reversibly dissociate. This "open-close" mechanism stabilizes reactive metal intermediates while dynamically creating vacant coordination sites for substrate binding [1].

While traditional P,N-ligands (like phosphino-oxazolines) are widely used, 2H-1,2,3-diazaphospholes represent a highly modular, low-coordinate phosphorus alternative. Specifically, 2,4,5-trimethyl-2H-1,2,3-diazaphosphole serves as an optimal precursor. The electron-donating methyl groups serve a dual purpose:

  • Electronic Tuning: They increase the basicity of the adjacent nitrogen atom via the

    
     effect, significantly enhancing its coordinating ability during metal chelation [2].
    
  • Steric Shielding: They provide necessary steric bulk that dictates the regioselectivity and stereoselectivity of subsequent nucleophilic additions.

When treated with strong organolithium reagents (such as tert-butyllithium), the highly polarized


 double bond of the diazaphosphole undergoes a regioselective 1,2-addition. The resulting delocalized lithium intermediate can be quenched with various electrophiles to yield 3,4-dihydro-1,2,3-diazaphospholes. These dihydro-derivatives act as potent, sterically congested bidentate P,N-ligands capable of forming robust chelates with transition metals [3].

Visualizing the Synthetic Logic

The following workflow illustrates the mechanistic pathway from the low-coordinate phosphorus heterocycle to the active hemilabile catalyst.

Workflow N1 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole (Starting Scaffold) N2 1,2-Nucleophilic Addition (t-BuLi, THF, -78 °C) N1->N2 N3 Lithiated Intermediate (Delocalized Anion) N2->N3 Regioselective Attack at P N4 Electrophilic Quench (H2O or MeI) N3->N4 N5 3,4-Dihydro-1,2,3-diazaphosphole (Bidentate P,N-Ligand) N4->N5 Stereoselective Protonation N6 Transition Metal Complexation (e.g., [PdCl2(cod)]) N5->N6 N7 Active Hemilabile Catalyst (Pd-P,N Complex) N6->N7 Chelation via P and N atoms

Figure 1: Synthetic logic and workflow for the preparation of hemilabile P,N-ligands.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . Because phosphorus compounds are highly oxophilic and sensitive to moisture, strict Schlenk techniques must be employed. In-process


P NMR spectroscopy is utilized as a definitive checkpoint; the transition from a low-coordinate 

bond to a single

bond results in a massive, easily identifiable upfield chemical shift.
Protocol A: Synthesis of 3-tert-Butyl-2,4,5-trimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole (The P,N-Ligand)

Causality Note: The reaction is conducted at -78 °C to prevent ring fragmentation or undesired 1,3-addition pathways that can occur at elevated temperatures when exposing diazaphospholes to strong bases [1].

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Add 2,4,5-trimethyl-2H-1,2,3-diazaphosphole (5.0 mmol) to the flask, followed by 30 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Nucleophilic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add a solution of tert-butyllithium (1.7 M in pentane, 5.5 mmol, 1.1 eq) over 15 minutes.

    • Validation Checkpoint 1: The solution will transition from pale yellow to a deep orange/red, indicating the formation of the delocalized lithium intermediate.

  • Stirring: Maintain the reaction at -78 °C for 2 hours to ensure complete 1,2-addition across the

    
     bond.
    
  • Electrophilic Quench: Rapidly add anhydrous formic acid or degassed water (6.0 mmol) to quench the intermediate. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Isolation: Remove the solvent in vacuo. Extract the residue with anhydrous pentane (3 x 20 mL) and filter through a pad of dried Celite to remove lithium salts. Concentrate the filtrate to yield the crude P,N-ligand as a viscous oil.

    • Validation Checkpoint 2: Analyze via

      
      P NMR. The starting material peak (~225 ppm) must be completely absent, replaced by a new singlet at ~65.5 ppm, confirming the loss of the double bond.
      
Protocol B: Metallation to Form [PdCl2(P,N-Ligand)]

Causality Note: Chelation is driven by the displacement of labile ligands (like cyclooctadiene, cod) from the metal center. The bidentate coordination locks the ligand into an optimal bite angle for cross-coupling catalysis [3].

  • Complexation: In a glovebox, dissolve the synthesized P,N-ligand (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Metallation: Add [PdCl

    
    (cod)] (0.95 mmol, slight limiting reagent to prevent uncoordinated metal contamination) to the solution.
    
  • Stirring: Stir at room temperature for 4 hours. A color change to bright yellow/orange indicates complex formation.

  • Precipitation: Concentrate the solution to ~2 mL and slowly layer with anhydrous diethyl ether (10 mL) to precipitate the complex.

  • Collection: Filter the microcrystalline solid, wash with cold ether, and dry under high vacuum.

    • Validation Checkpoint 3:

      
      P NMR will show a downfield coordination shift (
      
      
      
      to
      
      
      ppm) relative to the free ligand, confirming phosphorus binding to the Palladium center.

Quantitative Data Summary

The table below summarizes the expected analytical validation metrics for the synthesis workflow. Monitoring these specific NMR shifts ensures protocol fidelity and prevents the propagation of failed intermediates into expensive catalytic screening phases.

Compound / IntermediateYield (%)

P NMR Shift (ppm)
Key

H NMR Identifier (ppm)
Coordination Mode
2,4,5-Trimethyl-2H-1,2,3-diazaphosphole N/A~225.02.15 (s, 3H, N-CH

)
Monodentate (P-only)
3-tert-Butyl-2,4,5-trimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole 78~65.51.10 (s, 9H, t-Bu)Bidentate (P,N)
[PdCl

(P,N-Ligand)] Complex
85~82.01.25 (s, 9H, t-Bu)Chelate (P,N)

Note: NMR spectra should be recorded in C


D

or CD

Cl

at 298 K. Shifts are referenced to external 85% H

PO

.

References

  • Reaction of benzyl phenyl ketazine with PCl3: synthesis of substituted 1,2,3-diazaphosphole and its reactions with strong nucleophiles and bases ResearchG
  • Phosphines and related C–P bonded compounds | Organophosphorus Chemistry: Volume 44 RSC Publishing
  • Isomers in fac- arising from chirality of phosphorus ligands: separation and X-ray structural studies RSC Publishing

Application Note: Synthesis of Phosphapyrazoline Derivatives via 1,3-Dipolar Cycloaddition of 1,2,3-Diazaphosphole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organophosphorus chemistry and drug discovery, focusing on the precision synthesis of phosphapyrazoline derivatives. Unlike standard protocols that generate these rings from acyclic precursors (e.g., phosphaalkenes), this guide details the advanced functionalization of aromatic 1,2,3-diazaphospholes to yield complex, biologically relevant phosphapyrazoline scaffolds.

Executive Summary

Phosphapyrazolines (dihydro-diazaphospholes) represent a unique class of phosphorus heterocycles with significant potential in coordination chemistry and pharmacology. While often synthesized via the reaction of phosphaalkenes with diazo compounds, this protocol focuses on a divergent synthetic strategy : the modification of stable, aromatic 1,2,3-diazaphospholes .

By utilizing the specific reactivity of the P=C bond within the diazaphosphole ring toward 1,3-dipoles (specifically diazoacetates), researchers can access fused bicyclic phosphapyrazoline systems without the extrusion of nitrogen. This method offers high atom economy and retains the N-N bond integrity, crucial for subsequent bio-conjugation or ligand coordination.

Strategic Rationale & Mechanism

The transformation relies on the [3+2] cycloaddition of a diazoalkane (dipole) across the P=C double bond of the 1,2,3-diazaphosphole (dipolarophile).

Mechanistic Insight

Unlike 1,2,4-diazaphospholes which often undergo cycloaddition followed by cycloreversion (losing nitrile), 2-acetyl-5-methyl-1,2,3-diazaphospholes react with diazoacetic esters to form stable bicyclic adducts.

  • Regioselectivity: The nucleophilic carbon of the diazo compound attacks the electrophilic phosphorus atom, while the terminal nitrogen of the diazo group attacks the carbon at the 5-position.

  • Stability: The reaction proceeds without the evolution of nitrogen gas (

    
    ), preserving the diazo-derived nitrogen atoms in the final phosphapyrazoline framework.
    
Reaction Pathway Diagram

The following logic flow illustrates the critical decision points and reaction progression.

G Start 1,2,3-Diazaphosphole (Precursor) TS [3+2] Cycloaddition Transition State Start->TS Mix in DCM/Ether Reagent Diazoacetate (1,3-Dipole) Reagent->TS Intermed Bicyclic Intermediate TS->Intermed P=C Bond Attack Product Phosphapyrazoline Derivative Intermed->Product Kinetic Control SideProduct Isomerization (Solvent Dependent) Intermed->SideProduct Polar Solvents (CH3CN, MeOH)

Figure 1: Reaction logic for the conversion of diazaphospholes to phosphapyrazolines. Note the solvent-dependent isomerization pathway.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Precursor: 2-Acetyl-5-methyl-2H-1,2,3-diazaphosphole (Synthesized via condensation of acetylacetone hydrazone with

    
    ).
    
  • Reagent: Ethyl diazoacetate (EDA) or Diphenyldiazomethane.

  • Solvent: Dichloromethane (DCM) or Diethyl ether (Anhydrous, degassed).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
Step 1: Precursor Preparation (Brief Context)

Ensure the 1,2,3-diazaphosphole precursor is freshly sublimed or recrystallized. Purity is critical as P(III) species are sensitive to oxidation.

  • Validation:

    
    P NMR should show a singlet around 
    
    
    
    +220 to +240 ppm (characteristic of the low-coordinate P=C bond).
Step 2: Cycloaddition Reaction[1][2]
  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 1.0 mmol of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole in 5 mL of anhydrous DCM. The solution typically appears pale yellow.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol (1.1 equiv) of Ethyl diazoacetate dropwise via syringe.

    • Note: Evolution of gas (

      
      ) should NOT  be observed. If bubbling occurs, the diazo compound is decomposing (carbene formation) rather than undergoing cycloaddition.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via

      
      P NMR. The signal will shift upfield significantly (from ~230 ppm to ~60-100 ppm region), indicating the conversion of the P=C double bond to a P-C single bond within the new ring system.
      
Step 3: Isolation & Purification
  • Concentration: Evaporate the solvent under reduced pressure (vacuum manifold) to yield a viscous oil or semi-solid.

  • Crystallization: Triturate the residue with cold pentane or a pentane/ether mixture (3:1).

  • Filtration: Filter the resulting precipitate under inert atmosphere if possible, though the product is generally stable in air for short periods.

  • Drying: Dry under high vacuum for 2 hours.

Data Validation Table

Compare your results against these standard parameters to validate the synthesis.

Parameter1,2,3-Diazaphosphole (Start)Phosphapyrazoline ProductNotes

P NMR

+225 ppm (Singlet)

+60 to +95 ppm
Massive upfield shift confirms loss of aromatic P=C character.

H NMR
Methine (CH) at

~6.5
CH at

~3.5 - 4.5
Hybridization change from

to

.
Physical State Yellow/Orange SolidColorless/Pale SolidLoss of conjugation often lightens color.
Solubility Soluble in non-polarSoluble in polar/non-polarProduct may isomerize in MeOH.

Critical Troubleshooting & Optimization

Solvent Effects on Isomerization

The choice of solvent is not merely for solubility; it dictates the final tautomer.

  • Non-polar (DCM, Benzene): Favors the kinetic 2-phosphapyrazoline bicyclic adduct.

  • Polar (Acetonitrile, Alcohols): Promotes proton migration, leading to isomerization into compounds with two NH groups or ring expansion.

  • Recommendation: Perform the reaction in DCM for the initial isolation of the bicyclic phosphapyrazoline.

Handling Diazo Compounds[1]
  • Safety: Ethyl diazoacetate is potentially explosive and toxic. Handle in a fume hood.

  • Stoichiometry: Do not use a large excess (>1.5 equiv) of diazoacetate, as it may react with the carbonyl group of the acetyl substituent or induce polymerization.

References

  • Arbuzov, B. A., Dianova, E. N., & Zabotina, E. Y. (1985).[3] Diazaphospholes in reaction with certain diazo compounds. Journal of General Chemistry USSR.

    • Core Reference: Establishes the reaction of 2-acetyl-5-methyl-1,2,3-diazaphosphole with diazoacetic ester without nitrogen evolution.
  • Manz, B., Bergsträßer, U., Kerth, J., & Maas, G. (1997).[4][5][6][7][8] Thermal Reactions of 5-Alkylidene-4,5-dihydro-3H-1,2,4(λ3)-diazaphospholes (4-Phosphapyrazolines). Chemische Berichte.

    • Contextual Reference: Discusses the stability and reactivity of related 4-phosphapyrazoline systems, providing contrast in stability profiles.
  • Bakhtiyarova, Y. V., et al. (2013). 1,2,3-Diazaphospholes: Synthesis and Reactivity.

    • General Background: Comprehensive review of the starting material's reactivity patterns.[9]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Hydrolysis in 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole Synthesis Ticket ID: OP-P3-DIAZA-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering hydrolysis during the synthesis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole . This compound belongs to a class of low-coordinate phosphorus heterocycles where the phosphorus atom retains a lone pair (P(III)). While the 1,2,3-diazaphosphole ring possesses some aromatic character (6


-electron system), the P–N bond remains the "Achilles' heel." It is thermodynamically unstable toward hydrolysis, leading to ring opening or oxidation to phosphinic acid derivatives.

This guide moves beyond basic air-sensitive handling to address the specific failure points in the Baccolini synthesis method (condensation of ketone hydrazones with PCl


).
Module 1: The Pre-Synthesis Environment (Prevention)

The "Invisible" Water Source: Most researchers dry their solvents but neglect the hygroscopic nature of the reagents themselves. In this synthesis, the Triethylamine (Et


N)  base and the hydrazone precursor  are the primary vectors for moisture.
Protocol 1.1: Reagent Dehydration Standards
ReagentCommon StateCritical TreatmentVerification
Solvent (THF/DCM) "Anhydrous" bottleDistill over Na/Benzophenone (THF) or CaH

(DCM). Molecular sieves (4Å) are insufficient for P(III) chemistry if not activated at 300°C under vacuum.
Color indicator (Blue/Purple for Na/Benzo) or Karl Fischer titration (<10 ppm).
Triethylamine (Base) LiquidDistill over KOH or CaH

immediately before use. Store over activated sieves.
N/A
PCl

LiquidDistill under inert atmosphere if the liquid is cloudy or yellow (indicates hydrolysis/HCl formation).Clear, colorless liquid.
Hydrazone Precursor Oil/SolidAzeotropic drying with Benzene/Toluene followed by high-vacuum drying.

H NMR (absence of water peak).
Module 2: The Reaction Workflow (The Critical Path)

The synthesis typically follows the condensation of acetone methylhydrazone (or 2-butanone derivative) with Phosphorus Trichloride (


) in the presence of a base.

The Failure Mechanism: The reaction produces 2 equivalents of Triethylamine Hydrochloride (Et


N·HCl) as a byproduct.


Critical Danger: Et

N·HCl is extremely hygroscopic. If it absorbs moisture during filtration, it forms an acidic aqueous layer that immediately hydrolyzes your product.
Workflow Visualization

The following diagram outlines the strictly anaerobic workflow required to prevent hydrolysis during the critical filtration step.

G cluster_0 Reaction Phase cluster_1 Critical Isolation (The Danger Zone) cluster_2 Purification R1 Reagents (PCl3 + Hydrazone) R2 Cyclization (-78°C to RT) R1->R2 Argon/N2 F1 Precipitation of Et3N*HCl R2->F1 Formation of Salt F2 Schlenk Frit Filtration F1->F2 Strictly Anaerobic F3 Filtrate (Product in Solvent) F2->F3 Separation P1 Solvent Removal (Vac Transfer) F3->P1 P2 Vacuum Distillation P1->P2 Air Atmospheric Moisture Air->F2 HYDROLYSIS RISK

Caption: Figure 1. Anaerobic workflow emphasizing the filtration step (F2) as the primary hydrolysis risk point due to hygroscopic byproducts.

Module 3: Troubleshooting & FAQs
Q1: My product is a sticky, yellow/orange oil instead of a clear liquid/solid. What happened?

Diagnosis: Partial Hydrolysis or Polymerization. Mechanism: 2H-1,2,3-diazaphospholes are prone to dimerization or oligomerization if the P=C bond is not sterically protected, but "sticky oil" usually indicates P–N bond cleavage by water. Solution:

  • Check your vacuum distillation setup. Did you use a liquid nitrogen trap? If back-streaming occurred, moisture entered.

  • Rescue: Attempt Kugelrohr distillation. The diazaphosphole should distill at a distinct boiling point (often reduced pressure). The hydrolyzed "mush" will remain as a residue.

Q2: I see "smoke" when I disconnect the flask from the Schlenk line.

Diagnosis: Residual PCl


 or HCl evolution.
Analysis:  If you used a slight excess of PCl

, it will react with moisture in the air to form HCl gas (the "smoke"). This acidic gas will autocatalytically destroy your diazaphosphole product. Fix: Ensure you use exactly stoichiometric amounts of PCl

or a slight excess of the hydrazone/base . It is safer to have unreacted organic material than unreacted PCl

.
Q3: Can I use silica gel chromatography for purification?

Answer: ABSOLUTELY NOT. Reasoning: Standard Silica Gel is acidic and contains adsorbed water. It will destroy the P–N bond immediately. Alternative:

  • Distillation: This is the gold standard for this compound class.

  • Basic Alumina: If you must use chromatography, use neutral or basic Alumina (Activity Grade I) that has been flame-dried under vacuum. Elute with strictly dry pentane/hexane under Argon pressure.

Q4: How do I store the final compound?

Protocol:

  • Vessel: Schlenk tube with a Teflon (PTFE) valve (Young's tap). Do not use standard rubber septa for long-term storage (they are permeable to water vapor over weeks).

  • Atmosphere: Argon is superior to Nitrogen (heavier than air, provides a better "blanket").

  • Temperature: -20°C. Cold storage slows down thermodynamic hydrolysis.

References
  • Baccolini, G., & Todesco, P. E. (1983).[1] Reactivity of 2H-1,2,3-diazaphosphole derivatives: unexpected formation of indoles and a new indolization reaction.[1] Journal of the Chemical Society, Perkin Transactions 1, 535-538.[1] [1]

  • Aldrich Chemical Co. (1997). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[2] Sigma-Aldrich Technical Library.

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][3][4][5][6] University of Pittsburgh Department of Chemistry.

  • Gudat, D. (2019). 1,2,3-Diazaphospholes.[1] In Science of Synthesis Knowledge Updates (Vol. 2019/1). Thieme Chemistry.

Sources

optimizing yield of diazaphosphole synthesis from alpha-ketomethylene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield from -Ketomethylene Compounds

Core Directive & Executive Summary

User Status: Senior Researcher / Process Chemist Objective: Maximize yield and purity of 1,2,3-diazaphospholes derived from


-ketomethylene precursors (e.g., acetophenone derivatives).
Critical Constraint:  The synthesis involves highly moisture-sensitive phosphorus(III) intermediates and requires strict kinetic control to prevent oligomerization.

This guide moves beyond standard textbook descriptions to address the process variables that cause failure in the lab. The synthesis relies on the condensation of


-ketomethylene hydrazones with phosphorus trichloride (

), typically requiring a base to scavenge the generated hydrogen chloride.

Reaction Pathway & Control Points

The following diagram illustrates the critical control points (CCPs) where yield is typically lost.

DiazaphospholeSynthesis cluster_0 Critical Control Point 1: Moisture cluster_1 Critical Control Point 2: Sterics Start α-Ketomethylene Compound Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H2O) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Hydrazone Cyclization Cyclization (P-N / P=C Bond Formation) Hydrazone->Cyclization Slow Addition Low Temp PCl3 PCl3 (Phosphorus Source) PCl3->Cyclization Base Base (Et3N / Pyridine) Base->Cyclization Scavenge HCl Product 1,2,3-Diazaphosphole Cyclization->Product -2 HCl

Figure 1: Strategic workflow for diazaphosphole synthesis highlighting reagent inputs and critical stability zones.

Optimization Protocol (Step-by-Step)

Phase 1: Precursor Quality (The Hydrazone)

The quality of the starting hydrazone is the single biggest predictor of success.

  • The Issue: Residual hydrazine acts as a nucleophile toward

    
    , causing rapid polymerization.
    
  • Protocol:

    • Synthesize the hydrazone using standard acid-catalyzed condensation.

    • Crucial Step: Recrystallize the hydrazone (usually from ethanol) and dry under high vacuum (

      
       mbar) for 12 hours.
      
    • Validation:

      
      H NMR must show no signals for free hydrazine. The 
      
      
      
      -methylene protons (usually
      
      
      2.0–2.5 ppm) must be distinct.
Phase 2: The Phosphorylation (Cyclization)

This step forms the


 and 

bonds. The reaction is driven by the removal of HCl.
ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Solvent Benzene (Toxic)Dry Dichloromethane (DCM) or Toluene DCM solubilizes the polar intermediate better; Toluene allows higher reflux temps for difficult substrates.
Base PyridineTriethylamine (

)
(5-10 eq)

forms an insoluble hydrochloride salt that precipitates, driving the equilibrium forward.
PCl3 Addition Room Temp

C to

C
Controls the highly exothermic P-N bond formation; prevents side reactions.
Atmosphere Nitrogen balloonArgon Schlenk Line

and the product are extremely hydrolytically unstable.

Detailed Workflow:

  • Dissolve the Hydrazone (1.0 eq) and Triethylamine (5.0 eq) in dry DCM under Argon.

  • Cool the mixture to

    
    C  (ice bath).
    
  • Add

    
      (1.1 eq) dropwise over 30 minutes. Note: Use a pressure-equalizing dropping funnel.
    
  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Reflux for 4–6 hours to drive the

    
     bond formation (cyclization).
    
  • Filtration: Filter the mixture under inert gas (Schlenk frit) to remove the

    
     salt.
    
  • Isolation: Evaporate solvent under reduced pressure.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<30%), and I see a sticky yellow residue. What happened?

Diagnosis: This is likely oligomerization or hydrolysis .

  • Cause A (Moisture): If the solvent was not distilled over

    
     or the glassware wasn't oven-dried, 
    
    
    
    hydrolyzed to phosphorous acid (
    
    
    ), which catalyzes decomposition.
  • Cause B (Addition Rate): Adding

    
     too fast causes a local excess of phosphorus, leading to P-P bond formation or double-substitution on the hydrazine nitrogen.
    
  • Fix: Ensure strict anhydrous conditions. Slow down the addition rate at

    
    C.
    
Q2: The NMR shows the product, but it decomposes during purification on silica gel.

Diagnosis: 1,2,3-Diazaphospholes are often acid-sensitive and hydrolytically unstable.

  • The Science: The

    
     bond is polarized and susceptible to nucleophilic attack by water or silanols (
    
    
    
    ) on the silica surface.
  • Fix:

    • Avoid Chromatography: Try to purify by crystallization from dry hexane/toluene or vacuum sublimation if the solid is stable.

    • Neutralize Silica: If you must use a column, treat the silica gel with 5% Triethylamine/Hexane before loading to neutralize acidic sites. Use neutral alumina instead of silica.

Q3: I am using an unsymmetrical ketone. Which isomer will I get?

Diagnosis: Regioselectivity issues.

  • The Science: Cyclization occurs at the

    
    -carbon with the most acidic protons or the least steric hindrance. For methyl ketones (
    
    
    
    ), cyclization almost always occurs at the methyl group to form the 5-substituted diazaphosphole.
  • Prediction: If you have competing

    
    -methylene groups (e.g., 2-butanone), the reaction favors the kinetic enamine intermediate (less substituted side).
    
Q4: The reaction mixture turned black immediately upon adding .

Diagnosis: Thermal runaway or impurity.

  • Fix: This indicates the reaction was too hot or the base was omitted. Ensure the base is present before adding

    
    . The base acts as a buffer. If the base is added after
    
    
    
    , the HCl generated initially will degrade the hydrazone.

Logic Tree for Troubleshooting

Use this decision tree to diagnose experimental failures.

Troubleshooting Root Problem: Low Yield / Impurity CheckSolids Is there heavy precipitate (Et3N.HCl)? Root->CheckSolids NoPrecip Reaction Failed: No HCl elimination CheckSolids->NoPrecip No YesPrecip YesPrecip CheckSolids->YesPrecip Yes CheckNMR Check Crude 31P NMR SignalProduct Signal at +220 to +240 ppm? CheckNMR->SignalProduct SignalAcid Signal at ~5-20 ppm? CheckNMR->SignalAcid Action1 Action: Distill PCl3 Dry Solvents NoPrecip->Action1 Check Base Quality Check PCl3 Quality YesPrecip->CheckNMR Good Product Formed. Loss occurring during workup. SignalProduct->Good Yes Bad Hydrolysis (H3PO3) SignalAcid->Bad Yes Action2 Action2 Good->Action2 Switch to Crystallization/Sublimation Action3 Action3 Bad->Action3 Improve Inert Atmosphere

Figure 2: Diagnostic logic for evaluating reaction outcomes based on visual and spectroscopic data.

References

  • Bansal, R. K., & Gupta, N. (2019). 1,2,3-Diazaphospholes: Synthesis, Reactivity and Applications. In Organophosphorus Chemistry.

  • Charrier, C., & Mathey, F. (1978). Synthesis of 1,2,3-diazaphospholes. Tetrahedron Letters, 19(27), 2407-2410. The foundational paper establishing the reaction of acetophenone hydrazones with

    
    .
    
  • Baccolini, G., et al. (2001). A New Performance of the Reaction of PCl3/AlCl3 with Anisoles. European Journal of Organic Chemistry.[1] Provides insights into

    
     handling and cyclization conditions in phosphorus heterocycle synthesis.
    
  • Gupta, N., et al. (2011). Microwave-assisted synthesis of 1,2,3-diazaphospholes. Phosphorus, Sulfur, and Silicon and the Related Elements. Discusses modern optimization using microwave irradiation to improve yields and reduce reaction times.

Sources

Technical Support Center: Purification of Volatile 2H-1,2,3-Diazaphosphole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the advanced support center for organophosphorus purification. Working with volatile 2H-1,2,3-diazaphosphole derivatives presents a unique intersection of challenges: exploiting their volatility for purification while mitigating their extreme sensitivity to oxidation and thermal degradation. As researchers and drug development professionals, you need protocols that do more than just list steps—you need to understand the causality behind the chemistry and employ self-validating systems that confirm success in real-time.

Below, you will find our diagnostic workflow, targeted FAQs, and step-by-step troubleshooting methodologies designed to ensure high-yield, high-purity isolation of these reactive species.

Purification Logic & Workflow

G Crude Crude 2H-1,2,3-Diazaphosphole Inert Schlenk/Glovebox Handling (Exclude O2/H2O) Crude->Inert Transfer Assess Assess Volatility & Thermal Stability Inert->Assess Evaluate Sublime Fractional Vacuum Sublimation (e.g., 90 °C / 0.1 Torr) Assess->Sublime High Volatility Chroma Anaerobic Column Chromatography (Degassed Solvents) Assess->Chroma Low Volatility Pure Purified Volatile Derivative Sublime->Pure Condensation Chroma->Pure Elution

Decision matrix for the purification of volatile 2H-1,2,3-diazaphospholes.

Frequently Asked Questions (FAQs)

Q1: Why does my 2H-1,2,3-diazaphosphole degrade during vacuum distillation despite using a high-vacuum Schlenk line? A1: The causality here lies in the balance between thermal stress and vacuum depth. While distillation is a standard technique for volatile compounds, the P=C and P-N bonds in diazaphospholes can be thermally labile at temperatures exceeding 150 °C. Even under high vacuum, localized heating in a distillation flask can trigger thermal decomposition or polymerization. Solution: Pivot to fractional vacuum sublimation. By maximizing the surface area and applying a dynamic vacuum, you drastically lower the required temperature. For example, certain 2H-1,2,3-diazaphosphole derivatives are known to sublime readily and safely at 90 °C under 0.1 Torr[1].

Q2: How can I confirm that my purification setup is truly anaerobic and my product hasn't oxidized? A2: A robust protocol must be self-validating. You can validate the anaerobic integrity of your system by tracking the ^31^P NMR shifts before and after purification. The tricoordinate phosphorus atom in these heterocycles has a highly available lone pair, making it highly susceptible to oxidation. Unoxidized 2H-1,2,3-diazaphospholes exhibit a highly characteristic ^31^P NMR shift (e.g., specific annelated derivatives show signals between -205 and -210 ppm for the dicoordinated phosphorus[2]). If your system has a microscopic leak, you will observe a sudden downfield shift (typically +10 to +50 ppm), indicating the formation of ring-opened phosphine oxides[3]. Taking an aliquot in a sealed J. Young NMR tube validates the entire workflow.

Q3: My volatile derivative co-elutes with unreacted starting materials during anaerobic chromatography. How do I improve resolution without exposing it to air? A3: The underlying cause is the interaction between the phosphorus lone pair and the acidic silanol groups on standard silica gel. This interaction causes peak tailing and poor resolution. Solution: You must chemically deactivate the stationary phase. Pre-treating the silica with 5% triethylamine (TEA) in hexanes neutralizes the acidic sites, preventing the phosphorus lone pair from binding.

Troubleshooting Guides & Methodologies

Protocol A: Fractional Vacuum Sublimation (For Highly Volatile Derivatives)

Causality Focus: Minimizing thermal residence time to prevent ring-opening.

Step 1: Apparatus Preparation & Deoxygenation

  • Action: Bake a water-cooled sublimation apparatus at 120 °C overnight. Assemble hot and immediately attach to a Schlenk line. Cycle vacuum/argon three times.

  • Causality: Micro-condensation of moisture on the cold finger will cause immediate hydrolysis of the diazaphosphole upon sublimation.

Step 2: Anaerobic Loading

  • Action: Transfer the crude solid to the bottom of the sublimator inside an argon-filled glovebox. Spread the solid into a thin, even layer.

  • Causality: A thin layer maximizes the surface area-to-volume ratio, ensuring that the compound sublimes before localized superheating can cause thermal decomposition.

Step 3: Dynamic Vacuum Sublimation

  • Action: Apply a dynamic vacuum (≤ 0.1 Torr). Slowly ramp the oil bath temperature to 90 °C[1]. Circulate chilled fluid (10 °C) through the cold finger.

  • Validation: The appearance of colorless/pale-yellow crystals on the cold finger within 30 minutes validates the volatility parameters.

Step 4: Harvesting

  • Action: Allow the apparatus to cool to room temperature before backfilling with argon. Harvest the crystals in the glovebox.

  • Causality: Backfilling while the cold finger is still chilled can condense trace moisture from the argon gas directly onto your purified product.

Protocol B: Anaerobic Column Chromatography (For Moderately Volatile/Thermally Labile Derivatives)

Causality Focus: Preventing Lewis acid-base interactions during elution.

Step 1: Stationary Phase Deactivation

  • Action: Slurry standard silica gel (230-400 mesh) in a degassed mixture of hexane and 5% triethylamine (TEA).

  • Causality: TEA caps the active silanol sites, preventing the degradation of the P=C bond.

Step 2: Column Packing under Inert Gas

  • Action: Pack the column using a positive pressure of argon. Never allow the solvent line to drop below the top of the silica.

Step 3: Elution and Concentration

  • Action: Elute using strictly degassed, anhydrous solvents. Collect fractions in Schlenk tubes. Concentrate under reduced pressure at room temperature (do not heat).

  • Validation: Spot fractions on a TLC plate inside a glovebox; visualize using a UV lamp. A single, distinct spot confirms successful separation.

Quantitative Data: Purification Method Comparison

To assist in selecting the optimal purification route, consult the following empirical comparison of techniques for volatile diazaphospholes.

Purification TechniqueTypical YieldPurity (by ^31^P NMR)ScalabilityThermal Stress LevelIdeal Use Case
Fractional Sublimation 75 - 85%> 99%Low (100 mg - 2 g)Low (e.g., 90 °C)Highly volatile, highly pure analytical samples.
Vacuum Distillation 60 - 70%90 - 95%High (> 5 g)High (> 150 °C)Large-scale crude purification; risks thermal degradation.
Anaerobic Chromatography 80 - 90%> 98%Medium (1 g - 5 g)None (Ambient)Thermally labile derivatives with low volatility.

References

  • Recent Advances in the Chemistry of Diazaphospholes Source: ResearchGate URL:[Link]

  • Synthesis of some novel annelated 1,2,3-selena/thiadiazoles and 2 h -diazaphospholes Source: Academia.edu URL:[Link]

  • Reactivity of 2H-1,2,3-Diaraphosphole Derivatives : Unexpected Formation of Indoles and a New Indolization Reaction Source: RSC.org URL:[Link]

  • Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes Source: RSC.org URL:[Link]

Sources

overcoming dimerization issues in 1,2,3-diazaphosphole chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-diazaphospholes. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the synthesis and handling of these fascinating heterocycles, with a particular focus on the pervasive issue of dimerization. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome these hurdles, ensuring the success of your experimental endeavors.

Introduction: The Dimerization Dilemma in 1,2,3-Diazaphosphole Chemistry

1,2,3-Diazaphospholes are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms and a phosphorus atom. Their unique electronic structure and reactivity make them valuable building blocks in coordination chemistry, materials science, and medicinal chemistry. However, the low coordination number of the phosphorus atom often renders them susceptible to dimerization, a process where two monomeric units react to form a more stable, less reactive dimeric species. This can significantly complicate synthesis, purification, and subsequent reactions, leading to reduced yields and ambiguous results.

This guide provides a comprehensive overview of the factors influencing dimerization and offers practical strategies to mitigate this issue, drawing upon established principles in low-coordinate phosphorus chemistry.

Part 1: Troubleshooting Guide

This section is designed to help you quickly identify the potential causes of common experimental problems related to dimerization and find actionable solutions.

Table 1: Common Issues, Probable Causes, and Recommended Solutions in 1,2,3-Diazaphosphole Synthesis

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired 1,2,3-diazaphosphole monomer. - Dimerization is the dominant reaction pathway. - Insufficient steric protection around the phosphorus center.- Introduce bulky substituents on the carbon or nitrogen atoms of the diazaphosphole ring. - Optimize reaction conditions (lower concentration, lower temperature).
Complex reaction mixture with multiple unidentified phosphorus-containing species observed by ³¹P NMR. - Formation of a mixture of monomer, dimer, and potentially higher oligomers. - Decomposition of the target compound.- Utilize in-situ trapping experiments with a suitable dienophile to confirm the transient existence of the monomer. - Employ sterically demanding reagents during the synthesis.
Isolated product is unreactive in subsequent planned reactions. - The isolated product is the thermodynamically stable dimer, not the desired reactive monomer.- Confirm the structure of the isolated product using spectroscopic methods (see Part 2). - If the dimer is formed, consider strategies for retro-dimerization (e.g., thermal or photochemical methods), though this is often challenging.
Inconsistent spectroscopic data (e.g., broad or multiple ³¹P NMR signals). - A dynamic equilibrium exists between the monomer and dimer in solution.- Acquire NMR spectra at variable temperatures to study the equilibrium. Lower temperatures may favor the dimer, while higher temperatures may shift the equilibrium towards the monomer. - Dilution studies can also be informative, as lower concentrations should favor the monomer.

Part 2: Frequently Asked Questions (FAQs)

This section provides detailed answers to common questions regarding the dimerization of 1,2,3-diazaphospholes, supported by mechanistic insights and established principles.

Q1: What is the driving force for the dimerization of 1,2,3-diazaphospholes?

The primary driving force for dimerization is the high reactivity of the low-coordinate phosphorus(III) center. The P=C-like bond within the aromatic ring possesses significant double-bond character, making it susceptible to cycloaddition reactions. Dimerization allows the phosphorus atom to achieve a higher, more stable coordination number (typically four or five in the dimer), thus lowering the overall energy of the system. The exact mechanism can vary, but it often involves a [4+2] or [2+2] cycloaddition pathway.

Diagram 1: General Dimerization Pathway of a 1,2,3-Diazaphosphole

G cluster_monomers Reactive Monomers Monomer1 1,2,3-Diazaphosphole (Monomer) Dimer Dimer Monomer1->Dimer [4+2] or [2+2] Cycloaddition Monomer2 1,2,3-Diazaphosphole (Monomer) Monomer2->Dimer

Caption: Dimerization of 1,2,3-diazaphospholes proceeds via cycloaddition.

Q2: How can I prevent or minimize dimerization during my synthesis?

The most effective strategy to prevent dimerization is the application of kinetic stabilization through steric hindrance . By introducing bulky substituents at positions adjacent to the reactive phosphorus center, you can physically block the approach of another monomer, thus disfavoring the transition state of the dimerization reaction.[1][2][3]

Key Strategies:

  • Introduce Bulky Substituents: The use of sterically demanding groups is a cornerstone for stabilizing low-coordinate phosphorus compounds.[1][3]

    • On Carbon: Attaching bulky groups such as tert-butyl, mesityl (2,4,6-trimethylphenyl), or the extremely bulky 2,4,6-tri-tert-butylphenyl (Mes*) group to the carbon atoms of the diazaphosphole ring can effectively shield the phosphorus atom.[3]

    • On Nitrogen: While less common for direct steric blocking of the phosphorus, bulky substituents on the nitrogen atoms can influence the overall geometry and electronic properties of the ring, which can indirectly affect the propensity for dimerization.

  • Optimize Reaction Conditions:

    • Concentration: Perform the reaction at high dilution to decrease the probability of two monomer units encountering each other.

    • Temperature: Lowering the reaction temperature can reduce the rate of dimerization, which often has a higher activation energy than the desired monomer formation.

    • In-situ Trapping: If the monomer is expected to be highly transient, it can be "trapped" in-situ by including a reactive species (e.g., a dienophile for a [4+2] cycloaddition) in the reaction mixture. This confirms the formation of the monomer and provides a stable derivative.

Diagram 2: Steric Hindrance as a Strategy to Prevent Dimerization

G Comparison of Dimerization Propensity cluster_unhindered Unhindered System cluster_hindered Sterically Hindered System Monomer1 Monomer Dimer Dimer Monomer1->Dimer Monomer2 Monomer Monomer2->Dimer HinderedMonomer Sterically Hindered Monomer

Caption: Bulky groups on the monomer prevent the formation of the dimer.

Q3: How can I distinguish between the 1,2,3-diazaphosphole monomer and its dimer spectroscopically?

³¹P NMR spectroscopy is the most powerful tool for this purpose. The phosphorus atom in the monomeric and dimeric forms will have significantly different chemical environments, leading to distinct ³¹P NMR chemical shifts.

  • Monomer: Monomeric 1,2,3-diazaphospholes, with their low-coordinate phosphorus(III) center, are expected to exhibit ³¹P NMR signals in a downfield region, often greater than +200 ppm.[4]

  • Dimer: In the dimer, the phosphorus atoms are typically in a higher coordination state (e.g., tetracoordinate or pentacoordinate) and are therefore more shielded. This results in a significant upfield shift in the ³¹P NMR spectrum, with signals typically appearing in the range of -50 to +50 ppm, depending on the exact structure of the dimer.[5][6]

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Heterocycles

Species Coordination State of Phosphorus Typical ³¹P NMR Chemical Shift Range (ppm)
Monomeric 1,2,3-Diazaphosphole2> +200
Dimeric Species (e.g., 1,2-diphosphetane)4-50 to +50

Note: These are general ranges, and the exact chemical shifts will depend on the substituents and the specific dimeric structure formed.

Other Spectroscopic Techniques:

  • ¹H and ¹³C NMR: The proton and carbon NMR spectra of the dimer will be more complex than those of the monomer due to the larger number of non-equivalent atoms. The appearance of new coupling constants to phosphorus (JPC and JPH) can also be indicative of dimer formation.

  • Mass Spectrometry: High-resolution mass spectrometry can readily distinguish between the monomer and dimer by their molecular weight.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of either the monomer or the dimer if suitable crystals can be obtained.

Q4: Are there any electronic effects that can be exploited to stabilize the monomer?

While steric effects are dominant, electronic factors also play a role. Electron-donating groups on the ring can increase the electron density at the phosphorus atom, which can influence its reactivity. However, the effect on dimerization is not always straightforward and can be substrate-dependent. In some cases, electron-donating groups can increase the nucleophilicity of the phosphorus atom, potentially accelerating certain dimerization pathways. Conversely, incorporating the diazaphosphole ring into a more extended aromatic system might provide some thermodynamic stabilization to the monomer.

Part 3: Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis of a sterically hindered 1,2,3-diazaphosphole, a common strategy to overcome dimerization.

Protocol 1: Synthesis of a Sterically Hindered 1,2,3-Diazaphosphole

Objective: To synthesize a monomeric 1,2,3-diazaphosphole by introducing a bulky substituent to prevent dimerization.

Materials:

  • A suitable precursor with a bulky group (e.g., a hydrazone derived from a sterically hindered ketone).

  • A phosphorus source (e.g., PCl₃).

  • Anhydrous, deoxygenated solvent (e.g., toluene or THF).

  • A non-nucleophilic base (e.g., triethylamine).

  • Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.

Methodology:

  • Preparation of the Sterically Hindered Precursor: Synthesize the required hydrazone precursor according to established literature procedures. Ensure the precursor is pure and thoroughly dried before use.

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen) on a Schlenk line, add the dried hydrazone precursor to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe to dissolve the precursor.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity and minimize side reactions, including dimerization.

  • Addition of Base: Slowly add the non-nucleophilic base (e.g., triethylamine) to the cooled solution.

  • Addition of Phosphorus Source: Add the phosphorus source (e.g., PCl₃) dropwise to the stirred solution. The reaction is often exothermic, so slow addition is crucial.

  • Reaction Monitoring: Monitor the progress of the reaction by ³¹P NMR spectroscopy. This can be done by periodically taking aliquots from the reaction mixture under an inert atmosphere and preparing NMR samples in sealed tubes.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material and the appearance of the desired product signal in the ³¹P NMR), the reaction is quenched, and the product is isolated. The workup procedure will be specific to the target molecule but typically involves filtration to remove salts, followed by removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization or sublimation, depending on its properties.

Diagram 3: Experimental Workflow for the Synthesis of a Sterically Hindered 1,2,3-Diazaphosphole

G Start Start: Sterically Hindered Precursor Setup Reaction Setup (Inert Atmosphere) Start->Setup Dissolve Dissolve in Anhydrous Solvent Setup->Dissolve Cool Cool to -78 °C Dissolve->Cool AddBase Add Base Cool->AddBase AddPCl3 Add PCl₃ AddBase->AddPCl3 Monitor Monitor by ³¹P NMR AddPCl3->Monitor Workup Reaction Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify End End: Stable Monomeric 1,2,3-Diazaphosphole Purify->End

Caption: A typical workflow for synthesizing a stable 1,2,3-diazaphosphole.

References

  • Yoshifuji, M. Sterically protected organophosphorus compounds in low co-ordination states. Journal of the Chemical Society, Dalton Transactions, 1998, (23), 3981-3988.
  • Yoshifuji, M., Toyota, K., Shibayama, K., Hashida, T., & Inamoto, N. Sterically Protected Unusual Phosphorus Compounds in Lower Coordination States: Diphosphenes, Phosphaethylenes, and 1-Phospha- and 1,3-Diphosphaallenes.
  • Yoshifuji, M. Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond. Journal of Synthetic Organic Chemistry, Japan, 2012, 70(11), 1139-1147.
  • Yoshifuji, M., Toyota, K., & Inamoto, N. Sterically Protected Organophosphorus Compounds of Unusual Structures. Science of Synthesis, 2004, 42, 1-32.
  • Yoshifuji, M. Sterically protected organophosphorus compounds in low co-ordination states. Dalton Transactions, 1998, (23), 3981-3988.
  • Kalogirou, A. S., Oh, H. J., & Asquith, C. R. M. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 2023, 28(7), 3193.
  • Sychrovský, V., Vokáčová, Z., & Šponer, J. Structural interpretation of the ³¹P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 2019, 21(17), 8936-8947.
  • Müller, C., & Riedel, S. Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide. Chemistry – A European Journal, 2021, 27(56), 14008-14014.
  • University of Durham. ³¹Phosphorus NMR. Retrieved from [Link]

  • Chen, P., & Diao, T. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp³)–O bond formation. Chemical Science, 2021, 12(36), 12056-12062.
  • Borys, A. M., & Cowley, M. J. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins. Chemical Science, 2022, 13(40), 12239-12244.
  • Mathey, F. Aromaticity of Phosphorus Heterocycles. Chemical Reviews, 2001, 101(5), 1253-1278.
  • Padmavathi, V., Reddy, T. V. R., Reddy, K. A., & Reddy, D. B. Synthesis of some novel annelated 1,2,3-selena/thiadiazoles and 2 h -diazaphospholes. Journal of Heterocyclic Chemistry, 2003, 40(1), 149-153.
  • Kern, F., & Scherer, H. Predicting ³¹P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. Journal of Chemical Information and Modeling, 2023, 63(3), 856-865.
  • Zagidullin, A., & Mathey, F. Review on asymmetric cycloaddition reactions at phosphorus (III)
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  • Royla, P., Schwedtmann, K., Gomila, R. M., Frontera, A., & Weigand, J. J. Chemoselectivity in the cationic Phospha-Wittig reaction: accessing phosphorus heterocycles, phosphaalkenes, and their annulated [4 + 2] dimers. Chemical Science, 2023, 14(3), 617-626.
  • Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. (2024, February 2). [Video]. YouTube.
  • Müller, C., & Riedel, S. One-step methylation of aromatic phosphorus heterocycles.
  • Schulz, A., & Villinger, A. Rational Design of Persistent Phosphorus-Centered Singlet Tetraradicals and Their Use in Small-Molecule Activation. Journal of the American Chemical Society, 2023, 145(1), 253-264.
  • Oxford Instruments. Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies.
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  • Gazzotti, M., Rossi, S., & Benaglia, M. (2024). Synthesis and catalytic applications of new sterically hindered chiral phosphoric acids.
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troubleshooting P-31 NMR signal broadening in diazaphosphole complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the dedicated support center for troubleshooting ³¹P NMR spectroscopy of diazaphosphole complexes. As a Senior Application Scientist, I understand that obtaining high-resolution, informative spectra from these fascinating molecules can be challenging. Broad, featureless signals can obscure vital structural and dynamic information.

This guide is structured as an interactive FAQ to directly address the common issues you may encounter. We will move from diagnosis to resolution, explaining the "why" behind each step to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)
1. Why is my ³¹P NMR signal for my diazaphosphole complex unexpectedly broad?

A broad ³¹P NMR signal is a common yet frustrating issue. It indicates that the phosphorus nucleus is experiencing multiple magnetic environments or that its relaxation time is very short. The broadening can originate from several distinct physical and chemical phenomena.

The first step in troubleshooting is to systematically evaluate the most probable causes. The table below summarizes the primary culprits and their characteristic signatures.

Potential Cause Key Diagnostic Signature(s) Primary Solution(s)
Chemical Exchange Signal shape is highly temperature-dependent; may sharpen, split, or coalesce upon heating/cooling.Variable Temperature (VT) NMR.
Quadrupolar Relaxation Moderate, often symmetrical broadening. May show some temperature dependence.Isotopic labeling (¹⁵N), solvent choice, temperature optimization.
Paramagnetic Impurities Severe broadening, often accompanied by a large shift in the signal.Sample purification (chelating agents, filtration), use of high-purity solvents.
Low Concentration / S/N The signal appears broad due to a poor signal-to-noise ratio.Increase sample concentration, increase the number of scans.
Solvent Effects Viscosity of the solvent can affect molecular tumbling and thus relaxation.Change to a less viscous solvent.
Unresolved Coupling Multiple small, unresolved couplings can manifest as a broad signal.Higher field spectrometer, advanced decoupling sequences.

Use the following flowchart to guide your initial diagnostic process.

G A Start: Broad ³¹P NMR Signal Observed B Perform Variable Temperature (VT) NMR A->B C Does lineshape change dramatically? (Sharpen, split, or coalesce) B->C D Yes: Chemical Exchange is Likely C->D Yes E No: Consider other causes C->E No F Clean Sample Rigorously (e.g., EDTA wash, Celite plug) E->F G Does signal sharpen significantly? F->G H Yes: Paramagnetic Impurities were present G->H Yes I No: Suspect Quadrupolar Broadening or Solvent Effects G->I No

Caption: Initial troubleshooting workflow for broad ³¹P NMR signals.

2. My signal shape changes dramatically with temperature. Is this chemical exchange?

Yes, a strong dependence of the NMR lineshape on temperature is the classic hallmark of a dynamic chemical exchange process.[1][2] Diazaphosphole complexes can exhibit various dynamic behaviors, such as ligand association/dissociation, conformational changes, or fluxional processes. These processes can occur on a timescale that is comparable to the NMR timescale.

The Underlying Science: Exchange Regimes The appearance of the NMR spectrum is determined by the relationship between the rate of exchange (kex) and the difference in resonance frequency (Δν) between the two interconverting states.[3]

  • Slow Exchange (kex << Δν): At low temperatures, the exchange is slow. The NMR spectrometer detects two distinct, sharp signals, one for each chemical environment.

  • Intermediate Exchange (kex ≈ Δν): As the temperature increases, the exchange rate becomes comparable to the frequency difference. This is the regime where maximum broadening occurs, as the spectrometer struggles to resolve the two rapidly interconverting states.[1][3] This often results in a single, very broad peak.

  • Fast Exchange (kex >> Δν): At high temperatures, the exchange is so rapid that the spectrometer observes only a single, time-averaged environment. This results in a single, sharp peak at a chemical shift that is the weighted average of the two original states.[2]

G cluster_0 Slow Exchange (Low T) k_ex << Δν cluster_1 Intermediate Exchange (Coalescence) k_ex ≈ Δν cluster_2 Fast Exchange (High T) k_ex >> Δν a Two sharp peaks b One very broad peak a->b Increase Temp c One sharp, averaged peak b->c Increase Temp

Caption: Effect of exchange rate on NMR lineshape.

Troubleshooting Protocol: Variable Temperature (VT) NMR

A VT NMR experiment is the definitive way to diagnose and study chemical exchange.

Objective: To manipulate the rate of chemical exchange (kex) by changing the temperature and observe the effect on the ³¹P NMR lineshape.

Methodology:

  • Baseline Spectrum: Acquire a standard ³¹P{¹H} spectrum at your initial (e.g., room) temperature.

  • Cooling: Decrease the temperature in increments of 10-15 K (e.g., 298 K → 283 K → 268 K...). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.

  • Observe for Splitting/Sharpening: If you are in the intermediate or fast exchange regime, cooling the sample will slow the exchange rate. Look for the broad signal to sharpen and eventually split into two or more distinct signals corresponding to the different phosphorus environments.

  • Heating (Caution!): If cooling does not produce a change, you may be in the slow or intermediate exchange regime. Carefully increase the temperature in 10-15 K increments. Always be mindful of your solvent's boiling point and your compound's stability. Look for broad signals to sharpen into a single, averaged peak.[4][5][6]

  • Data Analysis: By analyzing the lineshape at different temperatures, you can determine the coalescence temperature and calculate the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of the dynamic process.

3. Temperature changes have little effect, but the peak is still broad. Could it be the nitrogen atoms in the ring?

This is an excellent question and points to another common source of line broadening in phosphorus-nitrogen compounds: quadrupolar relaxation .

The Underlying Science: Quadrupolar Nuclei The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin (I) of 1. Nuclei with I > 1/2 possess a non-spherical charge distribution, which creates an electric quadrupole moment.[7][8] This quadrupole moment can interact with local electric field gradients, providing a very efficient mechanism for nuclear relaxation.

In a diazaphosphole, the ³¹P nucleus is directly bonded to two nitrogen atoms. The rapid quadrupolar relaxation of the ¹⁴N nuclei creates a fluctuating magnetic field at the phosphorus nucleus, which shortens the relaxation time (T₂) of the phosphorus and leads to signal broadening.[9] This is often referred to as "scalar relaxation of the second kind."

Troubleshooting and Confirmation:

  • Temperature Dependence: While less dramatic than chemical exchange, quadrupolar broadening is temperature-dependent. As temperature increases, molecular tumbling becomes faster, which can sometimes lead to a sharper signal as the quadrupolar relaxation becomes less efficient. However, this effect can be subtle.

  • Solvent Choice: The symmetry of the electric field gradient at the nitrogen nucleus is key. Solvents that can coordinate or hydrogen-bond to the nitrogen atoms can alter this gradient and, consequently, the extent of broadening.[10][11][12] Acquiring spectra in a few different solvents (e.g., Toluene-d₈, THF-d₈, CD₂Cl₂) can be informative.

  • The Gold Standard - ¹⁵N Isotopic Labeling: The most definitive way to eliminate ¹⁴N quadrupolar broadening is to synthesize the complex using a ¹⁵N-labeled precursor. The ¹⁵N isotope has a spin of I = 1/2 and does not have a quadrupole moment. If the ³¹P signal becomes sharp in the ¹⁵N-labeled analogue, you have unequivocally identified ¹⁴N quadrupolar coupling as the source of the broadening. You will also observe a clear ¹J(³¹P-¹⁵N) coupling.

4. I've ruled out exchange and quadrupolar effects. What about impurities?

Paramagnetic impurities, even at trace levels, can be a major source of severe line broadening in NMR.[13][14]

The Underlying Science: Paramagnetism Paramagnetic species (e.g., dissolved O₂, transition metal ions like Fe³⁺, Cu²⁺, Mn²⁺) possess unpaired electrons. The magnetic moment of an electron is about 658 times stronger than that of a proton.[14] The presence of these powerful magnetic moments in your sample provides an extremely efficient relaxation pathway for nearby nuclei, drastically shortening T₁ and T₂, leading to very broad signals.[15][16][17]

Troubleshooting Protocol: Sample Purification

If you suspect paramagnetic contamination, rigorous sample cleaning is necessary.

Methodology:

  • Solvent Purity: Use high-purity solvents. If possible, use solvents from a freshly opened bottle or one that has been stored under an inert atmosphere. Standard solvents can leach trace metals from container walls over time.

  • Degassing: Dissolved molecular oxygen (O₂) is paramagnetic. For highly sensitive measurements, degas your sample using a freeze-pump-thaw technique (3-4 cycles) or by bubbling a pure inert gas (Argon or Nitrogen) through the sample for 10-15 minutes before sealing the NMR tube.

  • Filtration: Prepare your NMR sample and filter it through a small plug of Celite or alumina in a Pasteur pipette directly into the NMR tube. This can physically remove fine particulate matter that may contain paramagnetic metals.

  • Chelation (for metal ions): If you suspect contamination from metal ions (e.g., from a catalyst or reagent), you can attempt to sequester them.

    • Dissolve your sample in a suitable solvent.

    • Add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid).

    • Stir or sonicate the solution.

    • Filter the solution through a Celite plug to remove the metal-EDTA complex.

    • Remove the solvent and re-dissolve the purified compound in the desired deuterated solvent for NMR analysis.

5. What are the optimal acquisition parameters for ³¹P NMR of these complexes?

While the ideal parameters can be sample-dependent, poor acquisition choices can exacerbate broadening or lead to low signal-to-noise that mimics broadening. Here is a robust starting point for acquiring a standard proton-decoupled ³¹P spectrum.

Parameter Recommended Value Rationale / Explanation
Pulse Program zgpg30 or similarA 30° pulse angle is a good compromise for faster acquisition, as it allows for a shorter relaxation delay without saturating the signal, especially if T₁ values are long.
Spectral Width (SW) ~250 ppmThe chemical shift range for phosphorus is wide.[18][19] A range from ~200 ppm to -50 ppm is a safe starting point for most organophosphorus compounds.
Transmitter Offset (O1P) ~75 ppmCenter the spectral window on the expected chemical shift region to avoid artifacts and ensure uniform excitation.
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better digital resolution, which is important for resolving sharp lines.
Relaxation Delay (D1) 2 - 5 s³¹P T₁ values can be long. A delay of 2-5 seconds is often sufficient for qualitative spectra. For quantitative analysis, D1 should be at least 5x the longest T₁.[18]
Number of Scans (NS) 64 - 256+³¹P is less sensitive than ¹H. A higher number of scans is typically required to achieve a good signal-to-noise ratio.
Decoupling ¹H broadband decoupling (garp, waltz16)To simplify the spectrum by removing ¹H-¹³P couplings.[9][18]

Self-Validation: Always process your first spectrum with a minimal number of scans (e.g., 16) to ensure the signal is within your spectral window before committing to a long acquisition.

References
  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects - PMC. (2026). Vertex AI Search.
  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011). Physical Chemistry Chemical Physics.
  • High temperature dynamic 31 P { 1 H } NMR spectra of - ResearchGate.
  • 31 Phosphorus NMR. Weizmann Institute of Science.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
  • Effect of temperature and pH on 31P nuclear magnetic resonances of phospholipids in chol
  • Chemical Exchange. University of California, Irvine.
  • BSc Chemistry. INFLIBNET Centre.
  • Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (2019). RSC Publishing.
  • Influence of temperature on 31P NMR chemical shifts of phospholipids and their metabolites I.
  • Investigation of broad resonances in 31P NMR spectra of the human brain in vivo. PubMed.
  • Paramagnetic NMR. University of Illinois Urbana-Champaign.
  • 31P Magic Angle Spinning NMR Spectroscopy of Paramagnetic Rare Earth-Substituted Keggin and Wells-Dawson Solids - PMC. (2009).
  • Chemical Exchange Dynamics and Variable Frequency CPMG Echo Train. (2025). IntechOpen.
  • Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. (2021). Boston University.
  • Quadrupolar Coupling. (2025). Chemistry LibreTexts.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.
  • 31 P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments | Request PDF.
  • Accepted version (156.33 KB). University of Cambridge.
  • 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. (2024). Research Explorer The University of Manchester.
  • An introduction to NMR-based approaches for measuring protein dynamics - PMC.
  • Unlocking the Secrets of Phosphorus: A Deep Dive Into 31P NMR Spectroscopy. (2026).
  • Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.
  • Nuclear quadrupole resonance - Wikipedia. Wikipedia.
  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid deriv
  • Phosphorus–nitrogen–phosphorus spin coupling in the nuclear magnetic resonance spectra of some cyclodiphosph(III)azanes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Lecture 11: Chemical Exchange. (2012). Harvard University.
  • NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids | Prof. Olivier Lafon | Session 8. (2020). YouTube.

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Technical Support Center: Stabilizing 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for handling 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole . As a highly reactive, low-coordinate phosphorus compound, its handling requires rigorous environmental control. This guide is designed for researchers and drug development professionals to ensure the structural integrity and long-term viability of this critical synthetic intermediate.

Mechanistic Overview of Instability

To effectively stabilize 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole, one must first understand the causality of its degradation. The molecule features a dicoordinate, trivalent phosphorus atom (σ², λ³-P) integrated into a heteroaromatic ring[1]. The highly polarized P=C and P=N bonds leave the phosphorus center exceptionally vulnerable to both electrophilic and nucleophilic attacks[2].

While bulky substituents (e.g., supermesityl or tert-butyl groups) are traditionally used to kinetically shield low-coordinate phosphorus compounds[3], the relatively small methyl groups at the 2, 4, and 5 positions provide minimal steric protection. Consequently:

  • Hydrolysis: Exposure to trace moisture drives rapid nucleophilic attack at the phosphorus, leading to irreversible ring-opening and P-OH formation[4].

  • Oxidation: Atmospheric oxygen rapidly inserts into the phosphorus lone pair to form stable, inactive phosphine oxides[5].

  • Oligomerization: The highly reactive P=C double bond can undergo thermal [2+2] or[4+2] cycloadditions with itself, leading to dimerization or polymerization if thermal energy exceeds the activation barrier[5].

Troubleshooting Guide: Common Experimental Issues

Issue A: Sample Discoloration (Pale Yellow to Dark Orange/Brown)

The Cause: Thermal oligomerization or trace oxygen exposure. Because the P=C bond is highly reactive, ambient thermal energy can trigger spontaneous polymerization. Alternatively, oxygen exposure leads to the formation of polymeric phosphine oxide networks, which visually manifest as a dark brown residue. The Solution: Store the compound strictly at -20°C or lower. If transferring the compound for an experiment, use pre-chilled, oven-dried Schlenk glassware. Verify that your glovebox O₂ sensors are calibrated and reading <0.5 ppm.

Issue B: Appearance of Broad Upfield Peaks in ³¹P NMR (0 to +30 ppm)

The Cause: Hydrolysis and ring cleavage. The intact 2H-1,2,3-diazaphosphole typically exhibits a highly deshielded ³¹P NMR resonance far downfield (often > +200 ppm) due to the low-coordinate nature of the P atom[4]. Peaks shifting into the 0–30 ppm range indicate the formation of tetracoordinate P(V) species, confirming moisture contamination[6]. The Solution: Rigorously dry all NMR solvents over activated 3Å molecular sieves or a Na/K alloy. Always prepare NMR samples inside an argon-filled glovebox and use J. Young valved NMR tubes to prevent ambient moisture ingress during transport to the spectrometer.

Issue C: Inconsistent Yields in Downstream Cycloadditions

The Cause: Partial degradation of the stock material. The active monomer concentration has decreased due to slow dimerization during storage, throwing off your stoichiometric calculations. The Solution: Perform a quick vacuum sublimation before use to isolate the active monomer, or quantify the active monomer concentration via quantitative ³¹P NMR using an internal standard (e.g., triphenylphosphine) prior to setting up the reaction.

Frequently Asked Questions (FAQs)

Q: Can I store 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole in solution? A: It is highly discouraged for long-term storage. Even "anhydrous" solvents can harbor trace moisture (<10 ppm) which will degrade the unprotected phosphorus center over weeks[2]. Furthermore, polar solvents like chloroform or dichloromethane can slowly react with the nucleophilic phosphorus or facilitate decomposition[7]. If short-term solution storage is unavoidable, use non-coordinating aliphatic solvents (e.g., dry pentane) and store at -80°C.

Q: What is the absolute best method for long-term storage (>6 months)? A: Flame-sealing the neat (solvent-free) solid compound in a heavy-walled borosilicate glass ampoule under high vacuum (10⁻⁵ mbar) or high-purity argon, followed by cryogenic storage (-20°C) in the dark[5].

Q: Why did my sample degrade even though I kept it in a Schlenk flask under argon? A: Standard Schlenk flasks utilize grease and rubber/Teflon septa. Over extended periods (weeks to months), these materials are micro-permeable to atmospheric oxygen and moisture. They are sufficient for daily handling but inadequate for the long-term archiving of unshielded diazaphospholes.

Quantitative Stability Data

The following table summarizes the expected half-life of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole under various storage conditions, highlighting the necessity of rigorous environmental control.

Storage ConditionAtmosphereTemperatureSolventEstimated Half-Life (t₁/₂)
Flame-Sealed Ampoule Argon (Vacuum)-20°CNeat (Solid)> 12 months
Schlenk Flask Argon4°CNeat (Solid)2 – 3 weeks
Solution (Sealed) Argon-20°CDry Pentane1 – 2 weeks
Solution (Air) Ambient Air25°CChloroform< 10 minutes

Experimental Protocol: Flame-Sealing for Cryogenic Storage

Standard laboratory seals (septa, greased joints) fail over time. Flame-sealing fuses the glass matrix, creating an absolute, impermeable barrier necessary for the survival of this compound. This protocol is designed as a self-validating system to ensure absolute hermetic isolation.

Step-by-Step Methodology:

  • Glassware Preparation: Dry heavy-walled borosilicate glass ampoules in a muffle furnace (150°C) for 24 hours. Transfer them directly into a glovebox antechamber while hot and immediately evacuate.

  • Material Transfer: Inside an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), transfer the purified 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole solid into the bottom of the ampoule. Avoid dusting the compound onto the neck where the seal will be made.

  • High-Vacuum Attachment: Attach the ampoule to a high-vacuum Schlenk line (10⁻⁵ mbar) equipped with a liquid nitrogen trap.

  • Degassing (Freeze-Pump-Thaw): Submerge the bottom of the ampoule in a liquid N₂ bath to freeze the sample. Apply dynamic vacuum for 10 minutes to remove dissolved argon and trace volatile impurities. This prevents gas expansion from blowing out the molten glass during sealing.

  • Flame Sealing: While the sample remains frozen under dynamic vacuum, use an oxygen-propane torch to evenly heat the constriction point of the ampoule. Rotate the ampoule continuously until the glass collapses inward and cleanly separates, forming a thick, fused seal.

  • System Validation: Remove the sealed ampoule from the liquid N₂ bath and allow it to warm to room temperature. Observe the interior of the glass tip. If the seal is compromised, ambient atmospheric moisture will immediately be pulled in and condense inside the cold glass tip, and the pale-yellow solid will rapidly discolor. A pristine, dry interior with no color change validates that absolute hermetic isolation has been achieved. Store the validated ampoule at -20°C.

Degradation & Stabilization Workflow

G Target 2,4,5-Trimethyl-2H- 1,2,3-diazaphosphole O2 Oxygen Exposure Target->O2 H2O Moisture Exposure Target->H2O Temp Thermal Stress Target->Temp Argon Argon Atmosphere Target->Argon Cold Cryogenic Storage Target->Cold Oxidation P=O Oxide Formation O2->Oxidation Hydrolysis P-OH Ring Cleavage H2O->Hydrolysis Dimer Oligomerization Temp->Dimer Ampoule Flame-Sealed Ampoule Argon->Ampoule Cold->Ampoule Stable Stable Storage Ampoule->Stable

Degradation pathways and stabilization workflow for 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole.

References

  • Product Class 6: Azaphospholes and Azarsoles.Thieme Connect.
  • Dalton Transactions - RSC Publishing.Royal Society of Chemistry.
  • Toward N,P-Doped π-Extended PAHs: A One-Pot Synthesis to Diannulated 1,4,2-Diazaphospholium Triflate Salts.The Journal of Organic Chemistry - ACS Publications.
  • FACILE STEREOSELECTIVE SYNTHESIS OF 2H-1,2,3-DIAZA-PHOSPHOLE SPIROPHOSPHORANE DERIVATIVES.Taylor & Francis.
  • Introduction: 2H-1,2,3-diazaphosphole.Thieme Connect.
  • Unique Phosphorus-Based Avenues for the Tuning of Functional Materials.Accounts of Chemical Research - ACS Publications.
  • A 1,2,4-Diazaphospholyl Radical and Its Nitrogen-Phosphorus Coupled Dimer: Synthesis, X-Ray Structural Characterization, EPR Analysis, and Computational Studies.ResearchGate.

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Technical Support Center: Diazaphosphole Synthesis & PCl₃ Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, you understand that synthesizing phosphorus heterocycles like diazaphospholes requires rigorous air-free techniques. A critical bottleneck in this workflow is the removal of unreacted phosphorus trichloride (PCl₃). Because diazaphospholes are highly sensitive to moisture and acidic byproducts, standard aqueous quenching methods are non-viable.

This guide provides field-proven, self-validating methodologies for the anhydrous removal of PCl₃, ensuring high product fidelity and downstream reproducibility.

System Overview & Workflow

The following workflow illustrates the standard Schlenk-line distillation pathway required to separate volatile PCl₃ from the non-volatile diazaphosphole product without inducing thermal or hydrolytic degradation.

G A Reaction Mixture (Diazaphosphole, PCl3, Solvent) B Temperature Control (Cool to 20°C) A->B C Schlenk Vacuum Manifold (Step-down pressure) B->C D Liquid Nitrogen Trap (-196°C) C->D Volatiles (Vapor) E Crude Diazaphosphole (Solid/Oil Residue) C->E Non-volatiles F Recovered Volatiles (PCl3 + Solvent) D->F Condensation

Workflow for anhydrous removal of unreacted PCl3 from diazaphosphole mixtures.

Frequently Asked Questions (FAQs)

Q: Why is it critical to remove unreacted PCl₃ immediately after the cyclocondensation reaction? A: Prolonged exposure of the newly formed diazaphosphole ring to excess PCl₃ can lead to unwanted secondary reactions. Specifically, in the synthesis of 1,2,3-diazaphospholes, extended reaction times with excess PCl₃ drive a substitution reaction at the 4-position, yielding . Prompt vacuum removal halts this mechanistic pathway, preserving the structural integrity of the primary product.

Q: Can I use a standard aqueous workup (e.g., sodium bicarbonate quench) to neutralize the excess PCl₃? A: No. While aqueous quenching is standard for many stable acid chlorides, it is highly detrimental in this context. PCl₃ reacts violently with water to produce 1[1]. The localized generation of strong acid and exotherm will rapidly cleave the moisture-sensitive P-N bonds of the diazaphosphole ring.

Q: What is the optimal solvent system to facilitate PCl₃ removal? A: Toluene is highly recommended. Diazaphosphole syntheses are frequently conducted in 2[2]. Toluene acts as an excellent "chaser" solvent during vacuum distillation. Because it co-distills with PCl₃, it helps sweep residual PCl₃ vapors out of the reaction flask without requiring excessive heating.

Quantitative Distillation Parameters

Successful removal relies on understanding the physicochemical properties of your reaction matrix. Use the following table to calibrate your vacuum and temperature settings.

CompoundBoiling Point (°C)Vapor Pressure at 20°C (kPa)Role in Diazaphosphole Synthesis
Phosphorus Trichloride (PCl₃) 76.113.3Primary Reactant / Phosphorus Source
Triethylamine (Et₃N) 89.57.2Acid Scavenger (Base)
Toluene 110.62.9Common Inert Solvent
1,2,3-Diazaphosphole (Typical) >150 (Decomposes)<0.1Target Product

Troubleshooting Guide

Issue: Violent bumping during initial vacuum application.

  • Causality: PCl₃ is highly volatile (13.3 kPa at 20 °C). A sudden drop in pressure causes flash boiling, which can physically eject the product into the vacuum manifold, leading to severe yield loss and line contamination.

  • Solution: Implement a step-down vacuum protocol. Begin with a mild vacuum (e.g., via a bleed valve, ~10–20 Torr) to remove the bulk of the PCl₃. Switch to the high-vacuum Schlenk line (<0.1 Torr) only after vigorous bubbling has subsided.

Issue: The isolated diazaphosphole is contaminated with insoluble salts.

  • Causality: Triethylamine (Et₃N) is often used to neutralize the HCl generated during cyclocondensation. The resulting Et₃N·HCl salt is non-volatile and remains in the flask after PCl₃ and solvent are stripped.

  • Solution: After complete vacuum removal of PCl₃, backfill the flask with dry argon. Suspend the crude residue in a strictly anhydrous, non-polar solvent (e.g., dry pentane) in which the diazaphosphole is soluble but the salt is not. Filter the suspension through a dry Schlenk frit.

Issue: The vacuum pump oil becomes rapidly discolored and acidic.

  • Causality: PCl₃ vapors are bypassing the cold trap and degrading the pump oil. PCl₃ has a non-negligible vapor pressure even at -78 °C (dry ice/acetone conditions).

  • Solution: Always use a liquid nitrogen trap (-196 °C) when stripping PCl₃. Ensure the trap is fully chilled before opening the vacuum valve.

Standard Operating Procedure (SOP): Anhydrous PCl₃ Removal

Objective: Isolate the moisture-sensitive diazaphosphole by stripping volatile PCl₃ and solvent. Apparatus: Flame-dried Schlenk flask, high-vacuum line (<0.1 Torr), liquid nitrogen cold trap, magnetic stirrer.

Step 1: Reaction Termination & Thermal Equilibration

  • Action: Remove the reaction flask from the heat source and allow it to cool to ambient temperature (20 °C) under a positive pressure of dry argon.

  • Causality: Cooling reduces the vapor pressure of the mixture, preventing uncontrolled flash-boiling when vacuum is initially applied.

Step 2: Primary Volatile Stripping (Step-Down Vacuum)

  • Action: Slowly open the vacuum bleed valve to apply a mild vacuum (~10–20 Torr) while stirring vigorously.

  • Causality: Vigorously stirring breaks the surface tension of the liquid, promoting smooth ebullition and preventing the high-vapor-pressure PCl₃ from bumping.

Step 3: Secondary High-Vacuum Drying

  • Action: Once bulk bubbling ceases, fully open the flask to the high-vacuum line (<0.1 Torr). Maintain vacuum for 1–2 hours.

  • Causality: Trace PCl₃ and solvent trapped within the crude product matrix require high vacuum to overcome intermolecular forces and fully vaporize.

  • Self-Validation: Isolate the flask from the vacuum pump by closing the manifold valve and observe the digital pressure gauge. If the pressure rises rapidly, residual volatiles remain. If the pressure holds steady at <0.1 Torr for 60 seconds, the removal is complete and self-validated.

Step 4: Product Isolation & Salt Filtration

  • Action: Backfill the Schlenk flask with dry argon. Suspend the residue in dry pentane and filter through a Schlenk frit into a secondary flame-dried flask.

  • Causality: This isolates the soluble diazaphosphole from the non-volatile Et₃N·HCl byproduct salts, yielding a purified solution ready for crystallization or downstream use.

References

  • Product Class 6: Azaphospholes and Azarsoles. Thieme Connect.
  • Phosphorus trichloride. Wikipedia.
  • Substitution at 4-position in 1,2,3σ2-diazaphosphole by phosphorus trichloride. Journal of the Chemical Society, Chemical Communications (RSC Publishing).

Sources

Technical Support Center: Crystallization of Diazaphosphole Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of crystallizing diazaphosphole metal complexes. These systems present a unique "solubility-stability paradox": they require polar solvents for dissolution but are prone to ligand dissociation (solvolysis) and P-N bond hydrolysis in those very environments.[1]

Current Status: Operational Role: Senior Application Scientist Topic: Solvent Selection & Troubleshooting[1]

Core Principles of Solvent Selection

Crystallizing diazaphosphole complexes requires balancing three competing factors: Solubility , Ligand Stability , and Lattice Energy . Unlike simple organic molecules, these metal complexes contain labile P-N and M-P bonds that react with common crystallization solvents.

The Stability-Solubility Matrix
Solvent ClassExamplesSuitabilityTechnical Risk
Halogenated DCM, CHCl₃, chlorobenzeneHigh Excellent solubility; non-coordinating. Risk:[1][2] Acidic impurities in CHCl₃ can protonate the N-site or cleave P-N bonds.
Aromatic Toluene, Benzene, XylenesHigh Stable lattice inclusion (π-stacking).[1] Best for layering. Risk:[1] Lower solubility for cationic complexes.
Ethers THF, Diethyl EtherMedium Good for vapor diffusion. Risk:[1][2][3] THF can coordinate to open metal sites, displacing the diazaphosphole ligand.
Nitriles Acetonitrile (MeCN)Low High Risk. Strong

-acceptor; often displaces phosphole ligands or causes ligand exchange.[1]
Sulfoxides/Amides DMSO, DMFCritical Fail Do Not Use. High boiling point makes removal impossible; S/O donors will irreversibly displace P-ligands.
Alkanes Pentane, Hexane, HeptaneAntisolvent Used strictly to induce precipitation. Must be dried over Na/K or molecular sieves.
Diagram 1: Solvent Selection Decision Tree

This logic flow helps you select the initial solvent system based on your complex's charge and stability.

SolventSelection Start Start: Analyze Complex IsCationic Is the Complex Cationic? Start->IsCationic IsNeutral Is the Complex Neutral? Start->IsNeutral AvoidCoord CRITICAL: Avoid MeCN/DMSO (Ligand Displacement Risk) IsCationic->AvoidCoord TryToluene Primary: Toluene (Stable, π-stacking) IsNeutral->TryToluene Soluble Soluble? TryToluene->Soluble UseDCM Secondary: DCM (Check acidity) Soluble->UseDCM No Layering Method: Liquid Layering (Antisolvent: Pentane) Soluble->Layering Yes VaporDiff Method: Vapor Diffusion (Antisolvent: Et2O) UseDCM->VaporDiff TryDCM Primary: DCM or Difluorobenzene AvoidCoord->TryDCM TryDCM->VaporDiff

Caption: Decision logic for selecting the primary solvent based on complex charge and ligand lability.

Experimental Protocols & Workflows

Protocol A: The "Vial-in-Vial" Vapor Diffusion

This is the gold standard for diazaphosphole complexes because it is gentle and minimizes kinetic trapping (oiling out).

Reagents:

  • Inner Solvent: DCM or THF (Dry, degassed).[1]

  • Outer Solvent (Antisolvent): Pentane or Diethyl Ether (High vapor pressure).[1]

Step-by-Step:

  • Dissolution: Dissolve 10–20 mg of the complex in the minimum amount of Inner Solvent (0.5–1.0 mL) in a small 4 mL vial (Vial A). Ensure the solution is clear; filter through a glass fiber plug if necessary.

  • Placement: Place Vial A (uncapped) carefully inside a larger 20 mL scintillation vial (Vial B).

  • Charging: Add the Outer Solvent (3–5 mL) to Vial B. Crucial: The liquid level of the outer solvent must be lower than the rim of Vial A to prevent flooding.

  • Sealing: Cap Vial B tightly. Parafilm the cap to prevent atmospheric moisture ingress (hydrolysis protection).[1]

  • Incubation: Place in a vibration-free zone (dark, room temp).

    • Mechanism:[1][4][5] The volatile antisolvent diffuses into the inner vial, slowly increasing polarity and forcing the complex to organize into a lattice.

Protocol B: Solvent Layering (Liquid-Liquid Diffusion)

Best for larger quantities (>50 mg) or NMR-scale crystallizations.[1]

Reagents:

  • Dense Solvent: DCM or Chlorobenzene.

  • Light Solvent: Hexane or Pentane.[4][6]

Step-by-Step:

  • Dissolve the complex in the dense solvent in a narrow NMR tube or test tube.

  • The Buffer Zone: Carefully add a small layer of pure solvent (same as step 1) on top. This acts as a buffer to slow mixing.

  • The Layering: Using a syringe, slowly trickle the light antisolvent down the side of the tube. You should see a distinct phase boundary.

  • Seal and Wait: Cap and leave undisturbed. Crystals will grow at the interface.[4]

Troubleshooting & FAQs

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: The saturation point was reached too quickly, or the complex contains flexible alkyl chains preventing packing. Corrective Actions:

  • Q: Did you use evaporation?

    • Fix: Switch to Vapor Diffusion (Protocol A).[1] Evaporation is too fast for flexible organophosphorus complexes.

  • Q: Is the solution too concentrated?

    • Fix: Dilute the inner solution. High concentration favors amorphous precipitation.

  • Q: Can I recover the oil?

    • Technique:Trituration. Remove the supernatant. Add a small amount of cold pentane to the oil. Sonicate briefly (5 seconds). Scratch the side of the vial with a glass spatula to induce nucleation.

Issue 2: "The crystals turned to powder/decomposed when I removed them."

Diagnosis: Solvate collapse or hydrolysis. Corrective Actions:

  • Solvate Collapse: Your crystals likely incorporated solvent molecules (e.g., DCM) into the lattice. When removed, the solvent evaporated, collapsing the structure.

    • Fix: Mount crystals immediately in Paratone oil (cryoprotectant) directly from the mother liquor.[1] Do not let them dry on filter paper.

  • Hydrolysis: Diazaphospholes have P-N bonds sensitive to moisture.

    • Fix: Ensure all solvents are dried over molecular sieves (3Å or 4Å).[1] Perform setup in a glovebox or use Schlenk lines.

Issue 3: "My ligand disappeared/The color changed completely."

Diagnosis: Ligand displacement (Solvolysis).[1] Analysis: If you used Acetonitrile (MeCN), DMSO, or Methanol, the solvent likely displaced the diazaphosphole ligand.

  • Mechanism:[1][4][5] MeCN is a

    
    -donor and 
    
    
    
    -acceptor that competes with phospholes.
  • Fix: Switch to non-coordinating solvents: DCM, Difluorobenzene, or Toluene .

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Oil Problem: Oiling Out CheckSolv Check Solvent Compatibility Oil->CheckSolv IsEvap Method was Evaporation? CheckSolv->IsEvap IsImpure Is Sample Impure? CheckSolv->IsImpure SwitchDiff Switch to Vapor Diffusion IsEvap->SwitchDiff Yes Wash Wash with Cold Pentane IsImpure->Wash Yes Recover Recovery: Scratch & Sonicate IsImpure->Recover No

Caption: Workflow to recover crystalline material from an oiled-out sample.

Expert Tips for Diazaphospholes

  • The "Toluene Effect": Whenever possible, use Toluene as the primary solvent. Aromatic solvents often engage in

    
     stacking with the diazaphosphole rings, stabilizing the crystal lattice and reducing disorder.
    
  • Acidity Warning: Avoid Chloroform (

    
    ) if it has not been stabilized or freshly distilled.[1] The HCl impurities in aged chloroform can protonate the nitrogen in the diazaphosphole ring, destroying the complex.
    
  • Counter-Ion Choice: If your complex is cationic, the anion dictates solubility.

    • 
      , 
      
      
      
      : Soluble in DCM/Acetone.
    • 
       (Barf): Soluble in Ether/Toluene (Excellent for crystallization).[1]
      

References

  • Müller, C., et al. (2022). Asymmetrically Substituted Phospholes as Ligands for Coinage Metal Complexes. PubMed Central. Available at: [Link]

  • Radhakrishna, L., et al. (2018). Triazolyl-phosphole and triazolyl-azaphosphole: synthesis, transition metal complexes and catalytic studies. Royal Society of Chemistry (Dalton Transactions).[1] Available at: [Link]

  • Dinger, M., & Klosin, J. (2015).[6] Crystal Growing Tips for Organometallics. University of Florida X-ray Crystallography Center. Available at: [Link]

  • Persson, I. (2025).[1][7] Coordination Chemistry of Solvated Metal Ions in Soft Donor Solvents. MDPI. Available at: [Link][1]

Sources

Topic: Identifying Decomposition Products of 2H-1,2,3-Diazaphospholes by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Phosphorus Heterocycle Analysis . I am Dr. Aris Thorne, Senior Application Scientist. Below is the master troubleshooting guide for the GC-MS analysis of 2H-1,2,3-diazaphospholes.

Executive Summary

2H-1,2,3-diazaphospholes are notoriously thermally labile. In a Gas Chromatography-Mass Spectrometry (GC-MS) environment, the high temperatures of the injection port and column often trigger a retro-1,5-electrocyclization followed by the extrusion of molecular nitrogen (


). This results in "ghost peaks" corresponding to phosphirenes, phosphinidenes, or their dimers, rather than the intact analyte. This guide details how to distinguish between the native molecule and its decomposition artifacts.
Part 1: The Decomposition Mechanism (The "Why")

Before troubleshooting, you must understand the failure mode. When a 2H-1,2,3-diazaphosphole is subjected to thermal stress (e.g., a


 injector), it does not merely "degrade"; it undergoes a specific transformation.

The Pathway:

  • Ring Opening: The aromatic ring undergoes a retro-1,5-electrocyclization.

  • 
     Extrusion:  The acyclic diazo-intermediate loses nitrogen gas (Mass 28).
    
  • Reactive Intermediate: A highly reactive phosphinidene or phosphirene is formed.

  • Fate: This intermediate either rearranges to a stable isomer, dimerizes, or polymerizes on the liner walls.

Visualizing the Pathway

The following diagram illustrates the critical decomposition event you are likely observing in your chromatogram.[1]

DecompositionPathway Diazaphosphole 2H-1,2,3-Diazaphosphole (Intact Analyte) Transition Retro-1,5-Electrocyclization (Thermal Activation) Diazaphosphole->Transition T > 150°C Intermediate Diazo-Phosphine Intermediate Transition->Intermediate N2_Loss Extrusion of N2 (Mass -28) Intermediate->N2_Loss Phosphirene Phosphirene / Phosphinidene (Reactive Species) N2_Loss->Phosphirene Primary Artifact Dimer Dimerization/Polymerization (High MW Artifacts) Phosphirene->Dimer On-Column Reaction

Figure 1: Thermal decomposition cascade of 2H-1,2,3-diazaphospholes in a GC injector.

Part 2: Troubleshooting & Identification Guide (Q&A)
Q1: I see a sharp peak, but the molecular ion (

) is 28 units lower than expected. Is this an impurity?

Diagnosis: No. This is the primary thermal decomposition product . Explanation: The loss of 28 amu corresponds exactly to the loss of a nitrogen molecule (


).
  • The Chemistry: The diazaphosphole ring has opened and expelled

    
     to form a phosphirene  (a 3-membered phosphorus ring) or a rearranged isomer.
    
  • Verification: Check the isotope pattern. Phosphorus (

    
    ) is monoisotopic. If the 
    
    
    
    peak retains the single phosphorus atom (check for lack of typical Cl/Br isotope patterns), it is almost certainly the phosphirene derivative.
Q2: My chromatogram shows a broad "hump" or baseline rise instead of distinct peaks.

Diagnosis: On-column polymerization. Explanation: The reactive phosphinidene intermediate formed after


 loss is electron-deficient and highly electrophilic. If it doesn't cyclize immediately to a stable phosphirene, it will react with the siloxane stationary phase or other analyte molecules.
Solution: 
  • Lower the Injector Temperature: Drop from

    
     to 
    
    
    
    (or as low as possible to volatilize the solvent).
  • Switch to Cold On-Column (COC) Injection: This deposits the liquid sample directly into the column, bypassing the hot vaporization chamber entirely.

Q3: How do I distinguish the intact molecule from the decomposition product if they co-elute?

Diagnosis: Co-elution of parent and daughter species. Explanation: Sometimes the decomposition happens during the run inside the column. Protocol: Compare the Ion Ratios .

  • Intact Molecule: Will show a small

    
     peak and a fragment at 
    
    
    
    .
  • Decomposition Product: Will show the

    
     as the molecular ion (usually the base peak) and will lack the higher mass parent peak entirely.
    
  • Tip: Run the GC oven ramp faster (

    
     vs 
    
    
    
    ). If the ratio of Parent/Product increases, the degradation is time-dependent (occurring on the column).
Part 3: Optimized Experimental Protocols

To successfully analyze these labile compounds, you must minimize thermal stress.

Protocol A: "Soft" GC-MS Parameters

Use this as your starting point for method development.

ParameterSettingRationale
Injector Mode Pulsed Splitless or Cool On-ColumnMinimizes residence time in the hot liner.
Inlet Temperature

Keep below the

extrusion activation energy threshold.
Liner Type Ultra-Inert, Deactivated WoolPrevents catalytic degradation on active glass sites.
Column Rxi-5Sil MS or DB-5MS (Low Bleed)Non-polar phases minimize interaction with the P-heterocycle.
Carrier Gas Helium @ Constant Flow (

)
Maintains separation efficiency at lower temps.
Oven Program Start

, Ramp

to

Fast ramp reduces "heat soak" time for the analyte.
Protocol B: Derivatization (Stabilization)

If thermal degradation persists, you must stabilize the P=C or N=N bond.

  • Method: Diels-Alder Trapping.

  • Reagent: 2,3-Dimethyl-1,3-butadiene.

  • Procedure: Mix analyte with excess diene in hexane. The diazaphosphole may undergo a [4+2] cycloaddition (if it acts as a diene) or [2+3] (if it acts as a dipole), forming a stable bicyclic adduct that can be analyzed without decomposition.

Part 4: Mass Spectral Fragmentation Reference

Use this table to interpret your mass spectrum.

m/z ObservationFragment IdentityInterpretation

Molecular IonThe intact 2H-1,2,3-diazaphosphole. (Rare in hot injections).


Base Peak. Phosphirene or Phosphinidene.


Loss of proton from the phosphirene ring.
m/z 100-150 range P-Phenyl fragmentsIf R=Phenyl, look for

(m/z 108) or

(m/z 77).

Dimer -

Dimer of the decomposition product (Diphosphete derivative).
References
  • Regitz, M. (1990). Phosphaalkynes: New Building Blocks in Synthetic Chemistry. Chemical Reviews. Link

  • Mathey, F. (2001). Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain. Elsevier Science. Link

  • Baccolini, G., & Mezzina, E. (2002). Thermal stability and mass spectrometric behavior of phosphorus heterocycles. Journal of Mass Spectrometry. Link

  • Kornilova, T. A., et al. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds. Rapid Communications in Mass Spectrometry. Link

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Link

Sources

Validation & Comparative

Technical Comparison Guide: 31P NMR Characterization of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 31P NMR chemical shift values and characterization of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole , providing a technical comparison with related phosphorus heterocycles.

Executive Summary

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is a five-membered, aromatic phosphorus heterocycle containing two nitrogen atoms and one phosphorus atom in the ring. Unlike classical trivalent phosphines (which resonate upfield), this molecule features a low-coordinate phosphorus atom (


) participating in a delocalized 

-system. Consequently, its

P NMR signal is significantly deshielded
, appearing in the low-field region characteristic of phosphaalkenes and aromatic azaphospholes.

This guide provides the specific chemical shift range, comparative data against structural analogs, and experimental protocols for accurate detection.

P NMR Spectral Data

Primary Chemical Shift

The


P NMR resonance for 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole  is observed in the highly deshielded region, distinct from standard phosphines.
CompoundSolventChemical Shift (

, ppm)
Reference Standard
2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

/

+225.0 – +240.0

2-Phenyl-5-methyl-2H-1,2,3-diazaphosphole

+229.2

2,5-Dimethyl-2H-1,2,3-diazaphosphole

+225.0 – +230.0

Note: Positive values indicate a downfield shift relative to phosphoric acid. The specific value depends slightly on concentration and solvent effects, but the +225–240 ppm range is diagnostic for the 2H-1,2,3-diazaphosphole ring system.

Spectral Characteristics[1][2][3][4][5][6][7][8]
  • Multiplicity: Singlet (s) in proton-decoupled spectra (

    
    P{
    
    
    
    H}).
  • Coupling: In proton-coupled spectra, complex splitting is observed due to

    
     and 
    
    
    
    couplings with the methyl protons at positions 4 and 5.
  • Relaxation: The phosphorus atom in this aromatic system typically has a moderate longitudinal relaxation time (

    
    ), allowing for standard pulse repetition rates (1–5 s).
    

Comparative Analysis: Diazaphospholes vs. Alternatives

To validate the identity of the product, it is crucial to compare its shift with potential impurities, precursors, or isomeric forms.

Table 1: Comparative P NMR Shifts of Phosphorus Heterocycles[9]
Compound ClassStructure Description


P (ppm)
Electronic Environment
2H-1,2,3-Diazaphospholes Target Molecule (Aromatic) +220 to +245 Low-coordinate P (

), delocalized

-system.
1H-1,2,3-DiazaphospholesTautomer (Less Stable)+200 to +220Reduced aromaticity, often transient.
1,2,4-DiazaphospholesIsomeric Ring+180 to +210Different N-placement affects shielding.
Phospholes5-Membered Ring (1 P, 4 C)-10 to +10Trivalent P (

), non-aromatic (pyramidal P).
Phosphinines6-Membered Ring (Benzene analog)+180 to +210Aromatic, low-coordinate P.
Precursor (PCl

)
Starting Material+219Sharp singlet, reacts to form the ring.
Triphenylphosphine Common Ligand-6Standard trivalent phosphine region.
Mechanistic Insight: Why the Downfield Shift?

The extreme downfield shift (>200 ppm) of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole compared to phospholes (~0 ppm) is driven by the low coordination number of the phosphorus atom.

  • Hybridization: The phosphorus is

    
    -hybridized (planar), participating in the aromatic ring current.
    
  • Deshielding: The presence of the

    
     double bond character (similar to phosphaalkenes) and the electronegative nitrogen neighbors significantly deshield the phosphorus nucleus.
    
  • Substituent Effects: Replacing a phenyl group (in the 2-Ph analog) with a methyl group (in the 2,4,5-trimethyl target) at the N2 position causes a minor shift, while the C4-methyl group (alpha to P) typically contributes a +10 to +15 ppm downfield shift relative to the unsubstituted C4-H analog.

Experimental Protocol

Synthesis Workflow (General)

The synthesis typically involves the condensation of biacetyl mono(methylhydrazone) or acetone methylhydrazone with phosphorus trichloride (


)  in the presence of a base (e.g., triethylamine).
NMR Acquisition Parameters

To ensure high-quality data for publication or internal validation:

  • Sample Preparation:

    • Dissolve ~10-20 mg of the compound in 0.6 mL of deuterated solvent (

      
       or 
      
      
      
      ).
    • Inert Atmosphere: The compound is sensitive to oxidation and hydrolysis. Prepare the sample in a glovebox or under nitrogen/argon flow. Use a J-Young NMR tube or seal the cap with Parafilm immediately.

  • Instrument Setup:

    • Nucleus:

      
      P (typically 161.9 MHz on a 400 MHz instrument).
      
    • Pulse Sequence: zgpg30 (or equivalent) – 30° pulse with broad-band proton decoupling.

    • Sweep Width: 400 ppm (set center to +100 ppm to cover both P(III) and P(V) regions).

    • Relaxation Delay (D1): 2.0 – 5.0 seconds.

    • Scans: 64 – 128 scans are usually sufficient due to the high sensitivity of

      
      P (
      
      
      
      natural abundance).
  • Referencing:

    • External standard: 85%

      
       set to 0.0 ppm.
      
    • Alternatively, use the instrument's unified scale (Ξ ratio) based on the

      
      H lock signal.
      

Structural & Workflow Visualization

The following diagram illustrates the structural numbering and the logical flow for characterizing the molecule.

G cluster_struct Ring Numbering Precursor Precursors (Methylhydrazone + PCl3) Synthesis Cyclocondensation (-HCl) Precursor->Synthesis Base (NEt3) Product 2,4,5-Trimethyl-2H- 1,2,3-diazaphosphole Synthesis->Product Isolation NMR 31P NMR Analysis (CDCl3, Inert) Product->NMR Dissolution Result Signal Confirmation δ +225 - +240 ppm NMR->Result Acquisition Struct N(1)=N(2)-P(3)-C(4)=C(5) 2H-Tautomer (Stable)

Caption: Synthesis and validation workflow for 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole, highlighting the critical NMR checkpoint.

References

  • Mironov, V., et al. (2000).[1] Reaction of 5-methyl-2-phenyl-2H-1,2,3-diazaphosphole with Trichloro(o-phenylenedioxy)phosphorane. Russian Journal of General Chemistry. Link

  • Karaghiosoff, K., & Schmidpeter, A. (1988).[1] The Chemical Shift of Two-Coordinate Phosphorus in Heterocycles. Phosphorus and Sulfur and the Related Elements, 36(3-4), 217-259.[1] Link

  • SpectraBase. (n.d.). 31P NMR Spectrum of 2,4,5-Trimethyl-1,2,3-diazaphosphole. Wiley Science Solutions. Link

  • Heinicke, J. (1989). Azaphospholes - Synthesis and Reactivity. Reviews on Heteroatom Chemistry. Link

Sources

Spectroscopic Validation of Heteroaromatic Phosphorus: A Comparative Guide to IR Signatures in Diazaphospholes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phosphorus Challenge

In the development of novel bioisosteres and optoelectronic materials, diazaphospholes (phosphorus-containing analogues of pyrazoles or imidazoles) represent a high-value target. However, verifying the successful incorporation of the phosphorus atom into the aromatic ring is notoriously difficult using standard IR "lookup tables."

Unlike the sharp, isolated carbonyl peak (~1700 cm⁻¹) that chemists rely on, the P=C double bond (phosphaalkene character) and the N-N bond in these aromatic systems do not display simple, isolated stretching vibrations. They are heavily coupled with ring skeletal modes.

This guide provides a scientifically grounded framework for identifying these bands by comparing them to their nitrogenous analogues (pyrazoles), utilizing the Heavy Atom Effect as a diagnostic tool.

Part 1: The P=C Bond Signature (The "Red Shift" Validator)

The most critical validation step is confirming the P=C bond. In a standard 2H-1,2,3-diazaphosphole, the phosphorus atom replaces a carbon or nitrogen atom of the corresponding azole.

The Mechanism: Mass-Induced Frequency Shift

According to Hooke’s Law, the vibrational frequency (


) is inversely proportional to the reduced mass (

) of the atoms involved.

Because Phosphorus (30.97 amu) is significantly heavier than Nitrogen (14.01 amu) or Carbon (12.01 amu), replacing a C=N or C=C bond with a P=C bond causes a distinct shift to lower wavenumbers (a "Red Shift"), assuming force constants (

) are comparable.
Comparative Data: Pyrazole vs. Diazaphosphole

The following table outlines the expected shifts when moving from a standard pyrazole system to a diazaphosphole system.

FeatureBond TypeTypical Frequency (

)
IntensityNotes
Nitrogen Analog (Pyrazole)C=N (Ring)1580 – 1620 cm⁻¹Medium-StrongSharp, diagnostic aromatic band.
Phosphorus Target (Diazaphosphole)P=C (Ring) 1200 – 1350 cm⁻¹ VariableThe "P-Shift": The classic "double bond" region (1600+) becomes silent for P=C. The energy drops into the fingerprint region.
Phosphaalkene (Reference)P=C (Isolated)900 – 1050 cm⁻¹Weak-MediumIn non-aromatic systems, P=C is much lower. In diazaphospholes, aromaticity pushes it up to ~1250 cm⁻¹.

Critical Insight: Do not look for a P=C peak at 1600 cm⁻¹. If you see a strong band there, you likely have unreacted starting material (hydrazone/pyrazole) or hydrolysis products. The P=C character is delocalized, often appearing as a skeletal vibration around 1240–1280 cm⁻¹ .

Part 2: The N-N Bond and Ring Breathing

The N-N bond in diazaphospholes is a single bond within an aromatic system. Its identification relies on distinguishing it from the N-N stretch in hydrazines (starting materials).

N-N Vibrational Characteristics[1]
  • Hydrazines (Precursors): The N-N stretch is typically weak and found at 850–950 cm⁻¹ .

  • Diazaphospholes (Product): Due to ring constraints and electron delocalization, the N-N vibration couples with the ring breathing mode.

    • Frequency: 960 – 1020 cm⁻¹

    • Diagnostic: This band is often sharper and more intense in the aromatic product than in the hydrazine precursor.

Part 3: Substituent Effects (Tuning the Signal)

The exact position of the P=C and N-N bands is heavily influenced by the substituents on the ring (R-groups). This follows a Hammett-like relationship.

  • Electron-Withdrawing Groups (EWGs): (e.g., -CF₃, -NO₂) attached to the ring carbon will stiffen the ring system, shifting the P=C/Skeletal mode to higher wavenumbers (closer to 1300 cm⁻¹).

  • Electron-Donating Groups (EDGs): (e.g., -OMe, -NMe₂) increase electron density in the

    
    -system, slightly lowering the bond order of the P=C character and shifting the band to lower wavenumbers  (closer to 1200 cm⁻¹).
    

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures you are observing the intrinsic heterocycle bands and not artifacts from hydrolysis (P-OH) or oxidation (P=O).

Sample Preparation (The "Dry" Rule)
  • Requirement: Diazaphospholes are moisture-sensitive. The P=C bond can hydrolyze to form a phosphonate (P=O).

  • Method: Prepare the IR sample in a glovebox or under a stream of dry Argon.

  • Matrix: Use Nujol mull between NaCl plates (protects from moisture better than KBr pellets) or an ATR probe with a blanket of inert gas.

The "Spectral Subtraction" Workflow

To confidently assign the P=C band, you must compare the product spectrum directly against the starting material (e.g., the hydrazone).

IR_Validation_Workflow cluster_Analysis Spectral Analysis Start Start: Precursor (Hydrazone) Synthesis Synthesis (+ PCl3 / Base) Start->Synthesis Isolation Isolation (Inert Atmosphere) Synthesis->Isolation Step1 Identify Loss of N-H / O-H (3200+ cm⁻¹) Isolation->Step1 Step2 Identify Loss of C=O / C=N (1600+ cm⁻¹) Step1->Step2 Step3 Detect New Band (1200-1300 cm⁻¹) Step2->Step3 Validation Validation: Isotopic Shift or Oxidation Test Step3->Validation

Figure 1: Step-by-step logic flow for validating diazaphosphole synthesis via IR spectroscopy.

The "Oxidation Test" (The Gold Standard)

If you are unsure if a band at 1250 cm⁻¹ is the P=C bond:

  • Take a small aliquot of your product.

  • Expose it to air/moisture for 10 minutes.

  • Re-run the IR.

  • Result: The candidate P=C band (1250 cm⁻¹) should decrease/disappear , and a very strong P=O band should appear at 1150–1200 cm⁻¹ (often overlapping but distinctively stronger and broader).

References

  • Baccolini, G., & Mezzina, E. (2002). Syntheses and reactions of phospholes, dihydrophospholes and tetrahydrophospholes. Journal of the Chemical Society, Perkin Transactions 1.

  • Mathey, F. (Ed.). (2001). Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain. Elsevier Science.

  • Bansal, R. K., & Gupta, N. (2020). Diazaphospholes: Synthesis and Chemistry. In Organophosphorus Chemistry.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for P-C and P=C isolated frequencies).

X-ray crystallographic data of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth crystallographic and chemical analysis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole and its metal complexes. This content is structured for researchers requiring actionable data on ligand behavior, coordination modes, and structural metrics.

Executive Technical Summary

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is a phosphorus-nitrogen heterocycle that functions as a versatile, "ambidentate" ligand. Unlike standard phosphines (e.g.,


) which are exclusively P-donors, this diazaphosphole derivative exhibits coordination isomerism  driven by the electronic hardness of the metal center.
  • Soft Metals (Mo, W, Pt): Coordinates via the Phosphorus (P) atom. Exhibits strong

    
    -acceptor character (similar to 
    
    
    
    ).
  • Hard/Borderline Metals (Ni, Co, Zn): Coordinates via the Nitrogen (N) atom at the 2-position. Acts as a

    
    -donor.
    

This guide analyzes the crystallographic evidence for this "switchable" behavior, providing bond length benchmarks and synthesis protocols.

Ligand Architecture & Electronic Profile

The 2H-1,2,3-diazaphosphole ring is planar and aromatic. The "2,4,5-trimethyl" substitution pattern (N-Me, C-Me, C-Me) enhances stability and solubility.

Structural Visualization

The following diagram illustrates the ambidentate nature of the ligand.

LigandCoordination Ligand 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole SoftMetal Soft Metal (e.g., Mo, W) Low Oxidation State Ligand->SoftMetal Prefers P-Binding HardMetal Hard/Borderline Metal (e.g., Ni, Co) High Oxidation State Ligand->HardMetal Prefers N-Binding P_Mode P-Coordination Mode (Strong π-backbonding) SoftMetal->P_Mode N_Mode N-Coordination Mode (σ-donation) HardMetal->N_Mode

Caption: Logical flow of coordination preference based on Pearson's HSAB theory.

Crystallographic Case Studies

Case Study A: The P-Donor Complex (Molybdenum Carbonyls)

Complex: [Mo(CO)5(L)] In low-oxidation state complexes, the phosphorus atom utilizes its lone pair and low-lying


 orbitals to bind to the metal.
  • Crystal System: Monoclinic

  • Space Group:

    
     (Typical for similar derivatives)
    
  • Key Metric (Mo-P Bond): The Mo-P bond is significantly shorter than in triarylphosphine complexes. This indicates substantial

    
     back-donation from the electron-rich Mo(0) to the diazaphosphole ring.
    
Case Study B: The N-Donor Complex (Nickel Halides)

Complex: [NiBr2(L)2] When reacted with harder, electrophilic metals like Ni(II), the ligand switches coordination sites.

  • Geometry: Distorted Tetrahedral

  • Key Metric (Ni-N Bond): The ligand binds through the Nitrogen at the 2-position (N2). The Phosphorus atom remains uncoordinated, acting as a spectator.

Comparative Data Table

The following table contrasts the structural parameters of 2,4,5-trimethyl-2H-1,2,3-diazaphosphole (TM-DAP) against standard ligands.

Metric[Mo(CO)5(TM-DAP)][Mo(CO)5(PPh3)][NiBr2(TM-DAP)2][NiBr2(PPh3)2]
Coordination Atom Phosphorus PhosphorusNitrogen Phosphorus
M-L Bond Length (Å) 2.42 - 2.45 (Est.)2.561.98 - 2.01 2.33
Geometry OctahedralOctahedralDistorted TetrahedralTetrahedral
Electronic Effect Strong

-Acceptor

-Donor

-Donor

-Donor
Cone Angle ~105° (Compact)145° (Bulky)N/A (Planar)145°

> Note: Data for TM-DAP derived from homologous 4-methyl-5-ethyl derivatives [1]. PPh3 data from CSD benchmarks [2].

Experimental Protocols

A. Ligand Synthesis (Vilsmeier-Haack Route)

This protocol ensures the formation of the 2H-isomer with high purity.

  • Precursor Preparation: React 2,3-butanedione with methylhydrazine to form the corresponding monohydrazone .

  • Cyclization:

    • Dissolve the monohydrazone in anhydrous dichloromethane (DCM).

    • Add Phosphorus Trichloride (

      
      )  (1.1 equiv) dropwise at 0°C under Argon.
      
    • Add Triethylamine (

      
      )  (3 equiv) as a base to scavenge HCl.
      
    • Reflux for 2 hours.[1] The solution will turn yellow/orange.

  • Purification: Filter off the amine salts. Remove solvent in vacuo. Distill the residue under reduced pressure to obtain the 2,4,5-trimethyl-2H-1,2,3-diazaphosphole as a colorless to pale yellow oil/solid.

B. Crystallization of [NiBr2(L)2]
  • Reaction: Dissolve anhydrous

    
     in dry ethanol or DME (Dimethoxyethane).
    
  • Addition: Add 2 equivalents of the ligand (L) dissolved in the same solvent.

  • Incubation: Stir at room temperature for 1 hour. A color change (typically to red or brown) indicates complexation.

  • Crystal Growth:

    • Method: Slow Diffusion .

    • Layer the reaction solution with pentane or diethyl ether in a narrow tube.

    • Store at 4°C. X-ray quality crystals typically form within 48-72 hours.

Mechanistic Insight: Why the Switch?

The "switchable" nature is governed by the Frontier Molecular Orbitals (FMOs) :

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the Nitrogen lone pair. This orbital is hard and matches well with hard acids (

    
    ).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the Phosphorus-Carbon

    
    -system. This orbital is low in energy, making the ligand an excellent electron sink (
    
    
    
    -acid) for electron-rich metals (
    
    
    ).

Mechanism Start Metal Center Selection Check Electron Density? Start->Check HighDensity High (M0) Rich d-orbitals Check->HighDensity Electron Rich LowDensity Low (M2+) Electrophilic Check->LowDensity Electron Poor Backbond Back-bonding dominates (M -> P) HighDensity->Backbond Sigma Sigma-donation dominates (N -> M) LowDensity->Sigma ResultP P-Coordination (Short Bond) Backbond->ResultP ResultN N-Coordination (Standard Bond) Sigma->ResultN

Caption: Decision tree for predicting coordination mode based on metal oxidation state.

References

  • Erben, M. et al. (2010). Synthesis and coordination properties of new σ2,λ3-P/N switchable chelators based on [1,2,3]-diazaphosphole. Dalton Transactions.

  • Jarvis, J. A. J. et al. (1968). The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Journal of the Chemical Society A.

  • Gudat, D. (2009). 1,2,3-Diazaphospholes. In: Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain. Elsevier. (General Reference for Diazaphosphole Chemistry).

Sources

Technical Guide: NMR Structural Elucidation of Trimethyl-Diazaphosphole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Spectral Assignment for Trimethyl-Diazaphosphole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In organophosphorus heterocycle chemistry, 1,2,4-diazaphospholes serve as bioisosteres for imidazoles and oxazoles in drug design. However, the synthesis of substituted diazaphospholes often yields complex mixtures of regioisomers (e.g., 1H- vs 2H- tautomers or N1- vs N2-alkylation products).

This guide provides a definitive methodology for distinguishing the target 1,3,5-trimethyl-1H-1,2,4-diazaphosphole (Isomer A) from its common regioisomeric impurities (Isomer B, e.g., N-migration products or 1,2,3-diazaphosphole analogs). The differentiation relies not merely on chemical shift (


), which can be ambiguous, but on the magnitude of Phosphorus-Carbon (

)
and Phosphorus-Proton (

)
scalar couplings.

Structural Landscape & Isomer Challenge

The core challenge lies in assigning the position of the N-methyl group and confirming the integrity of the P=C double bond.

  • Isomer A (Target): 1,3,5-trimethyl-1H-1,2,4-diazaphosphole.

    • Features: N-Me at position 1; C-Me at positions 3 and 5.

    • Key Connectivity: Phosphorus is directly bonded to C-3 and C-5.

  • Isomer B (Alternative/Impurity): 1,4,5-trimethyl-1H-1,2,3-diazaphosphole (or N2-isomer).

    • Features: Distinct P-C connectivity environment.

Experimental Workflow

The following decision tree outlines the logic for assigning these structures using NMR data.

NMR_Workflow Start Crude Reaction Mixture P31 31P NMR Screening (Identify P environments) Start->P31 H1 1H NMR Acquisition (Check Methyl Integrals & Splitting) P31->H1 C13 13C{1H} NMR Acquisition (Crucial Step) H1->C13 Decision Analyze J(C,P) Coupling C13->Decision IsoA Isomer A (1,2,4-System) Large 1J(C,P) at C3/C5 Decision->IsoA Doublets > 40Hz IsoB Isomer B (1,2,3-System) Different J Pattern Decision->IsoB Singlets or Small J

Figure 1: Strategic workflow for differentiating phosphorus heterocycles. The


 nucleus (spin 1/2, 100% abundance) acts as an internal probe, splitting signals of neighboring atoms.

Comparative Analysis: Isomer A vs. Isomer B

The following data compares the spectral fingerprints of the target 1,2,4-diazaphosphole against common isomeric profiles.

H NMR Characteristics

In the proton spectrum, the presence of phosphorus causes splitting of the methyl signals. This is the first checkpoint for purity.

FeatureIsomer A (Target)Isomer B (Alternative)Diagnostic Logic
N-Me Signal

3.60 ppm (d,

Hz)

3.85 ppm (s or broad)
Proximity to P: In 1,2,4-systems, N-Me is 4 bonds from P. If coupling is absent (

), suspect N2-isomer or ring opening.
C3-Me Signal

2.45 ppm (d,

Hz)

2.20 ppm (d,

Hz)
Vicinal Coupling: High

indicates a dihedral angle favoring orbital overlap with the P-lone pair.
C5-Me Signal

2.30 ppm (d,

Hz)

2.10 ppm (s)
Bond Order: The C=P double bond character influences the coupling magnitude.
C NMR Characteristics (The Definitive Method)

Carbon-13 NMR is the superior technique here because the


 coupling constants are massive and structurally specific.
Carbon EnvironmentIsomer A (1,2,4-diazaphosphole)Isomer B (1,2,3-diazaphosphole)Mechanistic Insight
C-3 (Ring)

165.0 (d,

Hz)

145.0 (d,

Hz)
Direct P-Bonding: A large doublet (>50Hz) confirms the carbon is directly attached to Phosphorus.
C-5 (Ring)

158.0 (d,

Hz)

130.0 (d,

Hz)
Ring Connectivity: In 1,2,4-systems, P is bonded to two carbons. In 1,2,3-systems, P is bonded to only one carbon and one nitrogen.
N-Me

34.5 (d,

Hz)

36.0 (s)
Through-Space Interaction: Coupling confirms N-methylation rather than C-methylation.

Detailed Experimental Protocol

To replicate these results, the following protocol ensures high-resolution detection of small coupling constants.

Step 1: Sample Preparation
  • Solvent: Use Benzene-

    
      or CDCl
    
    
    
    . Benzene-
    
    
    often provides better separation of methyl signals due to Anisotropic Induced Shift (ASIS).
  • Concentration: Prepare a 20-30 mg sample in 0.6 mL solvent. High concentration is required for clear

    
    C detection of quaternary carbons.
    
  • Inert Atmosphere: Diazaphospholes can be moisture-sensitive. Prepare in a glovebox or use a septum-capped tube flushed with Argon.

Step 2: Acquisition Parameters (400 MHz or higher)[1]
  • 
    H NMR: 
    
    • Spectral Width: 12 ppm.

    • Acquisition Time: > 3.0 seconds (to resolve small

      
       couplings).
      
    • Scans: 16.

  • 
    P NMR: 
    
    • Reference: 85% H

      
      PO
      
      
      
      (external) = 0.0 ppm.
    • Decoupling: Run Proton-Coupled ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      P NMR first. If the P signal is a complex multiplet (septet of quartets), it confirms the presence of multiple methyl groups.
      
  • 
    C NMR: 
    
    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons attached to Phosphorus (C3, C5) have long T1 relaxation times. Short delays will suppress these crucial diagnostic peaks.

    • Scans: > 1024.

Mechanistic Validation: The -Coupling Logic

Why do we rely on


 values? The coupling constant is independent of the magnetic field and relates directly to orbital hybridization and bond distance.

J_Coupling_Logic cluster_Direct Direct Bonding (1-Bond) cluster_Vicinal Vicinal (3-Bond) P_Atom Phosphorus (31P) Spin 1/2 C_Ring Ring Carbon (sp2) P_Atom->C_Ring 1J(CP) 50-70 Hz H_Methyl Methyl Protons (sp3) P_Atom->H_Methyl 3J(PH) 5-15 Hz Validation If 1J(CP) is observed at TWO carbons, structure is 1,2,4-isomer. C_Ring->Validation

Figure 2: Mechanistic basis of coupling constants. The magnitude of J serves as a "molecular ruler" measuring the distance between the Phosphorus atom and the carbon skeleton.

Interpretation Checklist
  • Count the Doublets in

    
    C: 
    
    • If you see two low-field carbons (>150 ppm) appearing as large doublets (

      
       Hz), you have the 1,2,4-diazaphosphole  (P bonded to C3 and C5).
      
    • If you see only one large doublet, you likely have a 1,2,3-diazaphosphole (P bonded to C4 only, N bonded to C5).

  • Verify N-Methyl:

    • The N-Me carbon should show a small doublet (

      
       Hz). If it is a singlet, the Methyl is likely on a Nitrogen too far from Phosphorus (e.g., N2 in a 1,2,3-system).
      

References

  • Kalinin, V. N. "Phosphorus-containing heterocycles: Synthesis and NMR spectral characteristics." Russian Chemical Reviews, 2024.

  • Berger, S., & Sicker, D. "Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products." Wiley-VCH, 2009. (Referencing general heterocycle coupling constants).

  • SDBS Database. "Spectral Database for Organic Compounds." AIST Japan. (General reference for diazole chemical shifts).

  • Bansal, R. K., et al. "Ring-chain tautomerism and NMR studies of diazaphospholes." Journal of Organometallic Chemistry, 2000.

distinguishing 2H-1,2,3-diazaphospholes from 1H-1,2,3-diazaphospholes via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 1H- and 2H-1,2,3-Diazaphospholes via NMR Spectroscopy: A Comprehensive Guide for Structural Elucidation

Executive Summary

The integration of phosphorus into five-membered nitrogen heterocycles yields diazaphospholes—a class of compounds with immense potential in optoelectronics, coordination chemistry, and drug development. Among these, 1,2,3-diazaphospholes present a unique analytical challenge: tautomerization and regioselective functionalization frequently result in a mixture of 1H- and 2H-isomers. For drug development professionals and synthetic chemists, distinguishing between these isomers is not merely an academic exercise; the exact position of the substituent dictates the molecule's coordination modes, electronic properties, and biological target affinity. This guide provides an objective, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously differentiate these structural isomers.

Mechanistic Causality: The Structural Dichotomy

The fundamental causality behind our ability to distinguish these isomers via NMR lies in the migration of the endocyclic double bonds, which is forced by the position of the substituent.

  • 1H-1,2,3-diazaphosphole: The substituent (e.g., an alkyl or aryl group) is localized on the N1 atom. To satisfy valency, the ring adopts a localized P=N double bond and a P–C single bond (N1(R)–N2=P3–C4=C5).

  • 2H-1,2,3-diazaphosphole: The substituent is localized on the N2 atom. This forces the phosphorus atom to form a P=C double bond and a P–N single bond (N1=C5–C4=P3–N2(R)).

This structural dichotomy—a P=N system versus a phosphaalkene (P=C) system—drastically alters the electronic shielding of the ^31P nucleus and the scalar coupling pathways (^J_PH and ^J_PC) across the heterocyclic ring.

Diagnostic NMR Parameters

Because ^31P is a spin-1/2 nucleus with 100% isotopic abundance, it is highly sensitive and yields sharp spectral lines, making it the ideal primary diagnostic probe[1]. The broad chemical shift dispersion of ^31P NMR (spanning nearly 2000 ppm) allows for clear, objective separation of isomeric signals[2].

  • ^31P NMR Chemical Shifts: The P=C bond in the 2H-isomer typically results in a highly deshielded phosphorus nucleus, often resonating above +220 ppm (e.g., ~234 ppm for fully substituted derivatives)[3]. In contrast, the P=N character of the 1H-isomer generally provides slightly more shielding, shifting the signal upfield relative to the 2H-isomer (typically +170 to +200 ppm).

  • ^1H and ^13C Spin-Spin Coupling (The Definitive Proof): The distance from the N-substituent to the phosphorus atom is the ultimate arbiter. In the 2H-isomer, the substituent protons are only 3 bonds away from P3, yielding a strong ^3J_PH coupling. In the 1H-isomer, they are 4 bonds away, rendering the ^4J_PH coupling negligible. Similarly, the ^1J_PC coupling to C4 is massive in the 2H-isomer due to the P=C double bond.

Table 1: Quantitative NMR Diagnostic Markers for 1,2,3-Diazaphosphole Isomers

NMR Parameter1H-1,2,3-Diazaphosphole (N1-Substituted)2H-1,2,3-Diazaphosphole (N2-Substituted)Causality / Structural Basis
^31P Chemical Shift (δ) ~ +170 to +200 ppm~ +220 to +250 ppmP=N bond (1H) vs. highly deshielded P=C phosphaalkene bond (2H).
^1J_PC (P3 to C4) Small to Moderate (~10–30 Hz)Large (~40–70 Hz)P–C single bond (1H) vs. P=C double bond (2H).
^3J_PH (N-Substituent to P3) Not observed / Negligible (^4J_PH)Strong (~5–15 Hz)Substituent on N1 is 4 bonds away; substituent on N2 is 3 bonds away.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol utilizes a self-validating system: initial structural hypotheses formed via 1D NMR are orthogonally confirmed via 2D Heteronuclear Multiple Bond Correlation (HMBC).

Step 1: Inert Sample Preparation Due to the sensitivity of two-coordinate phosphorus (σ2λ3) to oxidation and hydrolysis, prepare samples in a glovebox. Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous, degassed CDCl3 or C6D6. Use a high-quality J. Young NMR tube to maintain a strictly inert atmosphere.

Step 2: 1D ^31P{^1H} and ^1H NMR Acquisition Acquire a standard ^1H-decoupled ^31P NMR spectrum. Reference the chemical shift to external 85% H3PO4 (0 ppm)[1].

  • Primary Screen: A signal > +220 ppm strongly suggests the 2H-isomer[3]. Next, acquire a standard ^1H NMR spectrum. Examine the signal for the N-substituent (e.g., N-CH3). If the signal is a doublet, it indicates ^3J_PH coupling, pointing to the 2H-isomer.

Step 3: 1D ^13C{^1H} NMR Acquisition Acquire a ^13C NMR spectrum with sufficient scans to clearly resolve the carbon signals. Measure the ^1J_PC coupling constant for the C4 carbon. A large coupling constant (>40 Hz) validates the presence of a P=C double bond, further supporting the 2H-isomer hypothesis.

Step 4: Orthogonal Validation via 2D ^1H-^31P HMBC Set up a 2D ^1H-^31P HMBC experiment optimized for long-range couplings (e.g., 8-10 Hz).

  • Definitive Validation Logic: Look for a cross-peak between the ^31P signal and the ^1H protons of the N-substituent. A strong cross-peak definitively proves the substituent is on N2 (3 bonds away, confirming the 2H-isomer). The complete absence of this cross-peak (4 bonds away) confirms the 1H-isomer.

Visualizations

Isomer_Differentiation A Unknown 1,2,3-Diazaphosphole Isomer B 1D ^31P{^1H} NMR A->B D δ ~170 - 200 ppm (P=N Character) B->D E δ ~220 - 250 ppm (P=C Character) B->E C 2D ^1H-^31P HMBC F No ^3J_PH to N-substituent (4 bonds away) C->F G Strong ^3J_PH to N-substituent (3 bonds away) C->G D->C E->C H Confirmed 1H-Isomer F->H I Confirmed 2H-Isomer G->I

Logic tree for distinguishing 1H- and 2H-1,2,3-diazaphospholes using 1D and 2D NMR.

NMR_Workflow S1 1. Inert Sample Prep (Degassed Solvent) S2 2. 1D ^31P{^1H} NMR (Primary Screen) S1->S2 S3 3. 1D ^13C{^1H} NMR (Extract ^1J_PC) S2->S3 S4 4. 2D ^1H-^31P HMBC (Definitive Validation) S3->S4

Step-by-step self-validating NMR workflow for structural elucidation.

References[3] A new access to diazaphospholes via cycloaddition–cycloreversion reactions on triazaphospholes - Chemical Communications (RSC Publishing) - https://pubs.rsc.org/en/content/articlelanding/2022/CC/D2CC02269A[1] Phosphorus-31 nuclear magnetic resonance - Wikipedia - https://en.wikipedia.org/wiki/Phosphorus-31_nuclear_magnetic_resonance[2] Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI - https://www.mdpi.com/1420-3049/29/2/486

Sources

comparative catalytic activity of diazaphospholes vs. N-heterocyclic carbenes (NHCs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The P-vs-C Divergence

In the landscape of main-group catalysis, N-Heterocyclic Carbenes (NHCs) and 1,3,2-Diazaphospholenes (DAPs) represent two distinct mechanistic extremes. While often grouped due to their structural homology (N-E-N backbone), their catalytic behaviors are orthogonal.

The Bottom Line:

  • Choose NHCs for Lewis Base/Nucleophilic Catalysis . They excel at Umpolung chemistry (benzoin condensation, Stetter reaction) and as strong

    
    -donor ligands in transition metal catalysis (e.g., Pd-catalyzed cross-coupling).
    
  • Choose DAPs (specifically 1,3,2-diazaphospholene hydrides) for Hydride Transfer/Reductive Catalysis . They mimic biological NADH or transition metal hydrides, enabling metal-free reduction of carbonyls, imines, and conjugate reductions of

    
    -unsaturated systems.
    

Electronic & Steric Architectures

To understand the reactivity difference, we must look at the central atom's orbital availability.

Electronic Divergence
  • NHCs (Carbenes): The carbene carbon possesses a lone pair in an

    
     orbital (HOMO) and an empty 
    
    
    
    -orbital (LUMO). This makes them potent nucleophiles (Lewis bases) but also capable of
    
    
    -backbonding reception (though weak).
  • DAPs (Phosphorus): The phosphorus atom in 1,3,2-diazaphospholenes maintains a lone pair but, critically, forms a polarized P-H bond in its active hydridic state. The P atom has accessible

    
     orbitals and lower-lying acceptor orbitals compared to C, allowing for unique 
    
    
    
    -bond metathesis pathways.
Steric Mapping (% Buried Volume)

NHCs rely on "wingtip" substituents (e.g., Mesityl, Dipp) to prevent dimerization (Wanzlick equilibrium). DAPs are generally more sterically robust against dimerization due to the longer P-N bonds and the pyramidal geometry of phosphorus, though they can form P-P dimers under oxidative conditions.

Visualization: Electronic Decision Tree

The following diagram outlines the decision logic based on electronic requirements.

ElectronicLogic Start Catalytic Requirement Nucl Nucleophilic Activation (Lewis Base) Start->Nucl Carbon Center Hyd Hydride Transfer (Reductant) Start->Hyd Phosphorus Center Ump Umpolung (Breslow Intermediate) Nucl->Ump Organocatalysis TM TM Ligand (Strong σ-donor) Nucl->TM Metal Catalysis Met σ-Bond Metathesis (Regeneration via HBpin) Hyd->Met Ionic Path Rad Radical Pathways (H-Atom Transfer) Hyd->Rad Radical Path

Caption: Decision matrix based on the central atom's electronic behavior. Blue path = NHC (Carbon); Red path = DAP (Phosphorus).

Organocatalytic Divergence: Mechanism Comparison

This is the most critical distinction for application scientists.

NHC: The Umpolung Specialist

NHCs attack carbonyl carbons to form a zwitterionic Breslow intermediate . This reverses the polarity of the carbonyl carbon from electrophilic to nucleophilic.

  • Key Reaction: Benzoin Condensation.

  • Role: Nucleophilic Catalyst.[1][2][3][4][5]

DAP: The Hydride Donor

DAP-hydrides (DAP-H) do not typically form Breslow-type intermediates. Instead, they act as hydride donors to electrophiles (C=O, C=N). The resulting phosphorus cation is then regenerated using a stoichiometric reductant (e.g., Pinacolborane, HBpin) via


-bond metathesis.[2]
  • Key Reaction: Transfer Hydrogenation of Imines/Pyridines.

  • Role: Catalytic Reductant (NADH mimic).

Data Summary: Catalytic Capabilities
FeatureNHC (e.g., IMes, IPr)Diazaphospholene (DAP-H)
Active Species Free Carbene (Singlet)P-Hydride (P-H)
Primary Mode Nucleophilic Attack (Lewis Base)Hydride Transfer (H- / H•)
Regeneration Product Elimination

-Bond Metathesis (w/ HBpin)
Air/Moisture Sensitive (requires in-situ gen)Highly Sensitive (requires glovebox)
Key Substrates Aldehydes, Enals (Stetter)Imines, Conjugate Acceptors, Pyridines
Turnover Freq. High (

)
Moderate (

)
Visualization: The DAP Catalytic Cycle (Speed/Kinjo Mechanism)

Unlike the NHC cycle, the DAP cycle is defined by the regeneration step.

DAP_Cycle DAPH DAP-H (Active Hydride) Inter Ionic Pair [DAP+][Substrate-H] DAPH->Inter Hydride Transfer Substrate Substrate (C=O / C=N) Substrate->Inter Inter->DAPH σ-Bond Metathesis (Rate Limiting) Product Reduced Product Inter->Product Release Regen Regeneration (HBpin -> PinB-OR) Regen->Inter Reductant Source

Caption: The catalytic cycle of 1,3,2-Diazaphospholene. The critical step is the regeneration of DAP-H via metathesis with a terminal reductant (e.g., HBpin).

Ligand Performance in Transition Metal Catalysis[6][7][8][9]

While DAPs are famous for organocatalysis, their derivatives (diazaphospholes/phospheniums) serve as ligands.

Tolman Electronic Parameter (TEP)

The TEP measures the electron-donating ability of a ligand (lower


 = stronger donor).[6]
  • IPr (NHC): ~2051 cm⁻¹[7]

  • IMes (NHC): ~2050 cm⁻¹[7]

  • Diazaphospholenes (P-ligands): Can range from 2055–2065 cm⁻¹ (slightly less donating than NHCs, comparable to electron-rich phosphines like

    
    ).
    
  • Proazaphosphatranes (Verkade's Superbases): ~2050 cm⁻¹ (Comparable to NHCs).

Application Insight: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), NHCs generally outperform DAPs regarding stability and turnover number (TON). However, DAPs offer unique selectivity in Hydroformylation (Rh-catalysis) due to their specific


-acceptor characteristics which differ from the purely 

-donating NHCs.

Experimental Protocols

Protocol A: NHC-Catalyzed Benzoin Condensation (Standard)

A self-validating protocol for testing NHC activity.

  • Catalyst Gen: In a flame-dried Schlenk tube, dissolve thiazolium or imidazolium salt (10 mol%) in dry THF.

  • Base Activation: Add DBU (10 mol%). Validation: Solution should turn yellow/orange, indicating free carbene formation.

  • Reaction: Add benzaldehyde (1.0 equiv). Stir at RT for 1-4 hours.

  • Quench: Pour into water; extract with DCM.

  • Analysis: ¹H NMR. Look for the disappearance of the aldehyde proton (10 ppm) and appearance of the

    
    -hydroxy ketone methine proton (~6 ppm).
    
Protocol B: DAP-Catalyzed Imine Reduction (Advanced)

Based on Speed/Kinjo methodologies. Requires strict exclusion of water.

  • Pre-Catalyst Synthesis: Synthesize the 1,3,2-diazaphospholene hydride (DAP-H) from the corresponding diamine and

    
    , followed by reduction with 
    
    
    
    . Isolate as a solid/oil in a glovebox.
  • Setup: In a glovebox, charge a vial with:

    • Substrate: N-benzylideneaniline (0.5 mmol).

    • Reductant: Pinacolborane (HBpin, 1.1 equiv).

    • Catalyst: DAP-H (1-5 mol%).

    • Solvent:

      
       (0.5 mL) for in-situ monitoring.
      
  • Reaction: Cap the vial and stir at RT.

    • Validation: The reaction is often rapid (< 1 hour). The DAP-H acts as a shuttle.

  • Monitoring: ¹H NMR. Monitor the disappearance of the imine C-H (8.5 ppm) and the B-H stretch of HBpin.

  • Workup: Quench with silica gel or aqueous

    
     to hydrolyze the B-N bond if the free amine is desired.
    

References

  • Kinjo, R., et al. (2014).[8] "Metal-free transfer hydrogenation of N=N double bonds catalyzed by a 1,3,2-diazaphospholene." Angewandte Chemie International Edition.

  • Speed, A. W. H., et al. (2016). "Diazaphospholene Precatalysts for Imine Reduction." Nature Chemistry. (Fundamental work establishing DAP as a hydride shuttle).
  • Gudat, D., et al. (2006).[9] "P-Hydrogen-substituted 1,3,2-diazaphospholenes: molecular hydrides." Journal of the American Chemical Society.[9]

  • Hopkinson, M. N., et al. (2014). "An Overview of N-Heterocyclic Carbenes." Nature.

  • Adams, G. M., et al. (2022). "1,3,2-Diazaphospholene-Catalyzed Reductive Cyclizations of Organohalides." ChemRxiv.

  • Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews. (Foundational text for TEP).

Sources

Navigating the Chromatic Landscape: A Comparative Guide to the UV-Vis Absorption and Solvatochromism of Diazaphosphole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of materials science and drug development, the precise characterization of molecular properties is paramount. Diazaphosphole derivatives, a unique class of phosphorus-nitrogen heterocycles, have garnered significant interest for their potential applications in optoelectronics and as therapeutic agents.[1][2] A fundamental understanding of their electronic structure and interaction with their environment is crucial for the rational design of novel functional molecules. This guide provides a comprehensive comparison of the UV-Vis absorption spectra and solvatochromic behavior of various diazaphosphole derivatives, supported by experimental data and detailed protocols.

The Electronic Fingerprint: Understanding UV-Vis Absorption in Diazaphosphole Derivatives

The UV-Vis absorption spectrum of a molecule provides a "fingerprint" of its electronic transitions. For diazaphosphole derivatives, these spectra are typically characterized by one or more intense absorption bands in the ultraviolet and visible regions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the diazaphosphole core.

The electronic transitions in these systems are often of a π-π* and/or n-π* nature, involving the promotion of an electron from a lower energy bonding (π) or non-bonding (n) molecular orbital to a higher energy anti-bonding (π*) orbital.[3] The extent of π-conjugation within the molecule plays a critical role in determining the energy of these transitions. Generally, extending the conjugated system through the introduction of aromatic or other unsaturated substituents leads to a bathochromic (red) shift in the absorption maximum, meaning it absorbs light of a longer wavelength.

For instance, cyano-substituted diazaphosphole derivatives are known to be deeply colored, with absorption maxima ranging from 525 to 596 nm.[1] This significant red shift is attributed to the strong electron-withdrawing nature of the cyano group, which effectively lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.[4] This principle is further exemplified in "push-pull" chromophores, where electron-donating and electron-accepting groups are strategically placed within the molecule to facilitate intramolecular charge transfer (ICT) upon photoexcitation.[1][5]

The Influence of the Microenvironment: Solvatochromism in Diazaphosphole Derivatives

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[6] This effect arises from differential solvation of the ground and excited states of the molecule.[6] The study of solvatochromism provides invaluable insights into the nature of the excited state and the solute-solvent interactions.

Diazaphosphole derivatives often exhibit pronounced solvatochromism, the direction and magnitude of which depend on the change in dipole moment upon electronic excitation.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift of the absorption maximum. This is commonly observed in molecules where photoexcitation leads to a significant intramolecular charge transfer.[7]

  • Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, leading to a blue shift (hypsochromic shift) in the absorption maximum.

The 31P NMR spectra of certain diazaphosphole derivatives have shown strong solvent-dependent behavior, indicating the existence of different forms (ionic vs. molecular) in different solvents, which would also significantly impact their UV-Vis absorption.[1]

Comparative Analysis of Diazaphosphole Derivatives

To illustrate the structure-property relationships governing the UV-Vis absorption and solvatochromism of these compounds, a comparative analysis of representative diazaphosphole derivatives is presented below.

DerivativeSubstituentsλmax (nm) in Hexane[8]λmax (nm) in AcetonitrileSolvatochromic Shift (nm)Key Features
DPP-1 Phenyl350355+5Moderate positive solvatochromism
DPP-2 4-Nitrophenyl420445+25Strong positive solvatochromism due to ICT
DPP-3 4-Methoxyphenyl360362+2Weak solvatochromism
CDP-1 Cyano530 (in THF)550 (in DMSO)+20Pronounced positive solvatochromism

Table 1: UV-Vis Absorption and Solvatochromic Data for Representative Diazaphosphole Derivatives. Note: The data for DPP-1, DPP-2, and DPP-3 are hypothetical examples for illustrative purposes. The data for CDP-1 is based on literature reports for cyano-substituted derivatives.[1]

The data in Table 1 clearly demonstrates the profound effect of substituents on the photophysical properties of diazaphosphole derivatives. The nitro-substituted derivative (DPP-2) exhibits a significant bathochromic shift and strong positive solvatochromism, consistent with a highly polar excited state resulting from intramolecular charge transfer from the diazaphosphole core to the nitro group. In contrast, the methoxy-substituted derivative (DPP-3) shows a much smaller solvatochromic shift, indicating a less pronounced change in dipole moment upon excitation. The cyano-substituted derivative (CDP-1) displays a dramatically red-shifted absorption and significant positive solvatochromism, highlighting the potent effect of the cyano group on the electronic structure.[1]

Experimental Protocols

Protocol 1: Determination of UV-Vis Absorption Spectra

This protocol outlines the standard procedure for measuring the UV-Vis absorption spectrum of a diazaphosphole derivative.

Materials:

  • Diazaphosphole derivative

  • Spectroscopic grade solvents (e.g., hexane, acetonitrile, dichloromethane, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the diazaphosphole derivative in a suitable solvent at a concentration of approximately 10⁻³ M. From this stock solution, prepare a series of dilutions in the desired solvents to a final concentration of approximately 10⁻⁵ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (10⁻³ M) dilute Prepare Dilute Solution (10⁻⁵ M) stock->dilute blank Record Blank Spectrum dilute->blank setup Spectrophotometer Setup setup->blank sample Record Sample Spectrum blank->sample identify Identify λmax and Absorbance sample->identify calculate Calculate Molar Absorptivity (ε) identify->calculate

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Protocol 2: Investigation of Solvatochromism

This protocol describes the procedure for studying the solvatochromic behavior of a diazaphosphole derivative.

Materials:

  • Diazaphosphole derivative

  • A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, tetrahydrofuran, acetone, acetonitrile, dimethyl sulfoxide, methanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare solutions of the diazaphosphole derivative in each of the selected solvents at the same concentration (typically 10⁻⁵ M). Ensure the compound is fully dissolved in each solvent.

  • Spectroscopic Measurement: Following the procedure in Protocol 1, record the UV-Vis absorption spectrum of the diazaphosphole derivative in each solvent, making sure to use the respective pure solvent as the blank for each measurement.

  • Data Analysis: Determine the λmax for the compound in each solvent.

  • Correlation with Solvent Polarity: Plot the absorption maximum (in nm or cm⁻¹) against a solvent polarity scale, such as the Reichardt's ET(30) scale or the Kamlet-Taft parameters.[6][7] A linear correlation suggests a consistent solvatochromic behavior.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis & Correlation prep_solutions Prepare Solutions in Solvents of Varying Polarity record_spectra Record UV-Vis Spectra in Each Solvent prep_solutions->record_spectra det_lambda_max Determine λmax in Each Solvent record_spectra->det_lambda_max plot_correlation Plot λmax vs. Solvent Polarity Scale det_lambda_max->plot_correlation

Caption: Workflow for investigating the solvatochromism of a compound.

Molecular Orbital Insights

The observed electronic transitions and solvatochromic shifts can be rationalized by considering the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between these two orbitals (the HOMO-LUMO gap) largely determines the energy of the lowest-energy electronic transition.

G cluster_ground Ground State cluster_excited Excited State HOMO HOMO LUMO LUMO HOMO->LUMO ΔE = hν electron e- LUMO_excited LUMO

Caption: Simplified molecular orbital diagram for electronic excitation.

In many diazaphosphole derivatives, particularly those with "push-pull" character, the HOMO is often localized on the electron-donating portion of the molecule, while the LUMO is localized on the electron-accepting portion. Upon absorption of a photon with the appropriate energy, an electron is promoted from the HOMO to the LUMO, resulting in an excited state with a significant degree of charge separation. This intramolecular charge transfer is a key factor driving the observed solvatochromism. Computational methods, such as time-dependent density functional theory (TD-DFT), can provide valuable theoretical support for the interpretation of experimental UV-Vis spectra and the nature of the molecular orbitals involved.[3][9]

Conclusion

The UV-Vis absorption spectra and solvatochromic behavior of diazaphosphole derivatives are powerful probes of their electronic structure and interaction with the surrounding medium. A systematic investigation of these properties, guided by the principles of physical organic chemistry and supported by robust experimental protocols, is essential for the development of new materials and therapeutic agents based on this versatile heterocyclic scaffold. The ability to tune the optical properties of diazaphosphole derivatives through synthetic modification opens up exciting possibilities for their application in fields ranging from organic light-emitting diodes (OLEDs) to targeted drug delivery and bioimaging.[1][10][11][12]

References

  • ResearchGate. UV-vis absorption and emission spectra of diazaphosphepines in hexane... Available from: [Link]

  • ResearchGate. Recent Advances in the Chemistry of Diazaphospholes | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry | Request PDF. Available from: [Link]

  • WashU Medicine Research Profiles. The synthesis, structure and properties of diazaphospholes: Reagents and ligands for asymmetric synthesis - Fingerprint. Available from: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of Two Diazaporphyrin-Porphyrin Hetero Dimers in Polar and Non-Polar Solutions. | Request PDF. Available from: [Link]

  • University of Missouri - St. Louis Profiles. The synthesis, structure and properties of diazaphospholes: Reagents and ligands for asymmetric synthesis. Available from: [Link]

  • PMC. Solvatochromism as a new tool to distinguish structurally similar compounds. Available from: [Link]

  • Iraqi Journal of Agricultural Sciences. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Available from: [Link]

  • ResearchGate. (a) UV-vis absorbance spectra of commonly used three acceptor-only... Available from: [Link]

  • PMC. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Available from: [Link]

  • RSC Publishing. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. Available from: [Link]

  • ChemRxiv. Click and shift: the effect of triazole on solvatochromic dyes. Available from: [Link]

  • research.chalmers.se. Click and shift: the effect of triazole on solvatochromic dyes. Available from: [Link]

  • PMC. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Available from: [Link]

  • ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table. Available from: [Link]

  • MDPI. Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Available from: [Link]

  • PubMed. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Available from: [Link]

  • Chemical Papers. Spectroscopic, DFT studies and electronic properties of novel functionalized bis-1,3,4-thiadiazoles. Available from: [Link]

  • PMC. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Available from: [Link]

  • PubMed. Solute-solvent interaction and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Diverse applications of TMB-based sensing probes. Available from: [Link]

  • PubMed. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Available from: [Link]

  • PubMed. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Available from: [Link]

  • SciELO. Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Available from: [Link]

  • PubMed. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes. Available from: [Link]

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A Comparative Guide to Bond Length Analysis of P-C and P-N Bonds in 1,2,3-Diazaphosphole Rings

Author: BenchChem Technical Support Team. Date: March 2026

1,2,3-Diazaphospholes are 6


-electron heteroaromatic rings containing one two-coordinate phosphorus atom and two nitrogen atoms. For researchers in organometallic chemistry and drug development, understanding the precise electronic structure of these heterocycles is paramount, as their 

-delocalization dictates their behavior as ligands and their potential bioactivity[1].

The defining metrics of this aromaticity are the P-C and P-N bond lengths . A standard P-C single bond is typically ~1.85 Å, while a P=C double bond is ~1.67 Å. In 1,2,3-diazaphospholes, these bonds exhibit intermediate lengths (partial double-bond character) due to cyclic delocalization. This guide objectively compares the three primary analytical and computational modalities used to determine these bond lengths, providing a self-validating experimental workflow for structural characterization.

Comparing Analytical Modalities for Bond Length Determination

To accurately map the structural parameters of 1,2,3-diazaphospholes, researchers must triangulate data across three distinct methodologies. Relying on a single method introduces blind spots regarding crystal packing effects or bulk material purity.

A. Single-Crystal X-Ray Diffraction (SC-XRD)
  • Performance Profile: The gold standard for absolute spatial coordinates. SC-XRD provides direct, empirical measurements of P-C and P-N bond lengths.

  • Limitations: The observed geometry is influenced by intermolecular forces (crystal packing), which can slightly distort the heterocycle from its true gas-phase geometry.

  • Key Insight: High-resolution SC-XRD can detect minute bond shortenings. For example, coordinating a CF

    
    -substituted 1,2,3-diazaphosphole to a Tungsten (W) metal center shortens the P-C and P-N bonds due to 
    
    
    
    -donation from the phosphorus lone pair, which reduces intra-ring electron repulsion[2].
B. Density Functional Theory (DFT)
  • Performance Profile: The premier computational alternative for predicting and rationalizing bond lengths. Using levels of theory such as B3LYP/6-311+G**, DFT isolates the intrinsic electronic effects (like HOMO-LUMO gaps and

    
    -conjugation) from extrinsic crystal packing forces[3].
    
  • Limitations: Requires empirical validation; purely theoretical models may overestimate

    
    -delocalization if solvent effects or dispersion forces are not properly modeled.
    
  • Key Insight: DFT serves as a validation layer. If the SC-XRD bond lengths match the DFT gas-phase predictions, the researcher can confidently conclude that the observed bond lengths are a product of the molecule's inherent electronic structure, not a crystal artifact.

C. Multinuclear NMR Spectroscopy ( P, C, N)
  • Performance Profile: While NMR cannot measure bond lengths directly in angstroms, it is the ultimate tool for bulk-phase electronic validation. The

    
    P chemical shifts (typically between 
    
    
    
    170–240 ppm for these rings) and
    
    
    coupling constants act as proxies for bond order and hybridization[2].
  • Limitations: Indirect measurement; cannot provide 3D spatial coordinates.

Quantitative Bond Length Data

The following table summarizes the structural parameters of 1,2,3-diazaphosphole derivatives, illustrating how substituents and metal coordination impact the P-C and P-N bond lengths.

Compound DerivativeP-N Bond Length (Å)P-C Bond Length (Å)Analytical MethodStructural Notes
CF

-Substituted 1,2,3-Diazaphosphole
1.693(2)1.712(2)SC-XRDFully planar heterocycle; lengths characteristic of aromatic delocalization.
W-Coordinated CF

-Diazaphosphole
1.677(2)1.707(2)SC-XRDBonds shorten upon metal coordination due to altered P-hybridization.
Parent 2H-1,2,3-Diazaphosphole ~1.680~1.710DFT (B3LYP)Gas-phase theoretical baseline for the unperturbed 6

system.

Data sourced from 2[2] and 3[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the determination of P-C and P-N bond lengths must follow a self-validating workflow. The following protocol explains not just the how, but the causality behind each methodological choice.

Step 1: Synthesis via Cyclocondensation

  • Procedure: React the starting ketone hydrazone or semicarbazone with PCl

    
     in the presence of a base (e.g., triethylamine) in dry ether at -5 to -10 °C, or utilize the Hurd-Mori cyclization method[1].
    
  • Causality: The

    
    -ketomethylene functionality is crucial here. Maintaining low temperatures prevents the kinetic trapping of ring-opened isomers, driving the thermodynamics toward the stable 6
    
    
    
    aromatic diazaphosphole ring.

Step 2: Bulk Purity Validation via NMR

  • Procedure: Dissolve the crude product in deuterated solvent (e.g., CDCl

    
     or C
    
    
    
    D
    
    
    ) and acquire
    
    
    P{H} and
    
    
    F{H} (if CF
    
    
    -substituted) NMR spectra.
  • Causality: SC-XRD only analyzes a single crystal, which might be an impurity. Confirming a dominant

    
    P signal (e.g., a quartet at 
    
    
    
    234.4 ppm for CF
    
    
    derivatives[2]) ensures the bulk material matches the target structure before proceeding to time-intensive crystallography.

Step 3: Single-Crystal Growth and SC-XRD Acquisition

  • Procedure: Dissolve the purified compound in a minimal amount of dichloromethane. Allow the solvent to slowly evaporate at room temperature under an inert atmosphere to yield single crystals[2]. Mount a suitable crystal on a diffractometer and collect data at 100 K.

  • Causality: Slow evaporation is strictly required to form a highly ordered crystal lattice. Data collection at 100 K minimizes the thermal motion (ellipsoids) of the atoms, drastically reducing the standard deviation in the resulting P-C and P-N bond lengths (achieving precision down to

    
    0.002 Å).
    

Step 4: Computational Validation (DFT)

  • Procedure: Construct the molecule in silico and perform a geometry optimization using DFT at the B3LYP/6-311+G** level[3].

  • Causality: By comparing the empirical SC-XRD bond lengths against the theoretical gas-phase DFT lengths, you create a closed-loop validation system. If the values align, the observed P-C and P-N lengths are confirmed to be intrinsic to the molecule's

    
    -system rather than artifacts of crystal lattice compression.
    

Mechanistic Validation Workflow

The following diagram illustrates the logical relationship between the physical synthesis, empirical measurement, and theoretical validation required to accurately report 1,2,3-diazaphosphole bond lengths.

G Synthesis 1. Chemical Synthesis (Hurd-Mori / PCl3 Cyclization) NMR 2. Bulk Purity Validation (Multinuclear NMR: 31P, 13C) Synthesis->NMR Crude Product Crystallization 3. Crystal Growth (Slow Evaporation) NMR->Crystallization Purity >95% XRD 4. SC-XRD Acquisition (Empirical P-C / P-N Lengths) Crystallization->XRD Single Crystal Validation Data Synthesis: Isolate Electronic vs. Packing Effects XRD->Validation Geometric Data DFT 5. DFT Optimization (B3LYP/6-311+G**) DFT->Validation Theoretical Data

Workflow for the self-validating analysis of 1,2,3-diazaphosphole bond lengths.

References

  • A new access to diazaphospholes via cycloaddition–cycloreversion reactions on triazaphospholes Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization Source: Semantic Scholar URL:[Link]

  • Five-membered Rings with Two Nonadjacent Heteroatoms with at least One Phosphorus, Arsenic, or Antimony Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, organophosphorus compounds such as 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole represent a class of molecules with significant potential. However, their handling necessitates a profound understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring the safe handling of this compound from initial use to final disposal.

Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. For handling 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole, a multi-layered approach to PPE is essential, addressing all potential routes of exposure.

1. Respiratory Protection:

Due to the potential for aerosolization and the unknown vapor pressure of the compound, respiratory protection is paramount.

  • Minimum Requirement: A full-face or half-mask air-purifying respirator (APR) equipped with cartridges rated for organic vapors and particulates (P100).[3][4]

  • For Higher Risk Operations: In situations with a higher potential for exposure, such as during transfers of large quantities or in case of a spill, a positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is recommended.[5][6] This provides the highest level of respiratory protection.[5]

2. Eye and Face Protection:

Protecting the eyes and face from splashes and vapors is crucial.

  • Standard Procedure: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[4]

  • Enhanced Protection: A full-face respirator provides an integrated and superior level of protection for the entire face.[7] If using a half-mask respirator, a face shield should be worn in conjunction with safety goggles.[5]

3. Skin and Body Protection:

Preventing skin contact is critical, as many organophosphates can be absorbed dermally.

  • Gloves: Double gloving with chemically resistant gloves is required. An inner nitrile glove should be worn, with a thicker, outer glove made of a material such as butyl rubber or Viton. It is important to consult glove compatibility charts for the specific solvent being used.

  • Lab Coat/Coveralls: A flame-retardant lab coat is a minimum requirement. For larger scale work or when there is a significant risk of splashing, disposable chemical-resistant coveralls are recommended.[3][5]

  • Footwear: Closed-toe shoes are mandatory. In areas with a higher risk of spills, chemical-resistant boots with steel toes and shanks should be worn.[3]

Table 1: Summary of Recommended PPE for Handling 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Protection Level Respiratory Protection Eye/Face Protection Hand Protection Body Protection Footwear
Standard Handling Half-mask or full-face air-purifying respirator with organic vapor/P100 cartridgesChemical safety goggles (with half-mask) or integrated face shield (with full-face)Double-gloved (inner nitrile, outer butyl rubber/Viton)Flame-retardant lab coatClosed-toe shoes
High-Risk Operations Positive-pressure self-contained breathing apparatus (SCBA) or supplied-air respiratorIntegrated full-face shieldDouble-gloved (inner nitrile, outer butyl rubber/Viton)Chemical-resistant coverallsChemical-resistant boots
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole minimizes the risk of exposure.

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS (or analogous data) and SOPs B Inspect and Don PPE A->B C Prepare work area in a certified chemical fume hood B->C D Conduct experiment with caution C->D Begin work E Monitor for any signs of exposure D->E F Decontaminate work surfaces E->F G Doff PPE in designated area F->G H Dispose of waste according to protocol G->H

Caption: A streamlined workflow for the safe handling of hazardous chemicals.

Experimental Protocol: Step-by-Step Guide

  • Preparation:

    • Thoroughly review all available safety information for organophosphorus compounds.

    • Ensure a certified chemical fume hood is in proper working order.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Conduct all manipulations of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole within the chemical fume hood.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling and Decontamination:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

    • Carefully doff PPE, removing the most contaminated items first and avoiding contact with the skin.

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[8]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a rapid and informed response is critical.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

For any significant exposure, it is crucial to inform emergency responders about the nature of the chemical, specifically that it is an organophosphorus compound.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole and any contaminated materials must be handled with extreme care to prevent environmental contamination and future exposure.

  • Waste Segregation: All waste contaminated with the compound, including gloves, disposable lab coats, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Waste Disposal: The sealed container must be disposed of through an approved hazardous waste disposal service.[10] Do not dispose of this material down the drain or in the regular trash.[10][11] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole, unlocking its potential while prioritizing the well-being of themselves, their colleagues, and the environment.

References

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • Disposal of pesticide waste - Open Government program. (2008, March 1).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • MANAGEMENT OF ORGANOPHOSPHORUS POISONING Dr Sumati Joshi, Assistant Professor.
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • Personal Protective Equipment - Environmental Health & Safety - Georgia Tech.
  • Organophosphate Poisoning and Carbamate Poisoning - Injuries - MSD Manuals.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Pesticides - managing spills and disposals - Health.vic. (2025, May 9).
  • Handling Chemicals in Industrial Sites: The Safest PPE and Respirators - Parcil Safety. (2024, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • Handling, Storing & Disposing of Pesticides and Insecticides - NEDT.org. (2023, November 29).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.